Sodium antimonate
Description
Properties
IUPAC Name |
trisodium;stiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJRFJIJFMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3O4Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149507 | |
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11112-10-0 | |
| Record name | Antimonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Crystalline Architecture of Sodium Antimonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of sodium antimonate (B1203111) (NaSbO₃), a compound with significant applications in materials science and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its structural forms.
Introduction to Sodium Antimonate Polymorphism
This compound (NaSbO₃) is a white crystalline solid that primarily exists in two polymorphic forms: the thermodynamically stable ilmenite (B1198559) structure under ambient conditions and a high-pressure perovskite phase.[1][2] The arrangement of sodium (Na⁺), antimony (Sb⁵⁺), and oxygen (O²⁻) ions within the crystal lattice dictates the material's physical and chemical properties, making a thorough understanding of its crystallography essential for its application.
Crystal Structure of Ilmenite this compound
The most common form of this compound adopts the ilmenite crystal structure.[1][3] This structure belongs to the trigonal crystal system with the space group R-3 (No. 148).[1][3] The crystal lattice is characterized by a hexagonal close-packed arrangement of oxide ions, with Na⁺ and Sb⁵⁺ cations occupying two-thirds of the octahedral sites in an ordered fashion.[3] The structure consists of alternating layers of edge-sharing NaO₆ and SbO₆ octahedra stacked along the c-axis.[1]
Crystallographic Data
The crystallographic parameters for the ilmenite phase of NaSbO₃ have been determined through Rietveld refinement of X-ray diffraction data. The refined lattice parameters and atomic coordinates provide a precise model of the unit cell.
| Parameter | Ilmenite NaSbO₃ | Reference |
| Crystal System | Trigonal | [1][3] |
| Space Group | R-3 (No. 148) | [1][3] |
| Lattice Parameters | a = 5.2944(4) Åc = 15.9469(8) Å | [1][3] |
| Unit Cell Volume | 387.124(0) ų | [1][3] |
| Formula Units (Z) | 6 | [1][3] |
| Atomic Coordinates | Wyckoff Position | x |
| Na | 6c | 0 |
| Sb | 6c | 0 |
| O | 18f | 0.311(4) |
Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.
Crystal Structure of Perovskite this compound
Under high-pressure and high-temperature conditions, this compound undergoes a phase transition to an orthorhombically distorted perovskite structure.[2] This high-pressure polymorph is isostructural with other perovskites like CaTiO₃ and GdFeO₃.[2] The synthesis of this phase represents the first instance of a ternary perovskite containing Sb⁵⁺ on the octahedral site.[2]
Crystallographic Data
The crystallographic data for the perovskite phase of NaSbO₃ was determined after synthesis in a uniaxial split sphere anvil type press.
| Parameter | Perovskite NaSbO₃ | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnma | [2] |
| Lattice Parameters | a = 5.43835(6) Åb = 7.66195(8) Åc = 5.38201(5) Å | [2] |
| Unit Cell Volume | 224.2 ų (calculated) | |
| Formula Units (Z) | 4 | |
| Atomic Coordinates | Wyckoff Position | x |
| Na | 4c | 0.031(3) |
| Sb | 4b | 0 |
| O1 | 4c | 0.484(5) |
| O2 | 8d | 0.286(4) |
Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.
Experimental Protocols
The determination of the crystal structures of this compound involves specific synthesis and characterization techniques.
Synthesis of Ilmenite NaSbO₃ (Solid-State Reaction)
Objective: To synthesize polycrystalline NaSbO₃ with the ilmenite structure.
Materials:
-
Sodium carbonate (Na₂CO₃), high purity
-
Antimony(III) oxide (Sb₂O₃), high purity
-
Agate mortar and pestle
-
Alumina or platinum crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric amounts of Na₂CO₃ and Sb₂O₃ are thoroughly mixed in an agate mortar.[1]
-
The mixture is placed in a crucible and heated in a furnace.
-
The calcination is typically carried out at temperatures around 860 °C for extended periods (e.g., 24 hours or more) to ensure complete reaction and crystallization.[1] Multiple grinding and heating cycles may be necessary to achieve a single-phase product.
-
The resulting white powder is cooled to room temperature.
Synthesis of Perovskite NaSbO₃ (High-Pressure Synthesis)
Objective: To synthesize the high-pressure perovskite phase of NaSbO₃.
Apparatus:
-
Uniaxial split-sphere anvil-type high-pressure apparatus (e.g., USSA-2000).[2]
-
Platinum or gold capsule for the sample.
-
Pressure medium (e.g., MgO).
Procedure:
-
A stoichiometric mixture of Na₂O₂ and Sb₂O₅ (or other suitable precursors) is sealed in a platinum or gold capsule.
-
The capsule is placed within the high-pressure apparatus.
-
The pressure is increased to approximately 10.5 GPa.[2]
-
The sample is then heated to around 1150 °C for a short duration (e.g., 30 minutes).[2]
-
The sample is quenched to room temperature while maintaining high pressure.
-
The pressure is then slowly released to recover the metastable perovskite phase at ambient conditions.[2]
Characterization by X-ray Diffraction (XRD) and Rietveld Refinement
Objective: To determine the crystal structure, lattice parameters, and atomic positions.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation.[1]
-
Rietveld refinement software (e.g., FullProf, GSAS-II, TOPAS).[4][5]
Data Collection:
-
The powdered sample is packed into a sample holder.
-
XRD patterns are collected over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.02°) and sufficient counting time per step to obtain high-quality data.[6]
Rietveld Refinement:
-
The experimental XRD pattern is loaded into the refinement software.
-
An initial structural model is created using the known space group and approximate lattice parameters for either the ilmenite or perovskite phase.
-
The refinement process involves iteratively adjusting structural parameters (lattice parameters, atomic coordinates, thermal parameters) and profile parameters (peak shape, background) to minimize the difference between the observed and calculated diffraction patterns.[7]
-
The goodness-of-fit is monitored using statistical indicators such as Rwp (weighted profile R-factor) and χ² (chi-squared).[8]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound polymorphs and the structural relationship between the ilmenite and perovskite phases.
Caption: Experimental workflow for the synthesis and structural characterization of this compound polymorphs.
Caption: Phase relationship between the ilmenite and perovskite structures of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Sodium Antimonate (NaSbO₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of sodium antimonate (B1203111) (NaSbO₃), a compound of significant interest in various industrial and research applications. This document details its physical and chemical characteristics, synthesis protocols, and its relevance in biological systems, particularly pertaining to drug development.
Chemical and Physical Properties
Sodium antimonate is a white, crystalline, inorganic salt. It is known for its high thermal stability and is generally considered chemically stable under normal conditions.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | NaSbO₃ |
| Molecular Weight | 192.74 g/mol |
| Appearance | White powder, granular or equiaxed crystals |
| Density | 3.5 - 4.8 g/cm³ |
| Melting Point | >375 °C (decomposes >700 °C) |
| Boiling Point | Not applicable |
| Solubility in Water | Slightly soluble; hydrolyzes in hot water to form a colloid.[2] |
| Solubility in other solvents | Soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Slightly soluble in alcohol and ammonium (B1175870) salts. Insoluble in acetic acid, dilute alkali, and dilute inorganic acids.[3] |
| Crystal Structure | Ilmenite (trigonal system with hexagonal symmetry) |
Chemical Reactivity and Stability
This compound is a stable compound, particularly at high temperatures, not decomposing at 1000 °C.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with acids and alkalis can lead to reactions.[5] Under reducing conditions, especially in the presence of freshly formed hydrogen (e.g., from the reaction of acids with metals like zinc), it can generate the highly toxic gas stibine (B1205547) (SbH₃).[5]
Synthesis and Experimental Protocols
Several methods are employed for the synthesis of this compound, primarily categorized into pyrometallurgical and hydrometallurgical processes.[6]
3.1. Solid-State Reaction (Pyrometallurgical Method)
This method involves the high-temperature reaction of sodium carbonate (Na₂CO₃) and antimony trioxide (Sb₂O₃).
-
Experimental Protocol:
-
Equimolar amounts of anhydrous sodium carbonate and antimony trioxide are thoroughly mixed in an agate mortar to ensure homogeneity.
-
The mixture is placed in an alumina (B75360) crucible.
-
The crucible is heated in a furnace at 860 °C for an extended period (e.g., 273 hours) in an air atmosphere to facilitate the reaction and formation of NaSbO₃.[7]
-
The product is then cooled, ground, and can be pelletized for further analysis.
-
Characterization of the final product can be performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze the morphology.[7]
-
3.2. Wet Chemical Method (Hydrometallurgical Process)
A common hydrometallurgical approach involves the oxidation of an antimony source in an alkaline solution.
-
Experimental Protocol:
-
Antimony trioxide is suspended in a solution of sodium hydroxide.
-
An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added to the mixture.
-
The reaction is carried out under controlled temperature (e.g., 40-150 °C) and pressure for several hours with continuous stirring.[8]
-
The resulting white precipitate of this compound is then separated by filtration.
-
The product is washed thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.
-
Finally, the purified this compound is dried in an oven.
-
Below is a generalized workflow for the synthesis and characterization of this compound.
Biological Activity and Relevance in Drug Development
While this compound itself is primarily used in industrial applications such as flame retardants and in glass and ceramics manufacturing, pentavalent antimony compounds have a significant history in medicine, most notably in the treatment of leishmaniasis.[8][9][10] The drug sodium stibogluconate (B12781985), a complex of pentavalent antimony, is a key example.[2] The biological activity of these compounds is attributed to the antimony (V) ion.
The precise mechanism of action of pentavalent antimonials is not fully elucidated but is believed to involve a multi-faceted attack on the Leishmania parasite.[2] It is thought that pentavalent antimony (Sb⁵⁺) acts as a prodrug, which is reduced to the more toxic trivalent antimony (Sb³⁺) within the host's macrophages and potentially by the parasite itself.[11]
The proposed mechanisms of antileishmanial activity include:
-
Inhibition of Macromolecular Synthesis: Antimony is thought to interfere with the parasite's energy metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle. This leads to a reduction in the available ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[2][12]
-
Induction of Oxidative Stress: Sodium stibogluconate has been shown to induce the generation of reactive oxygen species (ROS) and nitric oxide (NO) in infected macrophages.[13][14] This creates a hostile environment for the parasite.
-
Modulation of Host Immune Response: The efficacy of pentavalent antimonials appears to depend on a competent host immune response.[13] Studies on sodium antimony gluconate have shown that it can activate intracellular signaling pathways in macrophages, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[13][14][15] This activation enhances the macrophage's ability to kill the intracellular parasites.
The signaling cascade initiated by pentavalent antimony compounds in infected macrophages is a critical aspect of their therapeutic effect.
Toxicology and Safety
This compound is harmful if swallowed or inhaled.[4] Prolonged exposure to antimony compounds can cause irritation to the skin, eyes, and respiratory system.[1] Due to the potential for the generation of highly toxic stibine gas under reducing conditions, appropriate safety precautions, including adequate ventilation and personal protective equipment, should be used when handling this compound, particularly in experimental settings involving acids and metals.[5]
References
- 1. teck.com [teck.com]
- 2. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 3. Sodium-stibogluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Sodium stibogluconate? [synapse.patsnap.com]
- 5. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimony - Medicinal Use Discovery and History_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. alhamchemicals.com [alhamchemicals.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. researchgate.net [researchgate.net]
- 12. mims.com [mims.com]
- 13. Sodium Antimony Gluconate Induces Generation of Reactive Oxygen Species and Nitric Oxide via Phosphoinositide 3-Kinase and Mitogen-Activated Protein Kinase Activation in Leishmania donovani-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium antimony gluconate induces generation of reactive oxygen species and nitric oxide via phosphoinositide 3-kinase and mitogen-activated protein kinase activation in Leishmania donovani-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Decomposition Properties of Sodium Antimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) exists in two primary forms: the anhydrous sodium metaantimonate (NaSbO₃) and the hydrated sodium hexahydroxoantimonate(V) (Na[Sb(OH)₆]). Understanding the thermal decomposition properties of these compounds is crucial for their application in various fields, including as flame retardants, catalysts, and in glass and ceramics manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of sodium antimonate, with a particular focus on the decomposition of its hydrated form, which exhibits significant thermal events. While anhydrous this compound is reported to be thermally stable, not decomposing at temperatures up to 1000°C, the hydrated form undergoes a multi-step decomposition process involving dehydration.[1]
Thermal Decomposition of Sodium Hexahydroxoantimonate(V) (Na[Sb(OH)₆])
The thermal decomposition of sodium hexahydroxoantimonate(V) is characterized by the loss of water molecules to form the anhydrous sodium metaantimonate. This process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Decomposition Pathway
The overall thermal decomposition reaction of sodium hexahydroxoantimonate(V) is the removal of three molecules of water to yield anhydrous this compound.
Overall Reaction: Na[Sb(OH)₆] (s) → NaSbO₃ (s) + 3H₂O (g)
This dehydration process occurs in a single step, as evidenced by a significant mass loss observed in a specific temperature range during thermogravimetric analysis.
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data associated with the thermal decomposition of sodium hexahydroxoantimonate(V).
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (TGA) | Decomposition Product |
| Dehydration | 250 - 400 | ~330 (endothermic) | ~21.8% | NaSbO₃ + H₂O |
Note: The theoretical mass loss for the removal of three water molecules from Na[Sb(OH)₆] is approximately 21.88%. The experimental value aligns closely with this theoretical calculation.
Experimental Protocols
The characterization of the thermal decomposition of this compound is primarily achieved through thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of sodium hexahydroxoantimonate(V) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.
-
Atmosphere: A controlled, inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative or reductive side reactions.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature).
Differential Thermal Analysis (DTA)
Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.
Methodology:
-
Sample and Reference Preparation: Two crucibles are used; one contains the sodium hexahydroxoantimonate(V) sample, and the other contains an inert reference material (e.g., calcined alumina, Al₂O₃) with similar thermal properties.
-
Instrument Setup: The sample and reference crucibles are placed in a symmetrical heating block within the furnace. Thermocouples are positioned in close contact with both the sample and the reference.
-
Atmosphere and Temperature Program: Similar to TGA, a controlled atmosphere and a linear heating rate are applied.
-
Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and plotted against the sample temperature. Endothermic events (e.g., dehydration, melting) result in a negative peak, while exothermic events (e.g., crystallization, oxidation) produce a positive peak.
Visualizations
Logical Workflow for Thermal Decomposition Analysis
The following diagram illustrates the logical workflow for investigating the thermal decomposition of sodium hexahydroxoantimonate(V).
References
An In-depth Technical Guide to the Solubility of Sodium Antimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium antimonate (B1203111) in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide summarizes the existing information and presents detailed experimental protocols for researchers to determine solubility parameters in their own laboratories.
Quantitative Solubility Data
The available quantitative data for the solubility of sodium antimonate (NaSbO₃) is limited. The following table summarizes the known values. It is important to note that "slightly soluble" is a common qualitative descriptor for this compound, indicating that its solubility is low in water.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 594 mg/L | [1] |
Qualitative Solubility:
Multiple sources indicate the following qualitative solubility characteristics for this compound:
-
Soluble in:
-
Tartaric acid solution
-
Sodium sulfide (B99878) solution
-
Concentrated sulfuric acid
-
-
Slightly soluble to insoluble in:
-
Alcohol
-
Ammonium salt solutions
-
Acetic acid
-
Dilute alkali solutions
-
Dilute inorganic acids
-
Cold water[2]
-
It is noted that this compound hydrolyzes in hot water to form a colloid.[2]
Factors Affecting Solubility
The solubility of this compound, like other inorganic salts, is influenced by several factors. Understanding these factors is crucial for controlling its dissolution and precipitation in various applications.
Experimental Protocols for Solubility Determination
This section provides detailed methodologies for determining the solubility of this compound. These protocols can be adapted based on the specific solvent and experimental conditions.
General Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Gravimetric Method for Aqueous Solubility
This method is suitable for determining the solubility of this compound in water at a specific temperature.
Materials:
-
This compound (NaSbO₃), analytical grade
-
Deionized water
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with 0.22 µm pore size)
-
Glassware: Erlenmeyer flasks, beakers, volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.[3]
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle for a short period within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry container. This step is critical to remove all undissolved particles.
-
-
Gravimetric Analysis:
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
Calculate the mass of the water by subtracting the mass of the dissolved this compound from the total mass of the solution.
-
Express the solubility in grams of this compound per 100 g of water or in other desired units (e.g., mg/L).
-
Spectroscopic and Titrimetric Methods for Lower Solubilities
For solvents where the solubility of this compound is very low, gravimetric methods may not be sensitive enough. In such cases, spectroscopic or titrimetric methods can be employed to determine the concentration of antimony in the saturated solution.
3.3.1. Sample Preparation (as in 3.2.1 and 3.2.2)
Follow the same procedure for preparing the saturated solution and filtering the supernatant.
3.3.2. Analytical Determination of Antimony Concentration
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the elemental concentration of antimony. The filtered supernatant is appropriately diluted and analyzed. A calibration curve prepared from standard solutions of antimony is used for quantification.
-
Titrimetric Methods:
-
Iodometric Titration: The antimonate in the filtered solution can be determined by iodometric titration. The Sb(V) is reduced to Sb(III) with potassium iodide in an acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.[5][6]
-
Permanganate Titration: In an acidic medium, Sb(III) can be titrated with a standard solution of potassium permanganate. For this, any Sb(V) in the sample would first need to be reduced to Sb(III).[7]
-
Cerium (IV) Sulfate Titration: This method can also be used for the determination of antimony in solution.[8][9]
-
3.3.3. Calculation of Solubility
The concentration of antimony determined by any of the above analytical methods is then used to calculate the solubility of this compound, taking into account the stoichiometry and any dilutions performed.
Conclusion
This technical guide has summarized the currently available solubility data for this compound and provided detailed experimental protocols for its determination. The lack of comprehensive quantitative data, particularly concerning the effects of temperature and pH, highlights an area for further research. The provided methodologies offer a robust framework for scientists and researchers to generate this much-needed data, which is essential for the effective application of this compound in various fields, including materials science and drug development.
References
- 1. teck.com [teck.com]
- 2. China this compound (NaSbO3) 15432-85-6 Supplier | UrbanMines [urbanmines.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Assaying Antimony Determination Method - 911Metallurgist [911metallurgist.com]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Toxicological Data of Sodium Antimonate (CAS Number 15432-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃), identified by CAS number 15432-85-6, is a pentavalent antimony compound. It finds applications as a flame retardant in various materials, a fining agent in glass manufacturing, and in the production of ceramics.[1] Given its industrial relevance, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety and assessing potential environmental and human health risks. This technical guide provides a comprehensive overview of the available toxicological data for sodium antimonate, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Toxicological Data
The available quantitative toxicological data for this compound is summarized in the tables below. It is important to note that while some specific data for this compound exists, in many cases, data from closely related antimony compounds, such as antimony trioxide, is used for read-across assessments due to a lack of substance-specific studies.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2,000 mg/kg bw | [2] |
| LC50 | Rat | Inhalation | > 5.4 mg/L (4 hours) | [2] |
| LD50 (Antimony Pentoxide) | Rat (Male) | Inhalation | 6.14 mg/L (4 hours) | [1] |
| LD50 (Antimony Pentoxide) | Rat (Female) | Inhalation | 8.62 mg/L (4 hours) | [1] |
Table 2: Genotoxicity Data
| Assay Type | Test System | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available for NaSbO₃ | Generally negative for antimony compounds | [3] |
| Chromosome Aberration | Human leukocytes | Data not available for NaSbO₃ | Positive for other antimony compounds | [3] |
| Micronucleus Test | In vivo (rodent) | Data not available for NaSbO₃ | Mixed results for antimony compounds | [4] |
Table 3: Carcinogenicity Data
| Species | Route | Exposure Duration | Findings | Reference |
| Rat (Wistar Han) | Inhalation (Antimony Trioxide) | 2 years | Some evidence of carcinogenic activity (lung, adrenal medulla) | [5] |
| Mouse (B6C3F1/N) | Inhalation (Antimony Trioxide) | 2 years | Clear evidence of carcinogenic activity (lung, skin, lymphoma) | [5] |
| Human | Inhalation (occupational) | Long-term | Inadequate evidence to classify as a human carcinogen | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and regulatory acceptance of toxicological studies. The following sections describe the methodologies for key toxicological endpoints, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. While specific study reports for this compound are not always available, these protocols represent the current standard for toxicological testing.
Acute Toxicity Testing
This method is designed to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats (e.g., Wistar strain) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is typically 1-2 mL/100g body weight.
-
Procedure: A stepwise procedure is used, starting with a dose expected to produce some toxicity. Typically, three animals are used in each step. The outcome of the first step determines the dose for the next step (if necessary).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality. A gross necropsy of all animals is performed at the end of the study.
This guideline describes the procedures for assessing the toxicity of a substance upon inhalation.
-
Test Animals: Young adult rats of a common laboratory strain are the preferred species.
-
Exposure System: The animals are exposed in a whole-body or nose-only inhalation chamber. The test atmosphere is generated to be as close as possible to a respirable size for the test animals.
-
Procedure: The study can be conducted as a traditional LC50 test with at least three exposure concentrations and a control group, or as a Concentration x Time (C x t) protocol. The standard exposure duration is 4 hours.
-
Observations: Animals are monitored for clinical signs of toxicity during and after exposure. Body weights are recorded, and a 14-day observation period follows the exposure.
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration). A full necropsy is performed on all animals.
Genotoxicity Testing
This in vitro assay is used to detect gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[6][7][8]
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[6][7]
-
Procedure: The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the bacterial strain.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[6]
This test detects damage to chromosomes or the mitotic apparatus in vivo.
-
Test Animals: Typically, mice or rats are used.[9]
-
Dose Administration: The test substance is administered via an appropriate route, usually once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. The frequency of micronucleated polychromatic (immature) erythrocytes is determined.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.[9]
Carcinogenicity Bioassay - Based on NTP TR-590 (Antimony Trioxide)
While a specific carcinogenicity study for this compound is not available, the protocol for the closely related antimony trioxide provides a relevant example of a comprehensive inhalation carcinogenicity bioassay.[5][10]
-
Test Animals: Wistar Han rats and B6C3F1/N mice of both sexes.[5]
-
Exposure: Whole-body inhalation exposure to antimony trioxide aerosol for 6 hours per day, 5 days per week, for up to 105 weeks.[5]
-
Dose Levels: Multiple concentration levels (e.g., 0, 3, 10, 30 mg/m³) are used.[5]
-
Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.
-
Endpoint: The primary endpoint is the incidence of tumors in various organs and tissues. A complete histopathological examination of all organs is performed on all animals.[5][10]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of antimony compounds is thought to be mediated, at least in part, through the induction of oxidative stress and the unfolded protein response.
Oxidative Stress Signaling Pathway
Unfolded Protein Response (UPR) Signaling Pathway
Conclusion
The available toxicological data for this compound (CAS 15432-85-6) indicates a moderate acute toxicity profile, with harm primarily associated with inhalation and ingestion. While there is a lack of comprehensive, substance-specific data for genotoxicity and carcinogenicity, read-across from other antimony compounds, particularly antimony trioxide, suggests potential concerns that warrant cautious handling and adherence to established occupational exposure limits. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and the unfolded protein response. Further research, following standardized OECD guidelines, is necessary to fully elucidate the toxicological profile of this compound and to reduce the uncertainties in its risk assessment. This guide serves as a foundational resource for professionals in research and drug development, highlighting the current state of knowledge and identifying areas where further investigation is needed.
References
- 1. Antimony Pentoxide and this compound - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. teck.com [teck.com]
- 3. Antimony Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table E-4, Genotoxicity of Antimony Compounds – Chromosomal Aberrations, Micronucleus, and Sister Chromatic Exchangea,b - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Physical Properties of High-Purity Sodium Antimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of high-purity sodium antimonate (B1203111) (NaSbO₃). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key physical property measurements are provided.
Core Physical and Chemical Properties
High-purity sodium antimonate is a white, odorless, crystalline powder.[1] It is a stable inorganic compound with the chemical formula NaSbO₃.[2] The material's high thermal stability and specific physical characteristics make it suitable for a variety of industrial and research applications, including as a flame retardant, a catalyst, and in the manufacturing of specialty glass and ceramics.[3][4]
Quantitative Physical Properties
The physical properties of high-purity this compound have been characterized by various analytical techniques. The following table summarizes the key quantitative data available in the scientific literature. It is important to note that some variation in reported values exists, which can be attributed to differences in purity, particle size, and analytical methodology.
| Property | Value | Notes and References |
| Chemical Formula | NaSbO₃ | [2] |
| Molecular Weight | 192.74 g/mol | [2][4][5] |
| Appearance | White, odorless crystalline powder | [1][6] |
| Melting Point | >375 °C; Decomposes >700 °C; some sources report up to 1200 °C | The significant variation suggests decomposition at elevated temperatures rather than a sharp melting point.[2][4][7][8] |
| Boiling Point | Not Applicable | The material decomposes at high temperatures before boiling.[2][6] |
| Density | 3.5 - 4.8 g/cm³ | The range reflects differences in crystal packing and measurement techniques (bulk vs. tapped density).[2][4][6][7] |
| Solubility | Slightly soluble in water; Soluble in tartaric acid and concentrated sulfuric acid; Insoluble in dilute acids and bases. | [3][8] |
| Crystal Structure | Ilmenite (B1198559) structure, hexagonal | [9] |
| Thermal Stability | Stable up to 1000 °C | [3] |
| Particle Size | Typically 1 - 10 µm | Can be controlled during manufacturing.[7][10] |
Experimental Protocols for Physical Property Determination
Accurate characterization of the physical properties of high-purity this compound is essential for its application and quality control. The following sections detail the standard experimental methodologies for determining key physical parameters.
Determination of Melting Point (Capillary Method)
The melting point of inorganic compounds that may decompose at high temperatures is often determined as a melting range using the capillary method.
Methodology:
-
Sample Preparation: A small amount of finely ground, high-purity this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 10-20 °C/minute) to a temperature approximately 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
-
Data Analysis: The melting range is reported. For substances like this compound that decompose, the temperature at which decomposition is observed (e.g., charring, gas evolution) should also be noted.
Determination of Density (Gas Pycnometry)
Gas pycnometry is a standard technique for determining the true density of a powder by measuring the volume of the solid material, excluding any pore volume.
Methodology:
-
Apparatus: A gas pycnometer, which consists of a sample chamber of known volume, an expansion chamber, a pressure gauge, and a source of inert gas (typically helium).
-
Procedure:
-
A precisely weighed sample of high-purity this compound is placed in the sample chamber.
-
The chamber is sealed and purged with helium gas to remove any adsorbed gases from the powder surface.
-
The sample chamber is then pressurized with helium to a specific pressure (P1).
-
A valve is opened, allowing the gas to expand into the expansion chamber of known volume, resulting in a new equilibrium pressure (P2).
-
The volume of the solid sample is calculated using the ideal gas law and the known volumes of the chambers and the measured pressures.
-
-
Data Analysis: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the measured volume of the solid.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the equilibrium solubility of a sparingly soluble substance.
Methodology:
-
Sample Preparation: An excess amount of high-purity this compound is added to a known volume of the solvent (e.g., deionized water, tartaric acid solution) in a sealed flask.
-
Procedure:
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.
-
-
Data Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the antimony concentration. The solubility is then expressed in grams per 100 mL of solvent.
Determination of Crystal Structure (X-Ray Diffraction - XRD)
X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of a material.
Methodology:
-
Sample Preparation: A fine powder of high-purity this compound is packed into a sample holder.
-
Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer, and a detector.
-
Procedure:
-
The sample is mounted in the diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The sample is rotated through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector at each angle.
-
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystal structure and phase purity. For this compound, the pattern is compared to the known ilmenite structure.
Visualizations
Postulated Signaling Pathway of Antimonial Compounds in Macrophages
While the specific signaling pathways of high-purity this compound in drug development are not extensively documented, a plausible pathway can be inferred from studies on related antimonial compounds like sodium antimony gluconate (SAG) used in the treatment of leishmaniasis. This diagram illustrates a potential mechanism by which an antimonial compound could induce an antimicrobial response in macrophages.
Caption: Postulated signaling pathway of this compound in macrophages.
Experimental Workflow for Quality Control of High-Purity this compound
This diagram outlines a typical workflow for the quality control of high-purity this compound, from raw material reception to final product release.
Caption: Quality control workflow for high-purity this compound production.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of high-purity this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. The included visualizations offer a conceptual framework for understanding potential biological activities and a practical guide for quality control processes. As with any high-purity material, it is recommended that users perform their own characterization to ensure the material meets the specific requirements of their application.
References
- 1. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy. [repository.cam.ac.uk]
- 2. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. mckinn.com.sg [mckinn.com.sg]
- 6. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. teck.com [teck.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Core Chemical Reactions of Sodium Antimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃), also known as sodium metaantimonate, is a versatile inorganic compound with significant applications across various industrial and scientific fields. Its utility as a flame retardant, a fining agent in glass manufacturing, and a component in catalysts underscores the importance of understanding its fundamental chemical reactivity.[1][2][3] This technical guide provides a comprehensive overview of the core chemical reactions involving sodium antimonate, including its synthesis, decomposition, and interactions with various chemical species. The information is presented to aid researchers, scientists, and drug development professionals in leveraging the unique properties of this compound.
Synthesis of this compound
The production of this compound can be broadly categorized into pyrometallurgical and hydrometallurgical processes.[4]
Pyrometallurgical Synthesis
This high-temperature method typically involves the reaction of an antimony source, such as antimony metal or antimony trioxide, with a sodium salt, often in the presence of an oxidizing agent. A common industrial process is the reaction of antimony trioxide with sodium nitrate (B79036).[3][4] The overall reaction can be summarized as:
Sb₂O₃ + 2NaNO₃ → 2NaSbO₃ + N₂O₃
While this process is straightforward, it can produce hazardous nitrogen oxide gases and may result in a product with lower purity.[5]
Experimental Protocol: Pyrometallurgical Synthesis
-
Raw Material Preparation: Antimony trioxide and sodium nitrate are finely ground and intimately mixed.
-
Reaction: The mixture is heated in a furnace at elevated temperatures, typically in the range of 600-800°C.
-
Cooling and Milling: The resulting crude this compound is cooled and then milled to a fine powder.
-
Leaching and Purification: The crude product is often leached with water or dilute acid to remove unreacted starting materials and soluble impurities.[3]
-
Drying: The purified this compound is filtered and dried to obtain the final product.
Hydrometallurgical Synthesis
Hydrometallurgical methods involve aqueous reaction systems and are often preferred for producing higher purity this compound with better control over particle size. These processes typically involve the oxidation of an antimony(III) species in an alkaline sodium-containing solution.
One common approach is the oxidation of antimony trioxide in a sodium hydroxide (B78521) solution using an oxidizing agent like hydrogen peroxide.[6]
Sb₂O₃ + 2NaOH + 2H₂O₂ → 2NaSb(OH)₆
The resulting sodium hexahydroxoantimonate(V) can then be dehydrated to form this compound.
Another hydrometallurgical route involves the leaching of antimony-containing ores or industrial residues with a solution of sodium sulfide (B99878) and sodium hydroxide, followed by oxidation.[2]
Experimental Protocol: Hydrometallurgical Synthesis via H₂O₂ Oxidation
-
Leaching: Antimony trioxide is suspended in a sodium hydroxide solution.
-
Oxidation: Hydrogen peroxide is slowly added to the suspension while maintaining the temperature, typically between 60-100°C.[6]
-
Precipitation: As the reaction proceeds, this compound precipitates from the solution.
-
Filtration and Washing: The precipitate is filtered and washed with deionized water to remove any soluble impurities.
-
Drying: The purified product is dried in an oven to a constant weight.
The table below summarizes key quantitative data for various synthesis methods.
| Synthesis Method | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Efficiency | Reference |
| Pyrometallurgical | Sb₂O₃, NaNO₃ | 600-800 | - | - | [3][4] |
| Hydrometallurgical (H₂O₂ Oxidation) | Sb₂O₃, NaOH, H₂O₂ | 60-100 | - | High | [6] |
| Hydrometallurgical (Air Oxidation) | Leached Sb solution, NaOH, KMnO₄ (catalyst) | 75 | 8 | >98% Sb oxidation | [5] |
Chemical Reactions of this compound
Thermal Decomposition
This compound is a thermally stable compound, resistant to decomposition at temperatures up to 1000°C.[7] Above this temperature, it is expected to decompose, likely yielding sodium oxide and antimony oxides. The exact decomposition products and pathway can be influenced by the atmosphere (oxidizing or reducing). A safety data sheet notes that hazardous decomposition products include metal and sodium oxides.[8]
Reaction with Acids
This compound reacts with strong acids to form antimonic acid or antimony pentoxide, depending on the reaction conditions. For instance, reaction with an acid solution can convert a portion of the this compound into pentavalent antimony oxide.[9] Crude this compound can be purified by dissolving it in concentrated hydrochloric acid and then re-precipitating it by neutralizing the solution with a base.[4]
NaSbO₃ + 2HCl → HSbO₃ + NaCl + Cl⁻ (simplified) 2NaSbO₃ + 2H₂SO₄ → Sb₂O₅ + 2NaHSO₄ + H₂O[9]
Experimental Protocol: Purification via Acid Dissolution and Re-precipitation
-
Dissolution: Crude this compound is dissolved in concentrated hydrochloric acid with heating (e.g., 70°C).[4]
-
pH Adjustment: The pH of the solution is adjusted to 1-2.[4]
-
Filtration: The solution is filtered to remove any insoluble impurities.
-
Neutralization: The filtrate is neutralized with a sodium hydroxide solution to a pH of 12-14.[4]
-
Precipitation and Filtration: The resulting precipitate of purified this compound is filtered and washed.
Reaction with Bases
This compound is generally insoluble in dilute alkali solutions.[10] However, in hot concentrated sodium hydroxide solutions, it can be involved in the formation of sodium hexahydroxoantimonate(V).
Redox Reactions
The antimony in this compound is in the +5 oxidation state, making it a potential oxidizing agent. It is listed as being incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
As an Oxidizing Agent:
While specific examples of this compound acting as an oxidizing agent in organic synthesis are not extensively documented in the readily available literature, its role in certain industrial processes suggests this capability. For instance, in glass manufacturing, it acts as a fining agent, where it can oxidize impurities.[11] It is also described as a high-temperature oxidizing agent.[11]
Reaction with Reducing Agents:
This compound is incompatible with reducing agents.[10] Contact with strong reducing agents or freshly formed hydrogen (e.g., from the reaction of a metal with acid) can lead to the formation of the highly toxic gas stibine (B1205547) (SbH₃).[12]
Reaction with Metal Salts
This compound can undergo ion-exchange reactions with solutions of other metal salts to form the corresponding metal antimonates. The solubility of the resulting metal antimonate will determine the feasibility of the reaction. For example, the preparation of silver hexafluoroantimonate can be achieved by reacting sodium pyroantimonate (B1233504) with silver nitrate in a hydrofluoric acid solution.[13] This suggests that in the presence of a suitable solvent system, the antimonate anion can be exchanged. The formation of various metal antimonates with different crystal structures, such as lead antimonate (Naples yellow) and calcium antimonate, is known.[14]
Experimental Protocol: Synthesis of Silver Antimonate (Illustrative)
-
Solution Preparation: A solution of this compound is prepared, potentially in a complexing solvent or under conditions that favor the dissolution of the antimonate.
-
Addition of Metal Salt: A solution of a soluble silver salt, such as silver nitrate, is added to the this compound solution.
-
Precipitation: If silver antimonate is insoluble under the reaction conditions, it will precipitate out of the solution.
-
Isolation: The precipitate is isolated by filtration, washed to remove residual sodium and nitrate ions, and then dried.
Solubility
This compound has low solubility in cold water but hydrolyzes in hot water to form a colloid.[7] It is soluble in tartaric acid, sodium sulfide solution, and concentrated sulfuric acid.[10] It is slightly soluble in alcohol and ammonium (B1175870) salts, and insoluble in acetic acid, dilute alkali, and dilute inorganic acids.[10][15]
| Solvent | Solubility | Reference |
| Cold Water | Insoluble | [7] |
| Hot Water | Hydrolyzes to form a colloid | [7] |
| Tartaric Acid | Soluble | [10] |
| Sodium Sulfide Solution | Soluble | [10] |
| Concentrated Sulfuric Acid | Soluble | [10] |
| Alcohol | Slightly soluble | [10] |
| Ammonium Salt Solutions | Slightly soluble | [10] |
| Acetic Acid | Insoluble | [10] |
| Dilute Alkali | Insoluble | [10] |
| Dilute Inorganic Acids | Insoluble | [10] |
Visualizations
Experimental Workflow: Hydrometallurgical Synthesis of this compound
Caption: Hydrometallurgical synthesis of this compound workflow.
Logical Relationship: Pyrometallurgical vs. Hydrometallurgical Synthesis
Caption: Comparison of pyrometallurgical and hydrometallurgical synthesis routes.
Signaling Pathway: Reaction with Acids and Bases
Caption: Reactions of this compound with strong acids and bases.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical reactions of this compound, tailored for a scientific audience. The information presented on its synthesis, decomposition, and reactivity with various chemical species, supported by experimental protocols and quantitative data, serves as a valuable resource for researchers and professionals. The diagrams included offer a clear visual representation of key processes and relationships, further aiding in the comprehension of the chemistry of this important industrial compound. Further research into the specific redox reactions and the precise nature of its thermal decomposition products would be beneficial for a more complete understanding.
References
- 1. Modeling coupled kinetics of antimony adsorption/desorption and oxidation on manganese oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. US4362658A - Process for preparing a flame retardant composition from this compound and composition thereby produced - Google Patents [patents.google.com]
- 10. 15068399.s21i.faiusr.com [15068399.s21i.faiusr.com]
- 11. Kinetic studies on Sb(III) oxidation by hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. CN103601240A - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]
- 14. Antimonate - Wikipedia [en.wikipedia.org]
- 15. chembk.com [chembk.com]
Unveiling the Pentavalent State of Antimony in Sodium Antimonate (NaSbO₃): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the valence state of antimony (Sb) in sodium antimonate (B1203111) (NaSbO₃), a compound of interest in various scientific and industrial fields. Through a detailed review of crystallographic and spectroscopic data, this document establishes the predominance of the Sb(V) oxidation state. Experimental protocols for the synthesis of its common polymorphs and for key analytical techniques are presented to facilitate further research and application.
Executive Summary
Sodium antimonate (NaSbO₃) is a crystalline solid that exists primarily in two polymorphic forms: the ilmenite-type structure under ambient conditions and a perovskite-type structure at high pressure. Structural and spectroscopic analyses unequivocally confirm that in both polymorphs, antimony exists in a +5 oxidation state (Sb(V)). This pentavalent state is evidenced by crystallographic data, which shows antimony in an octahedral coordination with oxygen, and is further substantiated by ¹²¹Sb Mössbauer spectroscopy, which reveals isomer shifts characteristic of Sb(V). This guide synthesizes the available quantitative data and experimental methodologies to provide a clear understanding of the electronic structure of antimony in this compound.
Structural Elucidation of NaSbO₃ Polymorphs
The crystallographic arrangement of atoms in NaSbO₃ provides the foundational evidence for the valence state of antimony. The compound crystallizes in two main forms, each accommodating Sb in a distinct octahedral environment consistent with a +5 charge.
Ilmenite (B1198559) Structure (Ambient Pressure)
Under standard conditions, NaSbO₃ adopts an ilmenite-type structure belonging to the trigonal crystal system. In this arrangement, both sodium (Na⁺) and antimony (Sb⁵⁺) ions occupy octahedral sites within a hexagonal close-packed array of oxygen ions. The structure consists of alternating layers of edge-sharing SbO₆ and NaO₆ octahedra.
Perovskite Structure (High Pressure)
Upon the application of high pressure (approximately 10.5 GPa) and temperature (1150 °C), NaSbO₃ undergoes a phase transition to an orthorhombically distorted perovskite structure.[1] This high-pressure polymorph is isostructural with CaTiO₃ and represents the first ternary perovskite containing Sb(V) in the octahedral B-site.[1] The significant octahedral tilting in this structure is attributed to strong covalent interactions between antimony and oxygen.[1]
Table 1: Crystallographic Data for NaSbO₃ Polymorphs
| Property | Ilmenite-type NaSbO₃ | Perovskite-type NaSbO₃ |
| Crystal System | Trigonal | Orthorhombic |
| Space Group | R
| Pnma (No. 62) |
| Lattice Parameters | a = 5.2944(4) Å, c = 15.9469(8) Å | a = 5.43835(6) Å, b = 7.66195(8) Å, c = 5.38201(5) Å |
| Cell Volume (V) | 387.124(0) ų | 224.13 ų (calculated from lattice parameters) |
| Formula Units (Z) | 6 | 4 |
| Sb Coordination | Octahedral (SbO₆) | Octahedral (SbO₆) |
| Reference | Ramirez-Meneses et al., 2007[2] | Mizoguchi et al., cited in[1][2] |
Spectroscopic Verification of the Sb(V) Valence State
While crystallographic data provides strong inferential evidence, spectroscopic techniques offer direct insight into the electronic environment of the antimony nucleus, confirming its +5 oxidation state.
¹²¹Sb Mössbauer Spectroscopy
¹²¹Sb Mössbauer spectroscopy is a powerful technique for determining the oxidation state of antimony. The isomer shift (δ) is particularly sensitive to the s-electron density at the nucleus, which differs significantly between Sb(III) and Sb(V) species. For NaSbO₃, the measured isomer shifts for both the ilmenite and perovskite polymorphs fall squarely within the range expected for Sb(V) compounds.
A study by Klenner et al. (2021) reported the ¹²¹Sb Mössbauer spectra for both forms of NaSbO₃. The ilmenite phase exhibits an isomer shift of approximately +9.5 mm/s (relative to InSb at 20 K), while the perovskite polymorph shows a slightly higher isomer shift, indicating a marginally stronger Sb-O covalency.[3] Both values are characteristic of antimony in the +5 oxidation state.
Table 2: ¹²¹Sb Mössbauer Isomer Shifts for NaSbO₃ and Reference Compounds
| Compound | Antimony Valence State | Isomer Shift (δ) (mm/s vs. InSb) | Reference |
| Ilmenite NaSbO₃ | Sb(V) | ~ +9.5 | Klenner et al., 2021[4] |
| Perovskite NaSbO₃ | Sb(V) | Slightly higher than ilmenite | Klenner et al., 2021[3][4] |
| KSbO₃ (Ilmenite) | Sb(V) | ~ +9.6 | Klenner et al., 2021[4] |
| α-Sb₂O₄ (Sb(III)/Sb(V)) | Sb(III) | ~ -6.0 | Long et al., 1979 (representative) |
| Sb(V) | ~ +9.0 | Long et al., 1979 (representative) |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, which are indicative of an element's oxidation state. For antimony, the Sb 3d core level is typically analyzed. The binding energy of the Sb 3d₅/₂ peak for Sb(V) oxides is consistently higher than that for Sb(III) oxides due to the increased effective nuclear charge.
Experimental Protocols
Synthesis of NaSbO₃
This protocol is adapted from the work of Ramirez-Meneses et al. (2007).[2]
-
Precursor Preparation: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and antimony(III) oxide (Sb₂O₃) in a 1:1 molar ratio are thoroughly mixed in an agate mortar. Prior to weighing, Na₂CO₃ should be preheated at 100 °C for 20-25 minutes for dehydration.
-
Calcination: The mixed powder is placed in a platinum crucible and heated in a furnace at 860 °C for an extended period (e.g., 273 hours) in an air atmosphere to ensure complete reaction and crystallization.
-
Pelletization (Optional): For certain applications, the resulting powder can be ground and pressed into pellets (e.g., at 2-2.5 Ton·cm⁻²).
-
Sintering (Optional): The pellets can be sintered at temperatures such as 600 °C or 750 °C for an extended duration (e.g., 168 hours) to improve homogeneity and density.
This protocol is based on the work of Mizoguchi et al. as cited in the literature.[1][2]
-
Precursor Preparation: An appropriate precursor mixture (e.g., ilmenite-phase NaSbO₃ or a stoichiometric mix of Na₂O and Sb₂O₅) is prepared.
-
High-Pressure, High-Temperature Treatment: The precursor is subjected to a pressure of 10.5 GPa and a temperature of 1150 °C in a uniaxial split-sphere anvil-type press.
-
Quenching and Recovery: The sample is rapidly cooled to ambient temperature and the pressure is released to recover the metastable perovskite phase.
Characterization Methods
The following are generalized protocols for the key characterization techniques. Instrument-specific parameters should be optimized by the user.
-
Sample Preparation: A small amount of the powdered NaSbO₃ sample is mounted on a sample holder using double-sided conductive carbon tape. Alternatively, the powder can be pressed into a high-purity indium foil. The sample should be handled with clean, powder-free gloves and tweezers to minimize surface contamination.
-
Introduction to Vacuum: The sample is introduced into the XPS instrument's load-lock chamber and evacuated to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Data Acquisition:
-
A survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements present on the surface.
-
High-resolution scans of the Sb 3d and O 1s regions are then acquired with a smaller step size and higher number of scans to obtain detailed chemical state information. A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
-
Charge Correction: Due to the insulating nature of NaSbO₃, surface charging may occur. The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis: The high-resolution spectra are analyzed using appropriate software. The Sb 3d spectrum will show two spin-orbit split components, 3d₅/₂ and 3d₃/₂. Due to the overlap of the Sb 3d₅/₂ peak with the O 1s peak, the analysis should focus on the Sb 3d₃/₂ peak, and the position and area of the Sb 3d₅/₂ peak can be constrained based on the known spin-orbit splitting and intensity ratio.
-
Source: A Ba¹²¹ᵐSnO₃ source is commonly used, which decays to the excited state of ¹²¹Sb. The source is typically kept at the same temperature as the absorber to minimize thermal shift effects.
-
Absorber Preparation: The powdered NaSbO₃ sample is uniformly distributed and contained in a sample holder. The optimal thickness of the absorber depends on the antimony content and should be sufficient to provide adequate absorption without excessive line broadening.
-
Data Acquisition: The spectrometer is operated in transmission mode. The source is moved with a velocity transducer to Doppler shift the energy of the emitted gamma rays. The gamma ray counts transmitted through the sample are recorded as a function of the source velocity. Data is typically collected at cryogenic temperatures (e.g., 20 K) to increase the recoil-free fraction.
-
Calibration: The velocity scale is calibrated using a standard reference material, such as InSb.
-
Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (e²qQ), and linewidth (Γ). The isomer shift is reported relative to the InSb standard.
References
Sodium Antimonate: A Comprehensive Technical Guide to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for sodium antimonate (B1203111), tailored for its handling and use in a laboratory setting. The following sections detail the physical and chemical properties, toxicological data, occupational exposure limits, and recommended safety protocols.
Physical and Chemical Properties
Sodium antimonate is a white, odorless, powdered solid.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | NaSbO₃ | [2] |
| Molecular Weight | 192.75 g/mol | [3] |
| Appearance | White powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | >375 °C | [4] |
| Boiling Point | Not applicable | [5] |
| Density | 3.7 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Insoluble in acetic acid, dilute alkali, and dilute inorganic acid. | [6] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated, and much of the available data is based on analogy with other antimony compounds.[5] It is classified as harmful if swallowed or inhaled.[7]
| Toxicity Endpoint | Result | Species | References |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | [5] |
| Acute Inhalation Toxicity (LC50) | > 5.4 mg/L (4 hours) | Rat | [5] |
| Skin Irritation | Mild irritant (Primary Irritation Index of 0.3) | Rabbit | [8] |
| Eye Irritation | May cause mild irritation | Rabbit | [5] |
| Specific Target Organ Toxicity (Prolonged Exposure) | May cause irritation of the eyes, nose, and respiratory system; potential effects on the kidneys. | Not specified | [5] |
Occupational Exposure Limits
To minimize the risk of adverse health effects from occupational exposure, the following exposure limits for antimony and its compounds have been established.
| Organization | Limit (as Sb) | Notes | References |
| ACGIH (TLV-TWA) | 0.5 mg/m³ | Threshold Limit Value - Time-Weighted Average | [1] |
| OSHA (PEL-TWA) | 0.5 mg/m³ | Permissible Exposure Limit - Time-Weighted Average | [5] |
| NIOSH (REL-TWA) | 0.5 mg/m³ | Recommended Exposure Limit - Time-Weighted Average | [5] |
Experimental Protocols
4.1. Standard Operating Procedure for Preparing a this compound Solution
This protocol outlines the essential steps for safely preparing a solution of this compound in a laboratory setting.
Safe Handling and Storage Workflow
Adherence to proper handling and storage procedures is critical to ensure laboratory safety. The following workflow illustrates the key stages for managing this compound from receipt to disposal.
Emergency Procedures: Spill Response
In the event of a this compound spill, a structured and calm response is necessary to mitigate risks. The following decision tree outlines the appropriate steps.
Disclaimer: This guide is intended for informational purposes and should not be considered a substitute for a formal risk assessment or institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.
References
- 1. Antimony Pentoxide and this compound - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 4. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 5. teck.com [teck.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. daikinchemicals.com [daikinchemicals.com]
An In-depth Technical Guide to the Phase Analysis of Sodium Antimonate using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of X-ray Diffraction (XRD) for the phase analysis of sodium antimonate (B1203111). It details the primary crystalline phases, offers in-depth experimental protocols for sample preparation and data acquisition, and presents a framework for quantitative phase analysis using the Rietveld refinement method. This document is intended to serve as a practical resource for researchers and professionals requiring accurate and reliable characterization of sodium antimonate materials.
Introduction to this compound and its Crystalline Phases
This compound (typically NaSbO₃) is an inorganic compound with applications in various fields, including as a flame retardant, a fining agent in glass manufacturing, and as a component in catalysts.[1][2][3] The material properties of this compound are intrinsically linked to its crystal structure. Therefore, accurate phase identification is critical for quality control and material development.
This compound can exist in several polymorphic forms, with the most common being the ilmenite (B1198559) and pyrochlore (B1171951) structures.
-
Ilmenite Structure (NaSbO₃): This is a thermodynamically stable phase of this compound.[4] It belongs to the trigonal crystal system with the R-3 space group. The structure consists of a hexagonal close-packed array of oxygen ions, with sodium and antimony cations occupying octahedral sites.[4][5]
-
Pyrochlore Structure: While lead antimonate (Pb₂Sb₂O₇) is a well-known example of a pyrochlore, sodium-containing pyrochlore antimonates also exist.[5][6] These structures are cubic (space group Fd-3m) and are characterized by a network of corner-sharing SbO₆ octahedra.[7][8] The specific composition of this compound with a pyrochlore structure can vary.
Experimental Protocols for XRD Analysis
The quality of XRD data is highly dependent on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
Proper sample preparation is crucial to obtain high-quality diffraction data and minimize experimental errors like preferred orientation.
-
Grinding: The this compound sample should be ground to a fine, uniform powder, ideally with a particle size of less than 10 µm.[9] This can be achieved using an agate mortar and pestle. Grinding in a fluid, such as isopropanol, can help minimize the introduction of strain into the crystal lattice and reduce preferred orientation.[9]
-
Handling of Hygroscopic Samples: this compound can be hygroscopic.[10][11] Moisture absorption can lead to changes in crystallinity, peak broadening, and potentially phase transformations.[10] For moisture-sensitive samples, it is recommended to perform sample preparation in a glovebox with a controlled, inert atmosphere.[12] The use of an air-sensitive sample holder with a Kapton or Mylar window can protect the sample from ambient humidity during data collection.[12]
-
Mounting: The powdered sample should be carefully packed into a low-background sample holder (e.g., zero-diffraction silicon wafer). Care must be taken to create a flat, smooth upper surface that is level with the holder's reference plane to avoid errors in peak positions.[9]
XRD Data Acquisition
The following are typical instrument settings for the analysis of this compound on a powder diffractometer:
| Parameter | Recommended Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Operating Voltage & Current | 40 kV and 40 mA |
| Goniometer Scan Range (2θ) | 10° - 80° |
| Step Size | 0.02° |
| Dwell Time per Step | 1 - 2 seconds |
| Optics | Bragg-Brentano geometry with a monochromator or Kβ filter |
| Detector | Scintillation counter or solid-state detector |
Phase Identification and Data Presentation
Phase identification is performed by comparing the experimental diffraction pattern to standard patterns from databases such as the JCPDS-ICDD (Joint Committee on Powder Diffraction Standards - International Centre for Diffraction Data).
Ilmenite Phase (NaSbO₃) Data
The ilmenite phase of this compound (NaSbO₃) has a trigonal crystal structure.[4]
Table 1: Crystallographic Data for Ilmenite this compound (NaSbO₃)
| Parameter | Value | Reference |
| Crystal System | Trigonal | [4] |
| Space Group | R-3 (No. 148) | [4] |
| Lattice Parameters | a = 5.2944(4) Å, c = 15.9469(8) Å | [4] |
| Cell Volume | 387.124 ų | [4] |
Table 2: Representative XRD Peak List for Ilmenite this compound (NaSbO₃) (Note: This is a calculated or representative list. Experimental values may vary slightly.)
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 23.5 | 3.78 | 40 |
| 33.2 | 2.69 | 100 |
| 36.5 | 2.46 | 50 |
| 41.0 | 2.20 | 60 |
| 50.8 | 1.79 | 30 |
| 54.1 | 1.69 | 70 |
| 57.5 | 1.60 | 25 |
| 63.8 | 1.46 | 45 |
Pyrochlore Phase Data
The pyrochlore phase of this compound has a cubic structure.
Table 3: Crystallographic Data for a Generic Pyrochlore Antimonate
| Parameter | Value | Reference |
| Crystal System | Cubic | [6] |
| Space Group | Fd-3m | [7] |
| Lattice Parameter (a) | ~10.3 Å (Varies with composition) | [6] |
Table 4: Representative XRD Peak List for a Pyrochlore Antimonate Phase (Note: This is a generalized pattern. Peak positions and intensities will vary with the specific stoichiometry.)
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 14.5 | 6.10 | 20 |
| 29.2 | 3.05 | 100 |
| 33.9 | 2.64 | 40 |
| 36.3 | 2.47 | 15 |
| 48.5 | 1.87 | 30 |
| 57.8 | 1.59 | 25 |
| 60.5 | 1.53 | 10 |
Quantitative Phase Analysis: The Rietveld Method
For mixtures of different this compound phases or samples containing impurities, quantitative phase analysis (QPA) is necessary to determine the relative abundance of each crystalline component. The Rietveld method is a powerful technique for QPA.[13][14]
The Rietveld method involves a least-squares refinement of a calculated diffraction pattern to match the experimental data.[13] The calculated pattern is generated based on the crystal structure models of all phases present in the sample. The weight fraction of each phase is determined from the refined scale factors.[13][14]
Rietveld Refinement Procedure
-
Initial Phase Identification: All crystalline phases in the sample must first be identified using a search-match procedure with a crystallographic database.
-
Input Structural Models: The crystal structure information (space group, lattice parameters, atomic positions) for each identified phase is used as the input for the refinement software (e.g., FullProf, GSAS-II, TOPAS).[13]
-
Refinement of Parameters: The refinement process typically involves adjusting the following parameters to minimize the difference between the calculated and observed patterns:
-
Background coefficients
-
Scale factors for each phase
-
Lattice parameters
-
Peak shape parameters (e.g., Gaussian and Lorentzian components)
-
Preferred orientation parameters
-
-
Assessment of Fit: The quality of the refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).
-
Quantitative Results: The weight percentage of each phase is calculated from the refined scale factors, the unit cell volumes, and the chemical compositions of the phases.[13]
Visualizations
Logical Workflow and Relationships
References
- 1. Page loading... [guidechem.com]
- 2. China this compound Manufacturer and Supplier | UrbanMines [um-material.com]
- 3. alhamchemicals.com [alhamchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimonate - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. scirp.org [scirp.org]
- 12. youtube.com [youtube.com]
- 13. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 14. rruff.net [rruff.net]
Electronic Structure and Band Gap of Sodium Antimonate: A Technical Guide
Abstract
Sodium antimonate (B1203111) (NaSbO₃) is a versatile inorganic compound that exhibits a range of structural and electronic properties contingent on its polymorphic form. Its potential applications as an ionic conductor and a photocatalyst have spurred significant research into its fundamental characteristics. This technical guide provides a comprehensive overview of the electronic structure and band gap of sodium antimonate, with a focus on its primary polymorphs: the ambient-pressure ilmenite (B1198559) phase and the high-pressure perovskite phase. We consolidate quantitative data on crystal structures and band gaps, detail experimental synthesis and characterization protocols, and present logical workflows for both experimental and computational studies. This document is intended for researchers and scientists in materials science, chemistry, and physics engaged in the study and application of advanced oxide materials.
Polymorphism and Crystal Structure of this compound
This compound is known to crystallize in several distinct polymorphic forms, with the resulting structure being highly dependent on the synthesis conditions, particularly pressure and temperature. The most commonly studied polymorphs are the ilmenite and perovskite structures.
-
Ilmenite (Trigonal) NaSbO₃ : This is the thermodynamically stable phase under ambient conditions. The structure belongs to the trigonal crystal system with the R-3 space group (No. 148).[1][2] It is composed of alternating layers of edge-sharing SbO₆ and NaO₆ octahedra.[1][2] This layered structure contributes to its lower ionic conductivity compared to the cubic phase.[1][2]
-
Perovskite (Orthorhombic) NaSbO₃ : A new polymorph of NaSbO₃ can be synthesized under high-pressure (10.5 GPa) and high-temperature (1150 °C) conditions.[1][3] This phase adopts an orthorhombically distorted perovskite structure with the Pnma space group, isostructural with compounds like CaTiO₃ and GdFeO₃.[3] It was the first ternary perovskite prepared with Sb⁵⁺ on the octahedral site.[1][3]
-
Cubic NaSbO₃ : A metastable cubic phase with the Im3 space group has also been reported.[1] This structure is noted for its rigid SbO₃ subarray and exhibits significantly higher ionic conductivity than the ilmenite phase.[1][2]
The crystallographic data for the primary polymorphs of NaSbO₃ are summarized in the table below.
Table 1: Crystallographic Data of NaSbO₃ Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Synthesis Conditions |
| Ilmenite | Trigonal | R-3 (No. 148) | a = 5.2944, c = 15.9469[1] | Solid-state reaction at 860 °C[1] |
| Perovskite | Orthorhombic | Pnma | a = 5.43835, b = 7.66195, c = 5.38201[3] | 10.5 GPa, 1150 °C[1][3] |
| Cubic | Cubic | Im3 | Not specified in results | Metastable phase[1] |
Electronic Structure and Band Gap
The electronic properties of this compound are intrinsically linked to its crystal structure. The arrangement of atoms and the nature of the chemical bonds dictate the material's band gap, classifying it as a wide-band-gap semiconductor or insulator.
The electronic structure of the orthorhombic perovskite phase is particularly interesting. The significant octahedral tilting distortion observed in this structure is not merely due to ionic radii considerations but is driven by a second-order Jahn-Teller distortion.[1][3] This effect originates on the oxygen atoms and is a consequence of the strong covalent bonding between antimony and oxygen (Sb-O).[1][3]
The band gap of NaSbO₃ varies significantly between its polymorphs. Theoretical calculations using Density Functional Theory (DFT) have been employed to understand these properties and often show good agreement with experimental data obtained through optical measurements.
-
The perovskite polymorph is a white insulator with an experimentally determined optical band gap of 3.4 eV .[1][3]
-
The ilmenite phase has a wider band gap. Experimental measurements using diffuse reflection spectroscopy indicate a band gap of 4.2 eV , while some reports mention it being as high as 4.5 eV.[4] DFT calculations for the ilmenite structure yield a theoretical band gap of 4.15 eV , which is in close agreement with the experimental value.[4]
The Density of States (DOS) calculations indicate that the valence band is primarily composed of O 2p and Sb 5p orbitals, while the conduction band is mainly formed by Sb 5s and 5p orbitals.[4] This understanding is crucial for applications like photocatalysis, where the band edge positions determine the redox potential. The wide band gap of pristine NaSbO₃ means it primarily absorbs in the ultraviolet region.[4] However, its band gap can be engineered, for instance, by doping with silver, which has been shown to reduce the band gap to 2.3 eV, enabling visible light absorption.[4]
Table 2: Band Gap of NaSbO₃ Polymorphs
| Polymorph | Method | Band Gap (eV) |
| Perovskite (Orthorhombic) | Experimental (Optical) | 3.4[1][3] |
| Ilmenite (Trigonal) | Experimental (Diffuse Reflection) | 4.2[4] |
| Ilmenite (Trigonal) | Theoretical (DFT) | 4.15[4] |
Experimental Protocols
The synthesis and characterization of this compound require precise control over experimental conditions to obtain the desired polymorph and to accurately measure its properties.
Synthesis Methodologies
A. Solid-State Reaction for Ilmenite NaSbO₃ This is a conventional method for synthesizing the stable ilmenite phase.
-
Precursors : Sodium carbonate (Na₂CO₃) and antimony(III) oxide (Sb₂O₃) are used as starting materials.[5]
-
Mixing : The precursors are mixed in a 1:1 molar ratio.[5]
-
Calcination : The mixture is sintered in the air. A typical protocol involves heating at 860 °C.[1][2] For improved sample homogeneity, sintering at temperatures below 750 °C is recommended.[1][2] An alternative multi-step process involves preheating at 500 °C for 3 hours, followed by a final sintering step at 1300 °C for 3 hours.[5]
B. High-Pressure Synthesis for Perovskite NaSbO₃ This method is required to access the metastable perovskite phase.
-
Apparatus : A high-pressure device, such as a uniaxial split sphere anvil type press (e.g., USSA-2000), is used.[1][3]
-
Conditions : The sample is subjected to a pressure of 10.5 GPa and a temperature of 1150 °C.[1][3]
-
Recovery : After the reaction, the sample is recovered back to ambient conditions.[3]
Characterization Techniques
A. Structural and Morphological Analysis
-
X-Ray Diffraction (XRD) : Powder XRD is the primary technique used to identify the crystalline phase and determine its structural parameters. Rietveld refinement of the XRD patterns is performed to obtain precise lattice parameters and confirm the space group.[1][2]
-
Scanning Electron Microscopy (SEM) : SEM is used to analyze the microstructure, morphology, and average crystal size of the synthesized powders.[1][2]
-
Electron Diffraction : This technique provides complementary structural information and can be used to confirm the crystal structure of individual crystallites.[1]
B. Optical Property Analysis
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS) : This is the standard method for determining the optical band gap of powder samples. The absorption edge is identified from the spectrum, and a Tauc plot analysis is typically used to calculate the band gap energy.[4]
Computational Methodology: DFT
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of materials from first principles.
-
Structural Input : The calculation begins with the experimentally determined crystal structure (space group and lattice parameters) of the NaSbO₃ polymorph of interest.
-
Calculation : DFT computations are performed to solve the Kohn-Sham equations, which yields the electronic ground state of the system.
-
Analysis : From the ground state, properties like the electronic band structure and the Density of States (DOS) are calculated.
-
Band Gap Determination : The theoretical band gap is determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).[4] DFT calculations have been shown to accurately predict the band gap of NaSbO₃.[4]
Conclusion
This compound is a polymorphic material whose electronic properties are strongly coupled to its crystal structure. The ambient-pressure ilmenite phase is a wide-band-gap semiconductor with an experimental band gap of 4.2 eV, while the high-pressure perovskite phase exhibits a smaller band gap of 3.4 eV.[1][3][4] This difference is rooted in structural distortions and the nature of the Sb-O covalent bonding, particularly the second-order Jahn-Teller effect in the perovskite phase.[3] A thorough understanding of the synthesis-structure-property relationships, gained through a combination of detailed experimental protocols and corroborating computational studies, is essential for harnessing the potential of NaSbO₃ in various technological applications. Future work may focus on further tuning these properties through doping or the synthesis of novel metastable phases.
References
A Technical Guide to the Synthesis of Sodium Antimonate: From Historical Discovery to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and history of sodium antimonate (B1203111) synthesis, detailing the evolution of manufacturing processes from early pyrometallurgical methods to modern hydrometallurgical techniques. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental protocols, comparative quantitative data, and a historical perspective on this important inorganic compound.
Historical Perspective: The Dawn of Antimony Chemistry
The history of antimony and its compounds dates back to antiquity, where antimony sulfide (B99878) (stibnite) was used as a cosmetic. However, the systematic study of antimony compounds and their synthesis began to take shape in the 17th and 18th centuries with the advent of modern chemistry. Early pioneers in chemistry, such as Nicolas Lémery, and the enigmatic figure known as "Basil Valentine" (believed to be the 15th-century German salt-maker Johann Thölde), laid the groundwork for understanding the reactions of antimony.[1]
While a definitive first synthesis of sodium antimonate is not clearly documented, its development can be traced to the burgeoning field of inorganic chemistry in the 18th and 19th centuries. During this period, chemists systematically investigated the reactions of metallic oxides with alkaline salts. The work of Jöns Jacob Berzelius in the early 19th century was pivotal in establishing the stoichiometry of chemical compounds and introducing the modern system of chemical notation, including the symbol 'Sb' for antimony, derived from its Latin name, stibium.[2] His comprehensive textbook, Lehrbuch der Chemie, provided a systematic framework for understanding inorganic reactions, which would have included the formation of antimonates from the fusion of antimony oxides with alkali hydroxides or carbonates.[3]
The industrial production of inorganic sodium salts, spurred by innovations like the Leblanc process for sodium carbonate in the late 18th century, created the necessary technological and chemical knowledge base for the eventual large-scale synthesis of this compound.[2][4]
Evolution of Synthesis: A Tale of Two Methodologies
The synthesis of this compound has evolved significantly over time, broadly categorized into two main approaches: pyrometallurgical and hydrometallurgical processes.
1. Pyrometallurgical Synthesis: The High-Temperature Route
Historically, the dominant method for producing this compound was through high-temperature solid-state reactions, a pyrometallurgical process. The most common variation of this method involves the oxidation of antimony trioxide (Sb₂O₃) or metallic antimony in the presence of a sodium salt, typically sodium nitrate (B79036) (NaNO₃) and sodium carbonate (Na₂CO₃).
-
Sodium Nitrate Oxidation Method: This process involves heating a mixture of antimony trioxide, sodium nitrate, and often sodium carbonate to a high temperature in a furnace. The sodium nitrate acts as the oxidizing agent, converting the antimony from the +3 to the +5 oxidation state, while the sodium carbonate acts as a flux to facilitate the reaction and formation of this compound.[5] The overall reaction is complex but can be simplified as:
Sb₂O₃ + 2NaNO₃ + Na₂CO₃ → 2NaSbO₃ + 2NaNO₂ + CO₂
This method, while straightforward, has several drawbacks, including high energy consumption, the release of hazardous nitrogen oxides (NOx) as byproducts, and often results in a product of lower purity.[4]
2. Hydrometallurgical Synthesis: The Aqueous Approach
With increasing environmental concerns and the demand for higher purity this compound, hydrometallurgical processes, which take place in aqueous solutions, have become the preferred methods in modern industrial production. These methods generally offer better control over the reaction conditions, leading to a higher quality product with fewer environmental impacts.
-
Hydrogen Peroxide Oxidation Method: This is a widely used hydrometallurgical route where antimony trioxide is oxidized in an alkaline solution using hydrogen peroxide (H₂O₂). The reaction is typically carried out in a sodium hydroxide (B78521) (NaOH) solution. The antimony trioxide is first dissolved in the alkaline medium to form sodium antimonite, which is then oxidized by hydrogen peroxide to this compound. The this compound, being less soluble under these conditions, precipitates out of the solution.[2][6]
The key reaction steps can be summarized as:
Sb₂O₃ + 2NaOH → 2NaSbO₂ + H₂O NaSbO₂ + H₂O₂ + NaOH → NaSb(OH)₆
This method is favored for its simplicity, high product purity, and the absence of harmful gaseous byproducts.[5]
-
Air Oxidation Method: A more cost-effective and environmentally friendly hydrometallurgical approach utilizes air or oxygen as the oxidizing agent. In this process, a slurry of antimony-containing material is treated in an alkaline solution, often in the presence of a catalyst, and air is bubbled through the mixture. The oxygen in the air oxidizes the antimony to the +5 state, leading to the formation of this compound.[4][5] This method is particularly advantageous for large-scale industrial production due to the low cost of the oxidizing agent.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on various factors, including the desired purity of the final product, production scale, cost considerations, and environmental regulations. The following table summarizes the key quantitative parameters of the different synthesis methods.
| Parameter | Pyrometallurgical (Sodium Nitrate) | Hydrometallurgical (Hydrogen Peroxide) | Hydrometallurgical (Air Oxidation) |
| Starting Materials | Antimony Trioxide, Sodium Nitrate, Sodium Carbonate | Antimony Trioxide, Sodium Hydroxide, Hydrogen Peroxide | Antimony-containing material, Sodium Hydroxide, Air |
| Typical Reaction Temperature | High (e.g., >800°C) | Moderate (e.g., 60-100°C)[7] | Moderate (e.g., 75°C)[4] |
| Typical Reaction Time | Hours | 30-60 minutes for oxidation[7] | Several hours (e.g., 8 hours)[4] |
| Typical Yield | Variable, can be lower due to volatilization | High (e.g., 90-95% direct yield)[7] | High (e.g., >95.6% recovery)[4] |
| Product Purity | Generally lower, may contain unreacted materials and byproducts | High, suitable for reagent-grade applications[2] | High, can meet industry standards with purification[4] |
| Key Advantages | Simple technology | High purity, simple process, little pollution[5] | Low-cost oxidant, environmentally friendly |
| Key Disadvantages | High energy consumption, NOx emissions, lower purity[4] | Higher cost of hydrogen peroxide[5] | Can be slower, may require a catalyst |
Detailed Experimental Protocols
1. Pyrometallurgical Synthesis via Sodium Nitrate Oxidation (Illustrative Lab-Scale)
Materials:
-
Antimony Trioxide (Sb₂O₃)
-
Sodium Nitrate (NaNO₃)
-
Sodium Carbonate (Na₂CO₃)
-
High-temperature furnace
-
Ceramic crucible
Procedure:
-
Thoroughly mix powdered antimony trioxide, sodium nitrate, and sodium carbonate in a 1:2:1 molar ratio in a ceramic crucible.
-
Place the crucible in a high-temperature furnace.
-
Gradually heat the furnace to 850°C and maintain this temperature for 2-3 hours to ensure complete reaction.
-
After the reaction is complete, turn off the furnace and allow the crucible to cool to room temperature.
-
The resulting solid mass is crude this compound. This can be purified by washing with hot water to remove any unreacted sodium salts, followed by filtration and drying.
2. Hydrometallurgical Synthesis via Hydrogen Peroxide Oxidation
Materials:
-
Antimony Trioxide (Sb₂O₃)
-
Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Distilled water
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
Procedure:
-
Prepare a sodium hydroxide solution by dissolving a stoichiometric amount of NaOH in distilled water in the reaction vessel.
-
With continuous stirring, slowly add the antimony trioxide powder to the NaOH solution.
-
Heat the mixture to 60-80°C to facilitate the dissolution of Sb₂O₃ and the formation of sodium antimonite.
-
Once the Sb₂O₃ is dissolved, slowly add a stoichiometric excess of 30% hydrogen peroxide solution to the reaction mixture. An exothermic reaction will occur, and a white precipitate of this compound will form.
-
Continue stirring the mixture at the reaction temperature for 30-60 minutes to ensure complete oxidation.
-
Cool the mixture to room temperature to allow for complete precipitation.
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the collected this compound precipitate with distilled water to remove any residual NaOH and other impurities.
-
Dry the purified this compound in an oven at 110-120°C.
3. Hydrometallurgical Synthesis via Catalytic Air Oxidation
Materials:
-
Antimony-containing raw material (e.g., crude antimony oxide)
-
Sodium Hydroxide (NaOH)
-
Catalyst (e.g., a combination of catechol and KMnO₄)[4]
-
Compressed air source
-
Reaction vessel equipped with a gas dispersion tube, stirrer, and heating system
-
Filtration apparatus
Procedure:
-
Prepare a leaching solution of sodium hydroxide in the reaction vessel.
-
Add the antimony-containing raw material to the NaOH solution to form a slurry.
-
Heat the slurry to the desired reaction temperature (e.g., 75°C).[4]
-
Add the catalyst to the reaction mixture.
-
Start bubbling compressed air through the slurry via the gas dispersion tube at a controlled flow rate.
-
Maintain vigorous stirring to ensure good gas-liquid-solid contact.
-
Continue the reaction for several hours (e.g., 8 hours) until the oxidation of antimony is complete.[4]
-
After the reaction, stop the airflow and allow the solid this compound product to settle.
-
Filter the slurry to separate the this compound.
-
Wash the product with water and dry it in an oven.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of the synthesis processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Pyrometallurgical Synthesis Workflow.
Caption: Hydrometallurgical Synthesis Workflows.
Conclusion
The synthesis of this compound has undergone a remarkable evolution, driven by the dual pursuits of higher purity and more environmentally benign processes. From the energy-intensive pyrometallurgical methods of the past to the more controlled and cleaner hydrometallurgical techniques of today, the production of this versatile inorganic compound continues to adapt to the demands of modern industry. For researchers and professionals in fields such as materials science and drug development, a thorough understanding of these synthesis methods is crucial for the informed application and potential further innovation of this compound and its related compounds.
References
- 1. Antimony revisited | Feature | RSC Education [edu.rsc.org]
- 2. saltassociation.co.uk [saltassociation.co.uk]
- 3. 1911 Encyclopædia Britannica/Chemistry - Wikisource, the free online library [en.wikisource.org]
- 4. Chemical industry - Inorganic, Synthetic, Petrochemicals | Britannica [britannica.com]
- 5. Antimony: Its History, Chemistry, Mineralogy, Geology, Metallurgy, Uses ... - Chung Yu Wang, Chongyou Wang - Google 圖書 [books.google.com.hk]
- 6. d-nb.info [d-nb.info]
- 7. library.sciencemadness.org [library.sciencemadness.org]
Health and Safety in Handling Sodium Antimonate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential health and safety considerations for handling sodium antimonate (B1203111) powder. The information is intended to support risk assessment and the implementation of safe laboratory practices for professionals in research, science, and drug development.
Physicochemical and Toxicological Profile
Sodium antimonate (NaSbO₃) is a white, granular crystalline powder. A comprehensive understanding of its properties is fundamental to safe handling.
Physicochemical Properties
The physical and chemical characteristics of this compound influence its potential for dispersal and reactivity.
| Property | Value | Reference |
| Molecular Formula | NaSbO₃ | [1] |
| Molecular Weight | 192.74 g/mol | [2] |
| Appearance | White powder | [3] |
| Solubility | Slightly soluble in water. Soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Insoluble in acetic acid, dilute alkali, and dilute inorganic acid. | [1] |
| Stability | Stable under normal conditions. | [3] |
| Incompatibilities | Strong oxidants, acids, alkalis, reducing agents. | [3] |
Toxicological Data
The primary routes of exposure to this compound are inhalation and ingestion of the powder.[3] Direct contact may cause irritation to the skin and eyes.[3]
Acute Toxicity
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | > 2,000 mg/kg bw | Rat | [3] |
| LC50 (Inhalation) | > 5.4 mg/L | Rat | [3] |
Chronic Toxicity
Prolonged exposure to this compound may lead to irritation of the eyes, nose, and respiratory system, as well as dermatitis and potential effects on internal organs, particularly the kidneys.[3]
Occupational Exposure and Safe Handling
To minimize health risks, it is crucial to adhere to established occupational exposure limits and implement a systematic approach to safe handling.
Occupational Exposure Limits (OELs)
Various regulatory bodies have established OELs for antimony and its compounds.
| Organization | Limit | Notes |
| OSHA (PEL) | 0.5 mg/m³ (as Sb) | 8-hour Time-Weighted Average (TWA) |
| NIOSH (REL) | 0.5 mg/m³ (as Sb) | 10-hour TWA |
| ACGIH (TLV) | 0.5 mg/m³ (as Sb) | 8-hour TWA |
Safe Handling Workflow
A risk-based approach to handling this compound powder should follow the hierarchy of controls, prioritizing the most effective measures.
Caption: Safe handling workflow for this compound powder.
Mechanism of Toxicity: The Role of Oxidative Stress
The toxic effects of antimony compounds, including this compound, are linked to the induction of oxidative stress.[4] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[5]
Caption: Oxidative stress-induced toxicity pathway.
Experimental Protocols for Toxicity Assessment
The following sections outline representative methodologies for assessing the in vitro cytotoxicity of this compound, based on standard assays reported in toxicological literature.
Cell Culture and Exposure
-
Cell Lines: Human embryonic kidney cells (HEK-293) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) and serially diluted to the desired concentrations in culture medium.
-
Exposure: Cells are seeded in multi-well plates and, after reaching a suitable confluency (typically 70-80%), the culture medium is replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle alone. The plates are then incubated for a defined period (e.g., 24, 48, or 72 hours).
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Reagent Addition: Following the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cell lysis.
-
Sample Collection: After the incubation period with this compound, the culture plates are centrifuged. A portion of the supernatant from each well is carefully transferred to a new plate.
-
Reaction Mixture: An LDH reaction mixture, containing diaphorase and NAD+, is added to each well with the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, for up to 30 minutes.
-
Data Acquisition: The absorbance is measured at approximately 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH release is calculated relative to controls for spontaneous release (untreated cells) and maximum release (cells treated with a lysis buffer).
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Accidental Release
In the event of a spill, evacuate the area and restrict access. Wearing appropriate PPE, including a respirator, carefully sweep or vacuum the powder to avoid generating dust. Place the collected material into a sealed, labeled container for disposal as hazardous waste.
Conclusion
This compound powder presents moderate health hazards that can be effectively managed through a thorough understanding of its properties, adherence to occupational exposure limits, and the consistent application of the hierarchy of controls. For researchers, scientists, and drug development professionals, implementing these safety protocols is paramount to ensuring a safe working environment and mitigating the risks associated with the handling of this compound.
References
Geochemical occurrence of antimony and its relation to antimonates
An In-depth Technical Guide on the Geochemical Occurrence of Antimony and its Relation to Antimonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimony (Sb), a metalloid of significant toxicological concern, has garnered increasing attention due to its expanding industrial use and subsequent environmental release.[1][2] Its mobility, bioavailability, and toxicity are intrinsically linked to its chemical speciation, which is governed by complex biogeochemical processes. This guide provides a comprehensive overview of the geochemical occurrence of antimony, detailing its natural abundance, primary mineral forms, and the environmental pathways that lead to the formation of secondary minerals, with a particular focus on antimonates. Detailed experimental protocols for the analysis of antimony in geological matrices are provided, alongside quantitative data to support researchers in the fields of environmental science, geochemistry, and toxicology. Furthermore, this document elucidates the critical relationship between the geochemical behavior of antimony and the formation of antimonate (B1203111) species, which dictates its ultimate fate and transport in the environment.
Geochemical Occurrence of Antimony
Antimony is a relatively rare element in the Earth's crust, with an estimated abundance ranging from 0.2 to 0.5 parts per million (ppm).[3][4] Despite its low overall concentration, it is found in over 100 different mineral species.[3] Antimony is classified as a chalcophile element, meaning it has an affinity for sulfur and is often found in association with sulfide (B99878) ores of other heavy metals like lead, copper, and silver.[5]
Primary Antimony Minerals
The predominant primary ore mineral of antimony is stibnite (B1171622) (Sb₂S₃), a sulfide mineral.[3] Other significant primary antimony-bearing minerals include:
-
Jamesonite (Pb₄FeSb₆S₁₄)
-
Tetrahedrite ((Cu,Fe)₁₂Sb₄S₁₃)
-
Boulangerite (Pb₅Sb₄S₁₁)
-
Pyrargyrite (Ag₃SbS₃)
These minerals are typically found in hydrothermal vein deposits, which are formed from the precipitation of minerals from hot, aqueous fluids circulating through fractures in rocks.[6] The formation of these primary antimony minerals often occurs at low to medium temperatures.
Geological Environments of Antimony Occurrence
Antimony deposits are most commonly associated with the following geological environments:
-
Epithermal Veins: These are shallow hydrothermal deposits formed at relatively low temperatures and pressures. Stibnite is a characteristic mineral of these deposits.
-
Hot Spring Deposits: Antimony can be transported in geothermal fluids and deposited near the surface in hot spring environments.
-
Replacement Deposits: In these deposits, antimony-bearing fluids have replaced pre-existing rocks, often carbonates, leading to the formation of antimony ores.
-
Association with Gold Mineralization: A notable association exists between antimony and gold, with stibnite often occurring in gold-bearing quartz veins.[4]
The Relationship between Antimony and Antimonates
The connection between the geochemical occurrence of antimony and the formation of antimonates is primarily a result of the weathering and oxidation of primary antimony sulfide minerals. Antimonates are compounds that contain antimony in the +5 oxidation state (Sb(V)) combined with oxygen and one or more metallic elements.
Oxidation of Primary Antimony Minerals
When primary antimony minerals, particularly stibnite, are exposed to oxidizing conditions at or near the Earth's surface, they undergo chemical weathering. This process involves the oxidation of sulfide (S²⁻) to sulfate (B86663) (SO₄²⁻) and the oxidation of trivalent antimony (Sb(III)) to the more stable pentavalent state (Sb(V)).
The overall oxidation of stibnite can be represented by the following reaction:
Sb₂S₃ + 8O₂ + 4H₂O → 2Sb(OH)₃ + 3SO₄²⁻ + 2H⁺
The resulting Sb(OH)₃ (antimonous acid) is then further oxidized to form Sb(OH)₆⁻ (antimonate) in aqueous solutions.[6]
Formation of Secondary Antimonate Minerals
In the presence of various cations in the surrounding geological environment, the dissolved antimonate species can precipitate to form a variety of secondary antimonate minerals. These minerals are often found in the oxidized zones (gossans) of antimony deposits. Common antimonate minerals include:
-
Stibiconite (Sb³⁺Sb⁵⁺₂O₆(OH))
-
Bindheimite (Pb₂Sb₂O₇)
-
Tripuhyite (FeSbO₄)[6]
-
Romeite Group Minerals (e.g., Ca₂Sb₂O₇)
The formation of these secondary minerals is a critical process in controlling the mobility and bioavailability of antimony in the environment. While primary sulfide minerals are relatively insoluble, the oxidation process can release antimony into solution. The subsequent precipitation of antimonate minerals can then act to immobilize the antimony, reducing its potential for transport in groundwater and uptake by organisms.
Quantitative Data on Antimony Occurrence
The concentration of antimony varies significantly depending on the geological setting. The following tables summarize typical antimony concentrations in various geological materials.
Table 1: Abundance of Antimony in Different Geological Reservoirs
| Geological Reservoir | Typical Antimony Concentration (ppm) | Reference(s) |
| Upper Continental Crust | 0.2 - 0.5 | [3][4] |
| Igneous Rocks | 0.1 - 1 | [5] |
| Sedimentary Rocks | Enriched relative to igneous rocks | [7] |
| Soils (uncontaminated) | < 1 | [8] |
| Antimony Ores | 50,000 - 650,000 (5% - 65%) | [9] |
Table 2: Common Antimony and Antimonate Minerals
| Mineral | Chemical Formula | Antimony Oxidation State(s) |
| Primary Minerals | ||
| Stibnite | Sb₂S₃ | +3 |
| Jamesonite | Pb₄FeSb₆S₁₄ | +3 |
| Tetrahedrite | (Cu,Fe)₁₂Sb₄S₁₃ | +3 |
| Secondary (Antimonate) Minerals | ||
| Stibiconite | Sb³⁺Sb⁵⁺₂O₆(OH) | +3, +5 |
| Bindheimite | Pb₂Sb₂O₇ | +5 |
| Tripuhyite | FeSbO₄ | +5 |
| Romeite | (Ca,Na,Fe,Mn)₂(Sb,Ti)₂O₆(O,OH,F) | +5 |
Experimental Protocols for Antimony Analysis
Accurate quantification and speciation of antimony in geological samples are crucial for understanding its geochemical behavior. Below are detailed methodologies for key analytical techniques.
Total Antimony Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines the acid digestion of a solid geological sample for the determination of total antimony concentration.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Microwave digestion system
Reagents:
-
Nitric acid (HNO₃), trace metal grade
-
Hydrochloric acid (HCl), trace metal grade
-
Hydrofluoric acid (HF), trace metal grade
-
Perchloric acid (HClO₄), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Antimony standard solutions for calibration
Procedure:
-
Sample Preparation: Homogenize the geological sample (e.g., soil, sediment, rock) by grinding to a fine powder (< 75 µm).
-
Digestion: a. Accurately weigh approximately 0.1 g of the powdered sample into a clean microwave digestion vessel. b. Add 3 mL of concentrated HNO₃, 1 mL of concentrated HCl, and 2 mL of concentrated HF to the vessel. c. If the sample has a high organic matter content, add 1 mL of HClO₄. d. Seal the vessels and place them in the microwave digestion system. e. Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes. f. Allow the vessels to cool to room temperature before opening in a fume hood.
-
Evaporation and Re-dissolution: a. Open the vessels and place them on a hot plate at 120°C to evaporate the acids to near dryness. b. Add 5 mL of 2% HNO₃ to the residue and gently heat to dissolve the remaining solids.
-
Sample Dilution and Analysis: a. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with 2% HNO₃. b. Analyze the diluted sample solution for antimony using ICP-MS. Prepare a calibration curve using a series of antimony standard solutions. c. Include procedural blanks and certified reference materials for quality control.
Sequential Extraction for Antimony Speciation in Soils and Sediments
This method provides information on the distribution of antimony among different geochemical fractions, offering insights into its mobility and bioavailability. The following is a commonly used five-step sequential extraction procedure.[10][11]
Instrumentation:
-
Centrifuge
-
Shaker
-
ICP-MS or ICP-AES
Reagents:
-
Step 1 (Exchangeable fraction): 1 M Magnesium chloride (MgCl₂) at pH 7.0
-
Step 2 (Carbonate-bound fraction): 1 M Sodium acetate (B1210297) (NaOAc) adjusted to pH 5.0 with acetic acid
-
Step 3 (Fe-Mn oxide-bound fraction): 0.04 M Hydroxylamine hydrochloride (NH₂OH·HCl) in 25% (v/v) acetic acid
-
Step 4 (Organic matter-bound fraction): 30% Hydrogen peroxide (H₂O₂), 0.02 M HNO₃, and 3.2 M Ammonium acetate (NH₄OAc) in 20% (v/v) HNO₃
-
Step 5 (Residual fraction): Acid digestion as described in section 4.1.
Procedure:
-
Step 1: Exchangeable Fraction a. To 1 g of the sample in a centrifuge tube, add 8 mL of 1 M MgCl₂. b. Shake continuously for 1 hour at room temperature. c. Centrifuge at 3000 rpm for 20 minutes. d. Decant the supernatant for analysis. e. Wash the residue with 8 mL of deionized water, centrifuge, and discard the supernatant.
-
Step 2: Carbonate-bound Fraction a. To the residue from Step 1, add 8 mL of 1 M NaOAc (pH 5.0). b. Shake for 5 hours at room temperature. c. Repeat steps 1c and 1d.
-
Step 3: Fe-Mn Oxide-bound Fraction a. To the residue from Step 2, add 20 mL of 0.04 M NH₂OH·HCl in 25% acetic acid. b. Shake for 6 hours at 96°C in a water bath. c. Repeat steps 1c and 1d.
-
Step 4: Organic Matter-bound Fraction a. To the residue from Step 3, add 3 mL of 0.02 M HNO₃ and 5 mL of 30% H₂O₂. Heat to 85°C for 2 hours. b. Add another 3 mL of 30% H₂O₂ and heat to 85°C for 3 hours. c. After cooling, add 5 mL of 3.2 M NH₄OAc in 20% HNO₃ and shake for 30 minutes. d. Repeat steps 1c and 1d.
-
Step 5: Residual Fraction a. The remaining residue is digested using the protocol in section 4.1 to determine the antimony content in the residual fraction.
The antimony concentration in each supernatant is determined by ICP-MS or ICP-AES.
Visualizing the Geochemical Cycle of Antimony
The following diagram illustrates the key pathways in the geochemical cycling of antimony, from its primary sources to the formation of secondary minerals, including antimonates.
Caption: Geochemical cycle of antimony.
Conclusion
The geochemical occurrence of antimony is characterized by its presence in sulfide minerals within specific geological settings. The transformation of these primary minerals through oxidative weathering is the fundamental link to the formation of antimonates. These secondary minerals play a crucial role in controlling the environmental fate of antimony. For researchers, particularly in the field of drug development where heavy metal contamination is a critical concern, a thorough understanding of these geochemical processes is essential for assessing potential risks and developing mitigation strategies. The analytical protocols provided herein offer a robust framework for the accurate determination of antimony in relevant matrices, thereby supporting informed decision-making in both environmental and pharmaceutical contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimony - Wikipedia [en.wikipedia.org]
- 4. ga.gov.au [ga.gov.au]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sodium Antimonate as a Flame Retardant Synergist in Polymers
For Researchers, Scientists, and Product Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a fine, white powder increasingly utilized as a synergistic flame retardant in a variety of polymer systems. It serves as a partial or full replacement for antimony trioxide (Sb₂O₃), offering improved processing characteristics, reduced smoke toxicity, and a more favorable environmental and health profile. In conjunction with halogenated flame retardants (typically brominated or chlorinated compounds), sodium antimonate significantly enhances the fire resistance of polymers such as polyesters (PET, PBT), polyamides (PA), polyvinyl chloride (PVC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).
These application notes provide a comprehensive overview of the mechanism, application, and evaluation of this compound as a flame retardant synergist. Detailed experimental protocols for the preparation of polymer composites and their subsequent flammability testing are also presented.
Mechanism of Flame Retardant Synergy
The synergistic action of this compound with halogenated flame retardants is a multi-faceted process that occurs in both the gas and condensed (solid) phases of a fire.
Gas Phase Inhibition
During combustion, the polymer begins to decompose, releasing flammable volatile gases. The heat causes the halogenated flame retardant to break down, releasing hydrogen halides (HX, where X is a halogen). This compound, which has high thermal stability, decomposes at temperatures between 300-500°C to produce antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O).[1] The newly formed antimony trioxide then reacts with the hydrogen halides to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[2]
These antimony species act as radical scavengers in the flame, interrupting the chain reactions of combustion.[1][2] They trap highly reactive H• and OH• radicals, effectively quenching the flame.[1][2]
Condensed Phase Charring and Insulation
In the solid phase, the presence of antimony compounds promotes the formation of a stable, carbonaceous char layer on the surface of the polymer.[2] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, which in turn slows down further decomposition and the release of flammable gases.[2] The sodium oxide (Na₂O) generated from the decomposition of this compound can neutralize acidic gases like HCl, reducing smoke corrosiveness and potentially contributing to a denser char structure.[1][3]
Synergistic Flame Retardant Mechanism of this compound
Caption: Synergistic flame retardant mechanism of this compound.
Data Presentation: Flame Retardant Performance
The following tables summarize the quantitative data on the flame retardant performance of this compound in various polymer systems. The data is compiled from multiple sources and performance may vary based on the specific grade of polymer, halogenated flame retardant, and other additives used.
Table 1: Flame Retardant Performance in Glass-Fiber Reinforced PET [1]
| Formulation (parts per hundred resin - phr) | Limiting Oxygen Index (LOI), % | UL-94 Rating (0.8mm) |
| GF-PET (30% GF) | ||
| 100 phr GF-PET, 15 phr Brominated Polystyrene (Br-PS), 5.0 phr this compound | 30.5 | V-0 |
| 100 phr GF-PET, 20 phr Br-PS, 6.7 phr this compound | 34.6 | V-0 |
| 100 phr GF-PET, 25 phr Br-PS, 8.3 phr this compound | 36.2 | V-0 |
Table 2: Flame Retardant Performance in Glass-Fiber Reinforced PBT [1]
| Formulation (phr) | LOI, % | UL-94 Rating (0.8mm) |
| GF-PBT (30% GF) | ||
| 100 phr GF-PBT, 15 phr Br-PS, 5.0 phr this compound | 29.8 | V-0 |
| 100 phr GF-PBT, 20 phr Br-PS, 6.7 phr this compound | 32.5 | V-0 |
Table 3: Flame Retardant Performance in Glass-Fiber Reinforced Polyamide 6 (PA6) [1]
| Formulation (phr) | LOI, % | UL-94 Rating (0.8mm) |
| GF-PA6 (30% GF) | ||
| 100 phr GF-PA6, 15 phr Br-PS, 5.0 phr this compound | 30.1 | V-0 |
| 100 phr GF-PA6, 20 phr Br-PS, 6.7 phr this compound | 33.2 | V-0 |
Table 4: Flame Retardant Performance in ABS
| Formulation | LOI, % | UL-94 Rating | Reference |
| ABS with 10% Bromine (from Tetrabromobisphenol A) and Antimony Trioxide (2:1 ratio) | Not Specified | V-0 | [4] |
| Note: While specific data for this compound in ABS is limited in the search results, it is expected to perform similarly to antimony trioxide in synergistic systems. |
Table 5: Flame Retardant Performance in Flexible PVC
| Formulation | Oxygen Index, % | Reference |
| PVC with Antimony Oxide and Halogenated Plasticizers | Varies (typically >27) | [5] |
| Note: this compound is used in PVC to achieve flame retardancy, often in combination with other additives. Specific quantitative data for direct comparison is not readily available in the provided search results but is expected to contribute to an increased oxygen index. |
Experimental Protocols
Protocol for Preparation of Polymer Composites
This protocol describes a general method for preparing flame-retardant polymer composites for testing using a twin-screw extruder followed by injection molding.
Workflow for Polymer Composite Preparation
Caption: Workflow for preparing polymer composite test specimens.
Materials and Equipment:
-
Polymer resin (e.g., PET, PBT, PA, ABS, PVC)
-
This compound
-
Halogenated flame retardant (e.g., brominated polystyrene, decabromodiphenyl ethane)
-
Other additives (e.g., stabilizers, processing aids)
-
Drying oven
-
Weighing balance
-
Blender or mixer
-
Co-rotating twin-screw extruder
-
Water bath
-
Pelletizer
-
Injection molding machine
-
Standard test specimen molds (e.g., for LOI, UL-94, cone calorimeter)
-
Environmental chamber for conditioning
Procedure:
-
Drying: Dry the polymer resin, this compound, and other additives according to the manufacturers' recommendations to remove any absorbed moisture. For many engineering plastics like PET, PBT, and PA, drying for 2-4 hours at 80-120°C is typical.
-
Pre-mixing: Accurately weigh the required amounts of the dried polymer resin, this compound, halogenated flame retardant, and any other additives based on the desired formulation (phr). Tumble-mix the components for 10-15 minutes to ensure a homogenous dry blend.
-
Twin-Screw Extrusion:
-
Set the temperature profile of the extruder barrel zones appropriate for the polymer being processed. The temperature should gradually increase from the feeding zone to the die.
-
Set the screw speed (e.g., 150-300 rpm).
-
Feed the pre-mixed blend into the extruder hopper at a constant rate.
-
The molten polymer composite will be extruded through the die as strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce pellets of a uniform size.
-
Drying of Pellets: Dry the compounded pellets to remove any moisture absorbed during the water bath cooling.
-
Injection Molding:
-
Set the temperature profile of the injection molding machine barrel and the mold temperature suitable for the polymer composite.
-
Melt the pellets and inject the molten polymer into the standard test specimen molds under appropriate injection pressure and speed.
-
-
Conditioning: Condition the molded test specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing, as per the relevant testing standards.
Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus, consisting of a heat-resistant glass test column, a specimen holder, and gas flow control and measurement devices.
-
Ignition source (e.g., a propane (B168953) torch).
Procedure:
-
Place the conditioned test specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the specimen holder in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with an oxygen concentration estimated to be below the LOI of the material.
-
Allow the gas to flow for at least 30 seconds to purge the column.
-
Ignite the top of the specimen with the ignition source and remove the igniter.
-
Observe the burning behavior of the specimen.
-
Incrementally increase the oxygen concentration in subsequent tests until the specimen sustains combustion for a specified period or a certain length of the specimen is consumed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.
Protocol for UL-94 Vertical Burning Test
Objective: To classify the flammability of plastic materials based on their response to a small flame ignition source in a vertical orientation.
Apparatus:
-
UL-94 test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Timing device
-
Surgical cotton
Procedure:
-
Mount a conditioned specimen (typically 127 mm long, 13 mm wide, and a specified thickness) vertically.
-
Place a layer of surgical cotton on the base of the chamber, 300 mm below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
After the flaming has ceased, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.
Table 6: UL-94 Vertical Burning Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Afterflame or afterglow of any specimen up to the holding clamp | No | No | No |
| Cotton indicator ignited by flaming particles or drops | No | No | Yes |
Protocol for Cone Calorimeter Test (ASTM E1354)
Objective: To measure the heat release rate (HRR), smoke production, and other flammability characteristics of materials under a controlled radiant heat flux.
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust system with gas analysis.
Procedure:
-
Calibrate the instrument according to the standard procedure.
-
Wrap a conditioned specimen (typically 100 mm x 100 mm with a maximum thickness of 50 mm) in aluminum foil, leaving the top surface exposed.
-
Place the specimen on the load cell under the conical heater.
-
Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
The test continues until flaming ceases or for a predetermined duration.
-
Continuously record data, including:
-
Time to ignition (TTI)
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR)
-
Total Heat Released (THR)
-
Mass loss rate
-
Smoke Production Rate (SPR)
-
Total Smoke Released (TSR)
-
Conclusion
This compound is a highly effective flame retardant synergist for a wide range of polymers when used in combination with halogenated compounds. It offers a viable alternative to antimony trioxide, with benefits in processing, smoke suppression, and safety. The provided application notes and protocols offer a framework for researchers and professionals to formulate, prepare, and evaluate the performance of polymer composites containing this compound, thereby facilitating the development of safer and more advanced materials.
References
Application of Sodium Antimonate as a Fining Agent in Optical Glass Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium antimonate (B1203111) (NaSbO₃) serves as a crucial high-temperature fining agent in the manufacturing of high-quality optical glass. Its primary function is to eliminate gaseous inclusions, commonly known as bubbles, from the molten glass matrix, ensuring the clarity and optical homogeneity required for precision applications. This document provides detailed application notes on the mechanism of action of sodium antimonate, its effects on the properties of optical glass, and comprehensive protocols for its use in a laboratory or research setting.
Introduction
The production of optical glass demands exceptional purity and uniformity, with the presence of bubbles being a critical defect that can scatter light and degrade performance. Fining is the process of removing these bubbles from the molten glass. This compound is a widely used fining agent, particularly in formulations where arsenic-based compounds are being phased out due to environmental and health concerns.[1] It is valued for its effectiveness in promoting bubble removal and its relatively low toxicity compared to arsenic compounds.[1]
Mechanism of Action
The fining action of this compound is based on a temperature-dependent redox reaction.[2] In the chemical structure of this compound, antimony is in its pentavalent state (Sb⁵⁺).[3] At the high temperatures of the glass melting process, typically above 1200°C, this compound decomposes, releasing oxygen gas.[4][5]
The key steps in the fining process are:
-
Oxygen Release: At high temperatures, Sb⁵⁺ is reduced to the more stable trivalent state (Sb³⁺), releasing oxygen into the molten glass. This process significantly increases the partial pressure of oxygen in the melt.[6]
-
Bubble Growth: The released oxygen diffuses into existing small bubbles (seeds), causing them to enlarge. According to Stokes' Law, larger bubbles have a greater buoyancy and rise more rapidly through the viscous glass melt to the surface, where they are expelled.[7]
-
Reabsorption: As the glass is cooled to its working temperature, the redox equilibrium shifts back. The Sb³⁺ present in the glass can be re-oxidized to Sb⁵⁺, consuming any remaining dissolved oxygen. This reabsorption of oxygen helps to dissolve any microscopic bubbles that did not rise to the surface, further enhancing the clarity of the glass.
This multi-stage process of oxygen release and subsequent reabsorption makes antimony-based fining agents highly effective.
Quantitative Data on the Effects of this compound
The concentration of this compound and the fining parameters (temperature and time) have a direct impact on the final quality of the optical glass. While extensive proprietary data exists within industrial manufacturing, the following tables summarize findings from available research, primarily focusing on the effects of antimony oxide (Sb₂O₃), which is the active component of this compound.
| Parameter | 0.0 mol% | 0.5 mol% | 1.0 mol% | 2.0 mol% |
| Bubble Count | High | Reduced | Low | Very Low |
| **Density (g/cm³) ** | Base Value | Increased | Further Increased | Significantly Increased |
| Refractive Index | Base Value | Increased | Further Increased | Significantly Increased |
Table 1: Effect of Antimony Oxide Concentration on Glass Properties. Note: This table is a qualitative summary based on trends observed in research. Precise quantitative values are highly dependent on the base glass composition.
| Fining Parameter | Typical Range |
| Fining Temperature | 1400 - 1450 °C |
| Fining Duration | 40 - 50 minutes |
Table 2: Typical Fining Parameters for this compound in Optical Glass Manufacturing.
Experimental Protocols
The following protocols provide a framework for the laboratory-scale production of optical glass using this compound as a fining agent.
Raw Material Preparation and Handling
-
Raw Materials: Procure high-purity raw materials suitable for optical glass production (e.g., SiO₂, B₂O₃, Na₂CO₃, K₂CO₃, CaCO₃, etc.). This compound (NaSbO₃) should be of a grade with low levels of coloring transition metal impurities like iron, cobalt, and nickel.[1]
-
Drying: Dry all raw materials, including the this compound, at 120°C for at least 24 hours to remove any adsorbed moisture, which can be a source of bubbles.
-
Weighing and Mixing: Accurately weigh the raw materials according to the desired glass formulation. The concentration of this compound is typically in the range of 0.5 to 1.5 wt%. Thoroughly mix the batch in a tumbler mixer for at least 30 minutes to ensure homogeneity.
Melting and Fining Protocol
-
Crucible Selection: Use a high-purity platinum or platinum-rhodium crucible to minimize contamination of the glass melt.
-
Furnace: Employ a high-temperature electric furnace with precise temperature control.
-
Melting Schedule:
-
Initial Heating: Place the crucible with the mixed batch into the furnace at room temperature and heat to 800°C at a rate of 5-10°C/minute. This allows for the gentle decomposition of carbonates.
-
Melting: Increase the temperature to the melting temperature of the specific glass formulation, typically between 1300°C and 1450°C, at a rate of 5°C/minute. Hold at this temperature for 2-4 hours to ensure complete melting and initial homogenization.
-
Fining: Raise the temperature to the fining temperature, generally between 1400°C and 1450°C. Hold at this temperature for 40-50 minutes to allow for the fining action of the this compound.
-
-
Stirring (Optional but Recommended): If the furnace is equipped with a stirring mechanism, stir the molten glass during the fining stage to promote homogeneity and aid in the removal of bubbles.
Casting and Annealing
-
Casting: Remove the crucible from the furnace and pour the molten glass into a pre-heated graphite (B72142) or steel mold.
-
Annealing: Immediately transfer the cast glass into an annealing oven pre-heated to the glass transition temperature (Tg) of the specific glass composition. The annealing process is critical to relieve internal stresses. A typical annealing schedule involves:
-
Holding at Tg for 1-2 hours.
-
Slow cooling at a rate of 0.5-1°C/minute through the strain point.
-
Faster cooling to room temperature after passing the strain point.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound as a fining agent.
Caption: Fining mechanism of this compound in molten glass.
Caption: Experimental workflow for optical glass manufacturing.
Caption: Relationship between process parameters and glass quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. haihuiantimony.com [haihuiantimony.com]
- 5. 2017erp.com [2017erp.com]
- 6. Effect of antimony-oxide on the shielding properties of some sodium-boro-silicate glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Sodium Antimonate as a Catalyst for Polyethylene Terephthalate (PET) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene terephthalate (B1205515) (PET) is a widely utilized thermoplastic polymer, notable for its excellent mechanical and thermal properties, which make it suitable for applications ranging from packaging to fibers. The industrial synthesis of PET is a two-stage process involving esterification and polycondensation. The efficiency and quality of the final polymer are heavily reliant on the catalyst employed. Antimony-based compounds are the most common catalysts used in PET production, with antimony trioxide being a prevalent example.[1][2][3] Sodium antimonate (B1203111) is another effective catalyst in this class. This document provides detailed application notes and protocols for the use of sodium antimonate as a catalyst in the laboratory-scale synthesis of PET.
Catalytic Role of this compound
In the polycondensation stage of PET synthesis, the catalyst facilitates the reaction between hydroxyl end-groups of the prepolymer, bis(2-hydroxyethyl) terephthalate (BHET), to form longer polymer chains and release ethylene (B1197577) glycol as a byproduct. The catalytic mechanism of antimony compounds is understood to involve a chelation and coordination process. The antimony atom coordinates with the carbonyl oxygen and the hydroxyl group of the polymer chain end, activating it for nucleophilic attack by another hydroxyl group. This process is crucial for achieving a high molecular weight PET, which is directly related to its intrinsic viscosity.
Experimental Protocols
The synthesis of PET is a two-step process:
-
Esterification: Terephthalic acid (TPA) and ethylene glycol (EG) react to form bis(2-hydroxyethyl) terephthalate (BHET) and water. This stage can be self-catalyzed at high temperatures.
-
Polycondensation: BHET monomers undergo polycondensation to form PET, with the elimination of ethylene glycol. This step requires a catalyst, such as this compound, and is performed under vacuum to remove the ethylene glycol produced and shift the equilibrium towards polymer formation.
Protocol 1: Laboratory-Scale PET Synthesis
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
This compound (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Esterification:
-
Charge the reactor with TPA and EG in a molar ratio of 1:1.2 to 1:1.4.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 230-260°C with continuous stirring.
-
Water will be produced and should be collected in the condenser.
-
The esterification reaction is typically carried out for 2-4 hours, or until the theoretical amount of water is collected.
-
-
Polycondensation:
-
After the esterification is complete, add the this compound catalyst to the reactor. The catalyst concentration is typically in the range of 150-300 ppm of antimony relative to the final polymer weight.
-
Increase the temperature to 270-290°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Ethylene glycol will be distilled off and collected in the cold trap.
-
The polycondensation reaction is monitored by the viscosity of the molten polymer (often observed through the stirrer torque). The reaction is typically continued for 2-4 hours to achieve the desired intrinsic viscosity.
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor and releasing the vacuum with nitrogen gas.
-
The resulting PET polymer can be extruded and pelletized.
-
Data Presentation
The following tables summarize representative quantitative data for PET synthesis using an antimony-based catalyst. While this data is based on studies using antimony trioxide, it serves as a good starting point for experiments with this compound, which is expected to exhibit similar catalytic behavior.
Table 1: Effect of Catalyst Concentration on PET Properties
| Catalyst Concentration (ppm Sb) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) | Diethylene Glycol (DEG) Content (%) |
| 150 | 180 | 0.60 | 1.2 |
| 200 | 150 | 0.65 | 1.5 |
| 250 | 120 | 0.70 | 1.8 |
| 300 | 100 | 0.75 | 2.1 |
Table 2: Effect of Polycondensation Temperature on PET Properties
| Polycondensation Temperature (°C) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) | Diethylene Glycol (DEG) Content (%) |
| 270 | 150 | 0.62 | 1.3 |
| 280 | 120 | 0.70 | 1.8 |
| 290 | 90 | 0.78 | 2.5 |
Analytical Protocols
Protocol 2: Determination of Intrinsic Viscosity (IV)
The intrinsic viscosity of PET is a measure of its molecular weight and is a critical quality parameter. The standard method for its determination is ASTM D4603.
Materials:
-
PET sample
-
60/40 (w/w) Phenol/1,1,2,2-Tetrachloroethane solvent mixture
-
Ubbelohde viscometer
Procedure:
-
Prepare a 0.5% (w/v) solution of the PET sample in the phenol/tetrachloroethane solvent mixture. Dissolution may require heating.
-
Measure the flow time of the pure solvent and the PET solution in the Ubbelohde viscometer at a constant temperature (typically 25°C or 30°C).
-
Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red).
-
The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration. For a single point measurement, the Billmeyer equation can be used.
Protocol 3: Determination of Diethylene Glycol (DEG) Content
DEG is a side product formed during polymerization that can affect the properties of PET. Its content is typically determined by gas chromatography (GC).
Materials:
-
PET sample
-
Hydrazine hydrate (B1144303) or another suitable reagent for depolymerization
-
Internal standard (e.g., 1,4-butanediol)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Depolymerize a known amount of the PET sample by, for example, hydrazinolysis.
-
Prepare the sample for GC analysis by dissolving the depolymerized product in a suitable solvent and adding an internal standard.
-
Inject the sample into the GC.
-
Identify and quantify the DEG peak based on the retention time and response factor relative to the internal standard.
Visualizations
Caption: Workflow for the two-stage synthesis of PET.
Caption: Proposed catalytic cycle for antimony-catalyzed PET polycondensation.
References
Application Note & Protocol: Preparation of Colloidal Antimony Pentoxide from Sodium Antimonate Hexahydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Colloidal antimony pentoxide (Sb₂O₅) is a material of significant interest, primarily utilized as a flame retardant synergist in plastics, textiles, and coatings.[1][2] This document provides a detailed protocol for the synthesis of a stable colloidal antimony pentoxide sol starting from sodium antimonate (B1203111) hexahydrate (NaSb(OH)₆). The primary method described is a two-step process involving the formation of an antimony pentoxide gel via acid treatment, followed by the peptization of this gel using a base to create a stable colloidal dispersion.[3] This approach avoids the operational complexities associated with ion-exchange methods, such as the separation and regeneration of resins.
Principle
The synthesis is based on the reaction of sodium antimonate with a strong inorganic acid to precipitate hydrated antimony pentoxide as a gel. The reaction is governed by the following general equation:
2NaSb(OH)₆ + 2H⁺ → Sb₂O₅·nH₂O (gel) + 2Na⁺ + (7-n)H₂O
The resulting gel is then washed to remove the sodium salt byproduct. Subsequently, the purified gel is peptized by treating it with a base at an elevated temperature. Peptization is the process of breaking down the gel agglomerates and dispersing them into a stable colloidal sol.
Materials and Equipment
-
Reagents:
-
This compound (NaSb(OH)₆)
-
Hydrochloric Acid (HCl, 35%) or Nitric Acid (HNO₃, 60%)
-
Organic Base (e.g., Triethanolamine) or Inorganic Base (e.g., NaOH, NH₄OH)
-
Deionized Water
-
-
Equipment:
-
Glass reaction vessel with a mechanical stirrer and heating mantle
-
Condenser
-
pH meter
-
Centrifuge or vacuum filtration apparatus
-
Evaporator (optional, for concentration)
-
Particle size analyzer
-
Viscometer
-
Experimental Protocol
This protocol is a generalized procedure based on established methods.[3] Researchers should refer to the subsequent data table for specific quantitative examples to optimize their synthesis.
Step 1: Formation of Antimony Pentoxide Gel
-
In a reaction vessel, disperse the specified amount of this compound in deionized water with vigorous stirring to form a slurry.
-
Slowly add the required amount of inorganic acid (e.g., 35% HCl) to the slurry while maintaining continuous stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 25-50°C).
-
Allow the reaction to proceed for a set duration (e.g., 3.5-8 hours) to ensure the complete formation of the antimony pentoxide gel.[3] The stoichiometric amount of acid relative to the this compound is a critical parameter and should be between 0.7 and 5.0.[3]
Step 2: Separation and Washing of the Gel
-
After the reaction is complete, separate the gel slurry from the liquid phase using centrifugal filtration or vacuum filtration.[3]
-
Wash the collected gel cake thoroughly by pouring deionized water over it, typically 1 to 4 times the volume of the initial reaction mixture.[3] This step is crucial for removing the sodium salt byproduct (e.g., NaCl).
-
Continue washing until the conductivity of the filtrate is near that of deionized water, indicating the removal of ionic impurities.
Step 3: Peptization of the Gel
-
Transfer the washed antimony pentoxide gel wet cake into a clean reaction vessel.
-
Add a fresh volume of deionized water and disperse the gel with stirring.
-
Add the specified amount of a peptizing agent, such as an organic base (e.g., triethanolamine).
-
Heat the dispersion to the peptization temperature (e.g., 80-90°C) with continuous stirring.
-
Maintain these conditions for several hours (e.g., 6-25 hours) until a stable, translucent colloidal sol is formed.
Step 4: Concentration (Optional)
-
If a higher concentration of antimony pentoxide is required, the sol can be concentrated using an evaporator at an elevated temperature (e.g., 80°C).
-
Concentrate the sol until the desired Sb₂O₅ percentage is achieved.
Quantitative Data from Synthesis Examples
The following table summarizes various experimental conditions and results for the preparation of colloidal antimony pentoxide.
| Parameter | Example 1 | Example 2[3] | Example 3 | Example 4 |
| This compound | 720 g | 1440 g | 480 g | 250 g |
| Water (Dispersion) | 823 ml | 1640 ml | 2240 ml | 1550 ml |
| Acid Type | 35% HCl | 35% HCl | 35% HCl | 35% HCl |
| Acid Amount | 300 g | 680 g | 320 g | 200 g |
| Reaction Temperature | 25°C | 50°C | 40°C | 25°C |
| Reaction Time | 4 hours | 3.5 hours | 4 hours | 8 hours |
| Peptizing Agent | Triethanolamine | - | 10% NaOH | - |
| Peptization Temp. | 80°C | - | 90°C | - |
| Peptization Time | 6 hours | - | 25 hours | - |
| Final Sb₂O₅ Conc. | 49.0% | - | ~50% (after pept.) | - |
| Final pH | 8.0 | - | - | - |
| Final Viscosity | 9.5 c.p. | - | - | - |
| Final Particle Size | 10 - 40 nm | - | - | - |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis process.
Caption: Experimental workflow for colloidal Sb₂O₅ synthesis.
Caption: Logical relationship of key synthesis stages.
References
Protocol for Incorporating Sodium Antimonate into Engineering Plastics for Enhanced Flame Retardancy
Application Note: AN-EP-SA-001
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a highly effective flame retardant synergist for use in various engineering plastics, including polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and polyamides (PA). It serves as a valuable alternative to antimony trioxide (Sb₂O₃), offering benefits such as reduced dust exposure during handling and potentially less impact on the mechanical and thermal properties of the host polymer.[1] When used in conjunction with a halogenated flame retardant, typically a brominated compound, sodium antimonate facilitates a synergistic flame retardant mechanism. This involves the formation of antimony halides in the gas phase, which act as free radical scavengers to inhibit combustion, and the promotion of a protective char layer in the condensed phase.[2]
One of the key advantages of this compound is its lower reactivity in sensitive polymers like PET, where antimony trioxide can sometimes promote depolymerization during high-temperature processing.[3] This results in better retention of mechanical properties such as tensile and impact strength.[4]
This document provides a detailed protocol for the incorporation of this compound into engineering plastics, along with quantitative data on its effect on flame retardancy and mechanical properties, and standardized testing methodologies.
Data Presentation
The following table summarizes the typical loading levels of this compound in conjunction with a brominated flame retardant in glass fiber-reinforced PET (GF-PET) and the resulting flame retardant and mechanical properties.
| Formulation Component | phr (parts per hundred resin) |
| Example Formulations for GF-PET (30% Glass Fiber) | |
| GF-PET | 100 |
| Brominated Polystyrene (Br-PS) | 15 - 30 |
| This compound (SA-A) | 5.0 - 10.0 |
| Resulting Properties | |
| Flame Retardancy | |
| Limiting Oxygen Index (LOI), % | 30.5 - 40.8 |
| UL 94 Rating (0.8mm) | V-0 |
| Comparative Mechanical Properties of PET Resin | Initial |
| Impact Strength (ASTM D256), J/m | |
| PET + Brominated FR + Sb₂O₃ | ~45 |
| PET + Brominated FR + NaSbO₃ | ~50 |
| Tensile Strength (JIS K 7113), MPa | |
| PET + Brominated FR + Sb₂O₃ | ~120 |
| PET + Brominated FR + NaSbO₃ | ~130 |
| Tensile Elongation (JIS K 7113), % | |
| PET + Brominated FR + Sb₂O₃ | ~2.5 |
| PET + Brominated FR + NaSbO₃ | ~2.8 |
Note: The data presented is based on a technical information sheet for a specific grade of this compound (SA-A) and brominated polystyrene in 30% glass fiber reinforced PET.[4] The exact performance will vary depending on the specific grades of polymer, flame retardants, and processing conditions.
Experimental Protocols
Compounding of this compound in PBT using a Twin-Screw Extruder
This protocol describes the melt compounding of a flame-retardant PBT formulation.
1.1. Materials and Pre-processing:
-
Polybutylene Terephthalate (PBT) resin, dried at 120°C for 4 hours.
-
Brominated Polystyrene (Br-PS) flame retardant.
-
This compound (NaSbO₃), fine powder.
-
(Optional) Glass fibers, sized for PBT.
1.2. Equipment:
-
Co-rotating twin-screw extruder with gravimetric feeders.
-
Water bath for strand cooling.
-
Pelletizer.
-
Injection molding machine.
1.3. Compounding Procedure:
-
Pre-mixing: Dry blend the PBT resin, Br-PS, and this compound powder in the desired ratio (e.g., PBT: 85 phr, Br-PS: 10 phr, NaSbO₃: 5 phr).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PBT is:
-
Feed zone: 230°C
-
Zone 2: 240°C
-
Zone 3: 245°C
-
Zone 4: 250°C
-
Zone 5: 250°C
-
Die: 245°C
-
-
Extrusion:
-
Set the screw speed to 200-300 RPM.
-
Feed the pre-mixed blend into the main hopper of the extruder using a gravimetric feeder at a controlled rate.
-
If using glass fibers, feed them into a downstream port of the extruder to minimize fiber breakage.
-
The molten polymer blend is extruded as a strand.
-
-
Cooling and Pelletizing:
-
Pass the extruded strand through a water bath to cool and solidify.
-
Feed the cooled strand into a pelletizer to produce flame-retardant PBT pellets.
-
-
Post-drying: Dry the pellets at 120°C for 4 hours before injection molding.
1.4. Sample Preparation for Testing:
-
Use an injection molding machine to produce test specimens from the dried pellets according to the dimensions specified in the relevant testing standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact, and UL 94 for flammability).
Flame Retardancy Testing
2.1. UL 94 Vertical Burning Test:
This test evaluates the burning characteristics of a plastic material when exposed to a flame in a vertical orientation.
-
Specimen: A rectangular bar with dimensions of 125 ± 5 mm in length, 13.0 ± 0.5 mm in width, and a specified thickness (e.g., 0.8 mm, 1.6 mm, 3.2 mm).
-
Apparatus: A laboratory burn chamber with a Bunsen burner and a timer.
-
Procedure:
-
Condition the specimens for 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Mount the specimen vertically.
-
Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.
-
2.2. Limiting Oxygen Index (LOI) Test (ASTM D2863):
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A small bar, typically 80-150 mm long, 10 mm wide, and 4 mm thick.
-
Apparatus: A heat-resistant glass chimney with a system for controlling and measuring the oxygen and nitrogen flow rates.
-
Procedure:
-
Place the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the flame is stable and self-sustaining for a specified time or burns a specified length of the specimen.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.
-
Mandatory Visualization
Caption: Experimental workflow for incorporating this compound into engineering plastics.
Caption: Synergistic flame retardant mechanism of this compound with halogenated compounds.
References
Application Notes and Protocols: Utilizing Sodium Antimonate as a Decolorizing Agent in High-Grade Glass
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the manufacturing of high-grade glass, achieving exceptional clarity and colorlessness is paramount. Iron oxides, present as impurities in raw materials like sand, are the primary source of undesirable color, typically a greenish tint. Decolorizing agents are therefore essential additives to neutralize this coloration. Historically, arsenic trioxide has been a common choice, but due to its toxicity, the industry has increasingly shifted towards safer and more effective alternatives.
Sodium antimonate (B1203111) (NaSbO₃) has emerged as a superior decolorizing and fining agent, particularly for high-purity glass applications such as optical lenses, solar glass, and laboratory glassware.[1][2] Its efficacy lies in its ability to oxidize ferrous iron (Fe²⁺), which is a strong colorant, to its less colored ferric state (Fe³⁺).[2] This document provides detailed application notes and experimental protocols for the effective utilization of sodium antimonate in the production of high-grade glass.
Principles of Decolorization with this compound
The decolorizing action of this compound is primarily a chemical oxidation process that occurs at the high temperatures of the glass melt. The key steps are outlined below:
-
Introduction of this compound: this compound is added to the glass batch along with other raw materials like silica (B1680970) sand, soda ash, and limestone.
-
Thermal Decomposition: At the elevated temperatures of the glass furnace (typically 1400-1450°C), this compound decomposes, releasing pentavalent antimony (Sb⁵⁺) and oxygen.[3]
-
Oxidation of Ferrous Iron: The highly oxidizing Sb⁵⁺ ions react with the ferrous iron (Fe²⁺) impurities present in the melt. In this redox reaction, Fe²⁺ is oxidized to Fe³⁺, while Sb⁵⁺ is reduced to trivalent antimony (Sb³⁺).
-
Color Reduction: Ferrous oxide (FeO) imparts a strong blue-green color to the glass. In contrast, ferric oxide (Fe₂O₃) has a much weaker yellow-green coloration. By shifting the equilibrium from Fe²⁺ to Fe³⁺, the overall color intensity of the glass is significantly reduced, leading to a more colorless product.[2]
-
Fining Action: The release of oxygen during the decomposition of this compound also contributes to the fining process, which is the removal of gas bubbles from the molten glass.[1] These oxygen bubbles can coalesce with other trapped gases, increasing their buoyancy and helping them rise to the surface of the melt.
The overall chemical decolorization process can be visualized as follows:
Caption: Chemical decolorization of glass using this compound.
Application Notes
Advantages of this compound
-
High Efficiency: this compound is a more potent oxidizing agent than other common decolorizers like manganese dioxide.
-
Safety: It is a safer alternative to the highly toxic arsenic trioxide.
-
Improved Transmittance: By effectively minimizing the concentration of strongly absorbing Fe²⁺ ions, this compound enhances the light transmittance of the final glass product.[2]
-
Fining Co-benefit: The release of oxygen during its decomposition aids in the removal of bubbles, leading to a more homogenous and defect-free glass.[1]
-
Stability: this compound is stable at room temperature and can be easily handled and mixed with other batch materials.
Recommended Usage
The optimal concentration of this compound depends on the iron content of the raw materials and the desired level of decolorization. A typical starting point for high-grade glass is in the range of 0.1% to 0.5% by weight of the total batch. It is often used in conjunction with other oxidizing agents like sodium nitrate (B79036) to ensure a highly oxidizing environment in the melt.
Compatibility with Glass Formulations
This compound is compatible with a wide range of glass formulations, including soda-lime-silica, borosilicate, and aluminosilicate (B74896) glasses. It is particularly effective in formulations with low to moderate iron impurity levels.
Experimental Protocols
The following protocols provide a framework for laboratory-scale preparation and evaluation of high-grade glass using this compound as a decolorizing agent.
Laboratory-Scale Glass Melting
This protocol outlines the fundamental steps for preparing a high-purity soda-lime-silica glass.
Materials and Equipment:
-
High-purity silica sand (SiO₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
This compound (NaSbO₃)
-
High-purity alumina (B75360) crucible
-
High-temperature furnace (capable of reaching 1500°C)
-
Mixing equipment (e.g., ball mill, tumbler mixer)
-
Graphite (B72142) or steel mold
-
Annealing oven
Procedure:
-
Batch Calculation: Calculate the required weights of each raw material to yield the desired glass composition. For a typical soda-lime-silica glass, a starting composition could be 72% SiO₂, 15% Na₂O, 10% CaO, and 3% other oxides. The amount of this compound should be calculated as a weight percentage of the total batch.
-
Mixing: Thoroughly mix the dried raw materials and this compound to ensure a homogenous batch. This can be achieved using a ball mill or a tumbler mixer for at least 30 minutes.
-
Melting:
-
Place the mixed batch into a high-purity alumina crucible.
-
Introduce the crucible into the high-temperature furnace.
-
Heat the furnace to 1450°C at a rate of 5-10°C per minute.
-
Hold the temperature at 1450°C for 2-4 hours to ensure complete melting, refining, and homogenization.
-
-
Pouring and Casting:
-
Carefully remove the crucible from the furnace.
-
Pour the molten glass into a pre-heated graphite or steel mold.
-
-
Annealing:
-
Immediately transfer the cast glass into an annealing oven pre-heated to the glass transition temperature (typically around 550°C for soda-lime-silica glass).
-
Hold at the annealing temperature for at least 1 hour.
-
Slowly cool the glass to room temperature at a rate of 1-2°C per minute to relieve internal stresses.
-
Caption: Experimental workflow for laboratory-scale glass melting.
Color Measurement (CIELAB)
The color of the resulting glass can be quantitatively assessed using the CIELAB color space, which defines color in terms of lightness (L) and color-opponent dimensions (a and b*).
Equipment:
-
UV-Vis Spectrophotometer with a color analysis software package.
Procedure:
-
Sample Preparation: Prepare a polished glass sample of a standardized thickness (e.g., 2 mm).
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure transmittance over the visible spectrum (typically 380 nm to 780 nm).
-
Select the CIELAB color space in the software.
-
Choose a standard illuminant, typically D65 (daylight).
-
Set the standard observer to 2° or 10°.
-
-
Measurement:
-
Calibrate the instrument with a blank (air).
-
Place the polished glass sample in the sample holder.
-
Acquire the transmittance spectrum.
-
-
Data Analysis: The software will automatically calculate the L, a, and b* values.
-
L represents lightness (0 = black, 100 = white). Higher L values indicate greater transparency.
-
a represents the red-green axis (+a is red, -a* is green). For decolorized glass, a* values should be close to zero.
-
b represents the yellow-blue axis (+b is yellow, -b* is blue). A slight positive b* value is common due to the residual Fe³⁺ absorption.
-
Determination of Iron Redox Ratio (Fe²⁺/ΣFe)
The efficiency of the decolorization process can be evaluated by determining the ratio of ferrous iron to the total iron content. A lower ratio indicates more effective oxidation.
Method: Wet Chemical Analysis (Redox Titration)
-
Sample Preparation: Crush the glass sample into a fine powder.
-
Digestion: Dissolve a known weight of the glass powder in a mixture of hydrofluoric (HF) and sulfuric (H₂SO₄) acids in a platinum crucible. This step should be performed in an inert atmosphere (e.g., under a nitrogen blanket) to prevent oxidation of Fe²⁺.
-
Titration: Titrate the resulting solution with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or ceric sulfate (B86663) (Ce(SO₄)₂). The endpoint can be determined potentiometrically or with a color indicator. The volume of titrant used is proportional to the amount of Fe²⁺ in the sample.
-
Total Iron Determination: The total iron content (ΣFe) can be determined on a separate sample by a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) after complete digestion of the glass.
-
Calculation: The Fe²⁺/ΣFe ratio is calculated from the results of the titration and the total iron determination.
Determination of Antimony Oxidation State (Sb³⁺/Sb⁵⁺)
Method: X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
XANES is a powerful technique for determining the oxidation state and coordination environment of elements in a material.
-
Sample Preparation: A thin, homogenous sample of the glass is required. This can be a polished thin section or a pressed pellet of the powdered glass.
-
Data Acquisition: The XANES spectrum is collected at a synchrotron radiation facility at the Sb L₃-edge or K-edge.
-
Data Analysis: The energy position and the features of the absorption edge in the XANES spectrum are sensitive to the oxidation state of antimony. The spectrum of the unknown sample is compared to the spectra of reference compounds with known antimony oxidation states (e.g., Sb₂O₃ for Sb³⁺ and NaSbO₃ for Sb⁵⁺). Linear combination fitting of the spectra can be used to quantify the relative proportions of Sb³⁺ and Sb⁵⁺ in the glass sample.[4][5][6]
Data Presentation
The following tables present hypothetical but representative data to illustrate the effectiveness of this compound as a decolorizing agent compared to manganese dioxide and a control glass with no decolorizer.
Table 1: Effect of Decolorizer on CIELAB Color Coordinates
| Decolorizer (0.3 wt%) | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) |
| None (Control) | 85.2 | -2.5 | 1.8 |
| Manganese Dioxide (MnO₂) | 90.5 | -0.8 | 2.5 |
| This compound (NaSbO₃) | 94.8 | -0.2 | 1.2 |
Table 2: Effect of Decolorizer on Spectral Transmittance (%)
| Wavelength (nm) | None (Control) | Manganese Dioxide (MnO₂) | This compound (NaSbO₃) |
| 450 | 82.1 | 88.3 | 91.5 |
| 550 | 88.5 | 91.2 | 93.8 |
| 650 | 86.3 | 89.9 | 92.1 |
Table 3: Effect of Decolorizer on Iron and Antimony Redox Ratios
| Decolorizer (0.3 wt%) | Fe²⁺/ΣFe Ratio | Sb³⁺/ΣSb Ratio |
| None (Control) | 0.28 | N/A |
| Manganese Dioxide (MnO₂) | 0.15 | N/A |
| This compound (NaSbO₃) | 0.08 | ~0.9 |
Troubleshooting
Caption: Troubleshooting flowchart for glass decolorization with this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, heat-resistant gloves, and a lab coat when handling molten glass and operating high-temperature furnaces.
-
Ventilation: Glass melting produces gases. Ensure adequate ventilation to avoid inhalation of fumes.
-
Handling this compound: While significantly safer than arsenic compounds, this compound is still a chemical and should be handled with care. Avoid inhaling the powder and wash hands thoroughly after handling. Consult the Safety Data Sheet (SDS) for detailed information.
-
Hydrofluoric Acid (HF): The iron redox analysis protocol involves the use of HF, which is extremely corrosive and toxic. All work with HF must be conducted in a certified fume hood with appropriate PPE, including acid-resistant gloves and apron. Ensure an HF-specific first aid kit (containing calcium gluconate gel) is readily available. All personnel must be trained in the safe handling of HF.
References
Production of High-Purity Antimony Metal from Sodium Antimonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of high-purity antimony metal from sodium antimonate (B1203111). The methodologies outlined are based on established pyrometallurgical and hydrometallurgical techniques, designed to yield antimony metal suitable for applications in research, electronics, and pharmaceutical development where high purity is a critical requirement.
Introduction
Sodium antimonate (NaSbO₃) is a common intermediate in antimony processing and serves as a viable precursor for the production of high-purity antimony metal. The choice of production method, either pyrometallurgical or hydrometallurgical, depends on factors such as the desired purity, scale of production, and available resources. This document outlines two primary methods for producing high-purity antimony metal from a typical industrial this compound concentrate.
Data Presentation
Typical Composition of Starting Material
The industrial-grade this compound concentrate serves as the primary raw material for the subsequent processes. A typical composition is detailed below.
| Component | Concentration (%) |
| Antimony (Sb) | 43 - 45 |
| Sodium (Na) | 6 - 7 |
| Lead (Pb) | 1 - 2 |
| Arsenic (As) | 0.2 - 1.0 |
| Tin (Sn) | 0.2 - 0.4 |
| Sulfur (S) | 0.1 - 0.2 |
| Iron (Fe) | 0.08 - 0.11 |
| Copper (Cu) | 0.01 - 0.02 |
| Zinc (Zn) | 0.01 - 0.02 |
| Bismuth (Bi) | 0.01 - 0.02 |
| Silver (Ag) | (19 - 50) x 10⁻⁴ |
| Gold (Au) | (0.4 - 0.5) x 10⁻⁴ |
Table 1: Typical elemental composition of industrial this compound concentrate.[1]
Purity of Antimony Metal after Refining
The following table summarizes the achievable purity levels of antimony metal after undergoing different refining processes.
| Refining Method | Achievable Purity | Key Impurities Removed |
| Fire Refining with Phosphorus-Containing Fluxes | Commercial Grade (e.g., Su1) | Lead, Arsenic, Sulfur |
| Vacuum Distillation | High Purity (>99.9%) | Lead, Zinc, Magnesium, Bismuth |
| Electrolytic Refining | High Purity (99.8% - >99.9%) | Lead, Tin, Copper, Iron, Nickel, Arsenic |
Table 2: Comparison of antimony purity levels achieved by different refining methods.
Experimental Protocols
Two primary methodologies are presented for the production of high-purity antimony metal from this compound: a pyrometallurgical method involving carbothermic reduction followed by refining, and a hydrometallurgical method involving dissolution and electrowinning.
Protocol 1: Pyrometallurgical Production of High-Purity Antimony
This protocol involves the initial reduction of this compound to crude antimony metal, followed by a refining step to achieve high purity.
Part A: Carbothermic Reduction of this compound to Crude Antimony
Objective: To reduce this compound to crude antimony metal using a carbonaceous reducing agent.
Materials:
-
This compound concentrate (see Table 1 for typical composition)
-
Coke, finely ground
-
Refractory crucible (e.g., clay-graphite or silicon carbide)
-
High-temperature furnace with temperature control
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, respirator
Procedure:
-
Charge Preparation: Prepare a charge mixture consisting of 100 parts by weight of this compound concentrate and 9 parts by weight of finely ground coke.[1] Thoroughly mix the components to ensure a homogeneous distribution.
-
Smelting:
-
Place the charge mixture into a refractory crucible.
-
Heat the crucible in a high-temperature furnace to a temperature range of 1200-1300°C.
-
Maintain this temperature to allow for the reduction of this compound and the formation of molten crude antimony and a slag layer. The presence of sodium salts in the antimonate and the formation of soda in the slag act as a flux.[1]
-
-
Separation:
-
After the reaction is complete, carefully pour the molten contents of the crucible into a mold.
-
The denser crude antimony metal will settle at the bottom, while the lighter slag will form a layer on top.
-
Allow the contents to cool and solidify.
-
Mechanically separate the crude antimony metal from the slag.
-
Expected Outcome: The process is expected to yield crude antimony metal with a purity of approximately 95-98%. The metallic phase yield is typically between 40-45%.[1]
Part B: Refining of Crude Antimony
Two methods for refining the crude antimony are presented below.
Objective: To remove impurities like lead and arsenic from crude antimony through oxidation and slagging.
Materials:
-
Crude antimony metal from Part A
-
Refining flux: a mixture of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and phosphoric acid (H₃PO₄)
-
Refining furnace
-
Stirring rod (graphite or ceramic)
-
PPE
Procedure:
-
Flux Preparation: Prepare a mixture of sodium dihydrogen phosphate and phosphoric acid. This may require high-temperature anhydrification at around 350°C in a suitable, corrosion-resistant vessel.[1]
-
Refining:
-
Melt the crude antimony in a refining furnace.
-
Add 20-40% by weight of the phosphorus-containing flux to the molten antimony.[1]
-
Stir the mixture to ensure good contact between the flux and the molten metal. Impurities will be oxidized and incorporated into the slag layer.
-
-
Separation and Casting:
-
Skim off the slag layer from the surface of the molten antimony.
-
Cast the purified antimony into molds.
-
Expected Outcome: This process can produce commercial-grade antimony (e.g., Su1 grade), with significantly reduced levels of lead and arsenic.
Objective: To purify crude antimony by separating it from less volatile impurities through distillation under reduced pressure.
Materials:
-
Crude antimony metal from Part A
-
Vacuum distillation furnace
-
Condenser
-
PPE
Procedure:
-
Setup: Place the crude antimony in the evaporation zone of the vacuum distillation furnace.
-
Distillation:
-
Reduce the pressure inside the furnace to a high vacuum.
-
Heat the crude antimony to a temperature where its vapor pressure is significant, allowing it to evaporate.
-
The antimony vapor will travel to the cooler condenser zone and deposit as high-purity metal.
-
Less volatile impurities such as lead, copper, and precious metals will remain in the residue.
-
-
Collection:
-
After the distillation is complete, cool the furnace under vacuum.
-
Collect the purified antimony from the condenser.
-
Expected Outcome: Vacuum distillation is an effective method for producing high-purity antimony, often exceeding 99.9% purity.
Protocol 2: Hydrometallurgical Production of High-Purity Antimony
This protocol involves the dissolution of an antimony intermediate (derived from this compound) in an electrolyte, followed by electrowinning to deposit high-purity antimony metal.
Part A: Preparation of Antimony Electrolyte
Objective: To prepare an antimony-containing electrolyte suitable for electrowinning. This protocol starts from antimony(III) oxide, which can be produced from this compound through acidification and precipitation.
Materials:
-
Antimony(III) oxide (Sb₂O₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
PPE
Procedure:
-
Electrolyte Preparation:
-
In a reaction vessel, dissolve 100 g of sodium hydroxide and 200 g of d-sorbitol per liter of deionized water.
-
Heat the solution to approximately 60°C with stirring.
-
-
Dissolution of Antimony(III) Oxide:
-
Gradually add antimony(III) oxide to the heated solution while stirring. The target antimony concentration in the final electrolyte is around 130-150 g/L.
-
-
Clarification:
-
After the antimony(III) oxide has dissolved, filter the solution to remove any undissolved solids.
-
Expected Outcome: A clear, light brown solution of antimony dissolved in an alkaline sorbitol solution, ready for electrolysis.
Part B: Electrowinning of High-Purity Antimony
Objective: To deposit high-purity antimony metal from the prepared electrolyte.
Materials:
-
Antimony electrolyte from Part A
-
Electrolytic cell (e.g., made of hard polyvinyl chloride)
-
Anodes: Insoluble anodes such as titanium mesh coated with platinum.
-
Cathodes: Tantalum plates.
-
DC power supply
-
PPE
Procedure:
-
Cell Setup:
-
Fill the electrolytic cell with the prepared antimony electrolyte.
-
Place the tantalum cathodes and platinum-coated titanium anodes in the cell, ensuring they are parallel and at a suitable distance from each other (e.g., 25 mm).
-
-
Electrolysis:
-
Connect the electrodes to the DC power supply (anodes to the positive terminal, cathodes to the negative terminal).
-
Carry out the electrolysis at a voltage of approximately 3-5 volts and a cathode current density of 50-400 A/m².
-
Maintain the bath temperature between 30°C and 50°C.
-
Circulate the electrolyte during electrolysis to ensure uniform ion concentration.
-
-
Deposition and Harvesting:
-
High-purity antimony will deposit on the tantalum cathodes.
-
Continue the electrolysis until a sufficient amount of antimony has been deposited.
-
Remove the cathodes from the cell, wash them with deionized water, and carefully strip the deposited antimony.
-
-
Post-treatment:
-
Dry the high-purity antimony metal.
-
Expected Outcome: The production of high-purity antimony metal with a purity that can exceed 99.9%.
Visualizations
Caption: Pyrometallurgical production workflow.
Caption: Hydrometallurgical production workflow.
References
Sodium Antimonate in Ceramic Glaze Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a chemical compound utilized in the ceramics industry primarily as an opacifier in glazes and enamels. Its ability to impart a white, opaque quality to glazes has made it a historically significant material, particularly in the production of majolica and other tin-opacified style wares. Beyond opacification, it can also act as a clarifying and fining agent in glass production. This document provides detailed application notes, experimental protocols, and an exploration of the mechanisms behind sodium antimonate's function in ceramic glaze formulations.
Physicochemical Properties
This compound is a white, crystalline powder with a high thermal stability, reportedly not decomposing at temperatures up to 1000°C.[1] It is this resistance to high temperatures that allows it to remain as discrete, light-scattering particles within the molten glaze matrix during firing. Technical data sheets specify a particle size of less than 10 microns for typical ceramic grades.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | NaSbO₃ | [2] |
| Molecular Weight | 192.74 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | >375 °C | [2] |
| Density | 3.7 g/cm³ | [2] |
| Particle Size (typical) | < 10 µm | [2] |
Applications in Ceramic Glazes
The primary application of this compound in ceramic glazes is as an opacifier. Opacity is achieved by the suspension of fine, insoluble particles within the transparent glaze matrix. These particles have a different refractive index than the surrounding glass, causing light to scatter and rendering the glaze opaque. This compound serves this function effectively due to its high melting point and stability at typical glaze firing temperatures.
Historically, antimony compounds, including this compound and lead antimonate, have been used to create yellow and white opaque glazes.[3] In modern formulations, it can be used as an alternative or in conjunction with other opacifiers like tin oxide and zirconium silicate (B1173343) (zircopax). The concentration of this compound in a glaze will directly affect the degree of opacity, with higher percentages leading to a more opaque, white appearance.
While specific contemporary glaze recipes detailing the use of this compound are not widely published in readily available literature, historical and technical documents suggest its use in low-fire glazes, particularly for majolica-type ware where a white, opaque base is required for subsequent decoration. One formulation for a flame-retardant polymer, not a ceramic glaze, indicates a concentration of >= 3.0 - < 5.0% this compound.[4]
Mechanism of Opacification
The opacifying effect of this compound in a ceramic glaze is a physical phenomenon based on the principles of light scattering. During the firing of the glaze, the this compound particles remain as solid, crystalline inclusions within the molten silicate glass. For opacification to be effective, there must be a significant difference in the refractive index between these crystalline particles and the surrounding glass matrix. This mismatch causes the light that enters the glaze to be refracted and reflected at the numerous crystal-glass interfaces, scattering the light and preventing it from passing through, thus making the glaze appear opaque. The particle size of the opacifier is also a critical factor; for optimal light scattering, the particle size should be close to the wavelength of visible light.
Caption: Light scattering by this compound crystals in a glaze.
Experimental Protocols
To evaluate the performance of this compound in a glaze formulation, a series of standardized tests can be conducted. Below are detailed protocols for key experiments.
Experimental Workflow
References
Application Notes and Protocols: SEM and EDS Analysis of Sodium Antimonate Powder Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the morphology and elemental composition of sodium antimonate (B1203111) powder using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).
Introduction
Sodium antimonate (NaSbO₃) is a white, crystalline powder with applications as a flame retardant, a fining agent in glass manufacturing, and in the production of ceramics.[1][2] Its particle size, morphology, and elemental purity are critical parameters that influence its performance in these applications. SEM provides high-resolution imaging of the powder's surface topography and particle morphology, while EDS allows for the qualitative and quantitative determination of its elemental composition.[3]
Data Presentation
Morphological Analysis of this compound Powder
The morphology of this compound powder can vary depending on the synthesis method. Typical characteristics observed through SEM are summarized in the table below.
| Morphological Feature | Description | Particle Size Range |
| Crystal Habit | Granular, equiaxed, or aggregated porous particles. | ~100 nm - 10 µm |
| Agglomeration | Particles may exist as individual crystals or form larger agglomerates. | N/A |
| Surface Topography | Can range from smooth crystalline faces to rougher, more complex surfaces. | N/A |
| Commercial Grades | Specific grades may have controlled particle sizes, for example, ≤ 10 µm or ≤ 3 µm.[4] | ≤ 3 µm to ≤ 10 µm |
Elemental Composition of this compound Powder
EDS analysis is used to confirm the elemental composition of the this compound powder. The theoretical atomic percentages are calculated from the chemical formula NaSbO₃. Experimental results from EDS should closely align with these values.
| Element | Symbol | Theoretical Atomic % | Expected Experimental Atomic % |
| Sodium | Na | 20.0% | 18% - 22% |
| Antimony | Sb | 20.0% | 18% - 22% |
| Oxygen | O | 60.0% | 58% - 62% |
Note: Experimental values can deviate slightly due to surface contamination, sample charging, and detector limitations. A specific commercial this compound product is noted to contain approximately 57% antimony by weight.[5]
Experimental Protocols
Protocol for SEM Analysis of this compound Powder
This protocol outlines the steps for preparing and imaging this compound powder using a scanning electron microscope.
3.1.1. Materials
-
This compound Powder
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape
-
Spatula
-
Can of compressed air or nitrogen
-
Sputter coater with a conductive target (e.g., gold, platinum, or carbon)
-
SEM instrument
3.1.2. Sample Preparation
-
Mounting the Sample:
-
Place a piece of double-sided conductive carbon tape onto the surface of a clean SEM stub.
-
Using a clean spatula, carefully place a small amount of the this compound powder onto the center of the carbon tape.
-
Gently press the powder with the flat side of the spatula to ensure good adhesion.
-
Turn the stub upside down and tap it gently to remove any loose powder that is not well-adhered. This prevents contamination of the SEM chamber.
-
Alternatively, for a more dispersed sample, lightly sprinkle the powder onto the tape.
-
-
Coating the Sample:
-
Since this compound is a non-conductive material, a thin conductive coating is necessary to prevent charging effects during SEM imaging.
-
Place the prepared stub into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold, platinum, or carbon. Carbon coating is recommended if EDS analysis is to be performed to avoid interference from the coating material's X-ray signals.
-
3.1.3. SEM Imaging
-
Instrument Setup:
-
Load the coated stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Turn on the electron beam and set the accelerating voltage. A voltage of 10-20 kV is typically suitable for morphological analysis of powders.
-
-
Imaging:
-
Navigate to the sample surface and bring the image into focus.
-
Adjust the brightness, contrast, and stigmation to obtain a clear image.
-
Capture images at various magnifications to observe the overall morphology, particle size distribution, and fine surface details of the this compound particles. Use a backscattered electron (BSE) detector to help visualize compositional differences if impurities are present.
-
Protocol for EDS Analysis of this compound Powder
This protocol describes the procedure for obtaining elemental composition data from the this compound powder using an EDS detector integrated with the SEM.
3.2.1. Materials
-
SEM-prepared this compound sample (preferably carbon-coated)
-
SEM with an integrated EDS system
3.2.2. EDS Data Acquisition
-
Instrument Setup:
-
Ensure the EDS detector is inserted and ready for analysis.
-
Select an accelerating voltage that is sufficient to excite the characteristic X-rays of sodium, antimony, and oxygen. An accelerating voltage of at least 15-20 kV is recommended.
-
-
Data Collection:
-
Point Analysis: Select a specific particle or a point on a particle to acquire an EDS spectrum. This provides the elemental composition of a localized area.
-
Area Analysis: Select a representative area of the powder to obtain an average elemental composition over a larger region.
-
Elemental Mapping: To visualize the spatial distribution of the elements, perform elemental mapping over a selected area. This will generate maps showing the distribution of Na, Sb, and O.
-
Acquire the EDS spectrum for a sufficient amount of time to achieve good signal-to-noise ratio.
-
3.2.3. Data Analysis
-
The EDS software will automatically identify the elements present based on the characteristic X-ray peaks in the spectrum.
-
Perform a quantitative analysis to determine the atomic or weight percentage of each element. The software will use standardless or standard-based methods for quantification.
-
Compare the experimental results with the theoretical values for this compound (NaSbO₃).
Visualizations
Caption: Experimental workflow for SEM and EDS analysis.
Caption: Relationship between techniques and data output.
References
Application Notes and Protocols for the Production of Sodium Antimonate from High-Arsenic Antimony Residue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective leaching of antimony from high-arsenic residues and its subsequent conversion to sodium antimonate (B1203111). The methodologies described are based on established hydrometallurgical processes, offering a robust framework for laboratory-scale synthesis and process optimization.
Introduction
Sodium antimonate is a compound with diverse applications, including as a flame retardant, a clarifying agent in glass manufacturing, and in the pharmaceutical industry.[1] The synthesis of this compound from industrial residues, such as high-arsenic antimony residue from copper smelting, presents a viable route for waste valorization and a more sustainable production process.[1][2] This document outlines a two-stage hydrometallurgical process involving alkaline leaching followed by synergistic oxidation to selectively extract antimony and produce high-purity this compound.[1]
Process Overview
The overall process can be divided into two main stages:
-
Compound Leaching: Selective leaching of antimony from the high-arsenic residue using a sodium sulfide (B99878) (Na₂S) and sodium hydroxide (B78521) (NaOH) solution.[1] This step aims to dissolve antimony while leaving other metals like copper, lead, and silver in the solid residue.[1]
-
Synergistic Oxidation and Precipitation: The antimony-rich leachate is then subjected to catalytic air oxidation to selectively precipitate this compound.[1] This step is crucial for separating antimony from dissolved arsenic.[2]
A visual representation of the experimental workflow is provided below.
Caption: Experimental workflow for this compound production.
Quantitative Data
The following tables summarize the quantitative data from the leaching and purification processes, providing a clear comparison of the material composition at different stages.
Table 1: Composition of Raw Material and Leaching Slag [1]
| Component | Raw Material (%) | Compound Leaching Slag (%) |
| Sb | 48.50 | 5.80 |
| As | 9.90 | 1.80 |
| Cu | 3.80 | 11.00 |
| Pb | 3.90 | 11.30 |
| Ag (g/t) | 2800 | 7800 |
| Bi | 0.90 | 2.40 |
Table 2: Leaching Efficiencies of Metals [1]
| Metal | Leaching Efficiency (%) |
| Antimony (Sb) | >98 |
| Arsenic (As) | - |
| Copper (Cu) | <3 |
| Lead (Pb) | <3 |
| Silver (Ag) | <3 |
| Bismuth (Bi) | <3 |
Table 3: Composition of Crude and Refined this compound [1]
| Component | Crude Product (%) | Refined Product (%) | Industry Standard (Secondary Grade) (%) |
| Sb₂O₅ | 78.56 | 82.15 | ≥82.0 |
| As | 0.25 | 0.18 | ≤0.20 |
| Pb | 0.08 | 0.05 | ≤0.10 |
| Na₂O | 19.56 | 16.85 | ≤17.0 |
Experimental Protocols
Materials and Equipment
-
High-Arsenic Antimony Residue: Obtained from industrial processes such as copper anode slime treatment.[1]
-
Reagents: Sodium sulfide (Na₂S), Sodium hydroxide (NaOH), Catechol, Potassium permanganate (B83412) (KMnO₄). All reagents should be of analytical grade.
-
Equipment: Jacketed glass reactor, overhead stirrer, heating mantle with temperature controller, filtration apparatus (e.g., Buchner funnel with vacuum flask), pH meter, oven.
Protocol 1: Compound Leaching of High-Arsenic Antimony Residue
This protocol details the selective leaching of antimony from the raw material.
-
Prepare a leaching solution with a concentration of 165 g/L Na₂S and 30 g/L NaOH in deionized water.[1]
-
Add the high-arsenic antimony residue to the leaching solution in a jacketed glass reactor to achieve a liquid-to-solid (L/S) ratio of 5:1.[1]
-
Heat the mixture to 85°C while stirring continuously.[1]
-
Maintain these conditions for a leaching time of 1 hour.[1]
-
After leaching, filter the slurry while hot to separate the antimony and arsenic-rich leachate from the solid residue.
-
Wash the residue with hot deionized water to recover any remaining leachate and dry the residue.
-
The resulting leachate is used in the subsequent oxidation step.
Protocol 2: Synergistic Oxidation and Preparation of this compound
This protocol describes the selective precipitation of this compound from the leachate.
-
Transfer the leachate to a clean, jacketed glass reactor and heat to 75°C.[1]
-
Adjust the NaOH concentration of the solution to 50 g/L.[1]
-
Introduce a combined oxidation catalyst of 0.75 g/L catechol and 0.75 g/L KMnO₄ to the solution.[1]
-
Bubble air through the solution at a flow rate of 1.415 m³/min⁻¹ for 8 hours to facilitate oxidation and precipitation of this compound.[1]
-
After the reaction, filter the mixture to collect the crude this compound precipitate.
-
To purify the product, adjust the pH of the crude product, redissolve it, and then re-precipitate it to obtain refined this compound that meets industry standards.[1]
-
The final product should be washed with deionized water and dried in an oven.
Chemical Reactions
The key chemical reactions involved in the alkaline sulfide leaching and oxidation process are as follows. During leaching, antimony and arsenic form thio-salts. In the oxidation stage, these are converted to their respective oxyanions, with antimony precipitating as this compound.
Caption: Key chemical reactions in the process.
Conclusion
This set of application notes provides a comprehensive guide for the leaching of antimony from high-arsenic residues and the subsequent production of this compound. By following the detailed protocols and utilizing the provided quantitative data, researchers can effectively implement and adapt this hydrometallurgical process for their specific needs. The selective nature of this process allows for the recovery of a valuable product from a hazardous waste stream, contributing to more sustainable chemical and pharmaceutical manufacturing practices.
References
Application Notes and Protocols: The Role of Sodium Antimonate in Enhancing the Thermal Stability of Thermoplastics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a fine, white powder that serves as a highly effective flame retardant synergist in thermoplastics. It is particularly valued for its ability to enhance the thermal stability and fire resistance of polymers, often in conjunction with halogenated flame retardants. Unlike antimony trioxide, sodium antimonate offers several advantages, including higher thermal stability, lower reactivity in sensitive polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET), and reduced pigmentation, allowing for the production of deeply colored or transparent flame-retardant plastics.[1][2] This document provides detailed application notes, experimental protocols, and data on the use of this compound to improve the thermal performance of various thermoplastics.
Mechanism of Action
This compound enhances the thermal stability of thermoplastics through a synergistic mechanism with halogenated flame retardants. This process involves actions in both the gas and condensed phases during combustion.
Gas Phase: At elevated temperatures, the halogenated flame retardant releases halogen radicals (X•). Simultaneously, this compound decomposes to form antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O). The antimony trioxide then reacts with the halogen radicals to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX). These species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.
Condensed Phase: In the solid polymer matrix, this compound promotes the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing down the degradation process and reducing the release of flammable volatiles.[1] The sodium oxide formed during decomposition can also neutralize acidic gases, such as hydrogen halides (HX), which are byproducts of the degradation of halogenated flame retardants.[3]
Data Presentation: Thermal Stability Enhancement
The incorporation of this compound as a synergist with halogenated flame retardants significantly improves the fire-retardant properties of various thermoplastics. The following tables summarize key quantitative data from flammability tests.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Various Thermoplastics
| Thermoplastic | Halogenated Flame Retardant (phr) | This compound (phr) | LOI (%) | UL-94 Rating (1.6 mm) |
| PBT | Decabromodiphenyl Ethane (12) | 4 | 28 | V-0 |
| PET | Decabromodiphenyl Ethane (10) | 5 | 27 | V-0 |
| PA6 | Brominated Polystyrene (15) | 5 | 29 | V-0 |
| ABS | Tetrabromobisphenol A (18) | 6 | 26 | V-0 |
| HIPS | Decabromodiphenyl Ethane (12) | 4 | 25 | V-1 |
| PP | Chlorinated Paraffin (20) | 8 | 27 | V-0 |
Data compiled from technical datasheets. Formulations may contain other additives.
Table 2: Thermogravimetric Analysis (TGA) Data (Representative)
| Thermoplastic Formulation | Onset Decomposition Temp (Tonset, °C) | Temperature at Max. Decomposition Rate (Tmax, °C) | Char Residue at 700°C (%) |
| PBT + DBDPE | 380 | 410 | < 5 |
| PBT + DBDPE + NaSbO₃ | 390 | 425 | > 15 |
| PA6 + Br-PS | 395 | 430 | < 5 |
| PA6 + Br-PS + NaSbO₃ | 405 | 445 | > 18 |
Note: These are representative values illustrating the expected trend. Actual values may vary based on the specific formulation and experimental conditions.
Table 3: Cone Calorimetry Data (Representative)
| Thermoplastic Formulation | Time to Ignition (s) | Peak Heat Release Rate (pHRR, kW/m²) | Total Heat Release (THR, MJ/m²) |
| PET + DBDPE | 45 | 850 | 90 |
| PET + DBDPE + NaSbO₃ | 60 | 550 | 70 |
| PP + Chlorinated Paraffin | 30 | 1200 | 110 |
| PP + Chlorinated Paraffin + NaSbO₃ | 45 | 700 | 85 |
Note: These are representative values illustrating the expected trend. Actual values may vary based on the specific formulation and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To evaluate the effect of this compound on the thermal degradation behavior of a thermoplastic.
Standard: Based on ASTM E1131 / ISO 11358.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (high purity)
-
Air (or Oxygen)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
-
Thermoplastic samples (with and without this compound formulation)
Procedure:
-
Sample Preparation:
-
Ensure thermoplastic samples are dry and in a consistent form (e.g., powder, pellets, or small cut pieces from a molded plaque).
-
Weigh approximately 5-10 mg of the sample into a tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
(Optional) For oxidative stability, a second step can be added where the gas is switched to air or oxygen at a specific temperature (e.g., 600°C) and held isothermally or heated further.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of char residue at the end of the experiment.
-
Protocol 2: Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Standard: Based on ISO 4589 / ASTM D2863.
Materials and Equipment:
-
LOI apparatus with a vertical glass chimney
-
Oxygen and Nitrogen gas supplies with calibrated flowmeters
-
Ignition source (e.g., propane (B168953) torch)
-
Test specimens (typically rectangular bars of specified dimensions, e.g., 80-150 mm long, 10 mm wide, and 4 mm thick)
Procedure:
-
Specimen Conditioning:
-
Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.
-
-
Test Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Set an initial oxygen concentration (e.g., 21%).
-
Adjust the gas flow rates to achieve the desired total flow rate.
-
Apply the ignition flame to the top surface of the specimen for a specified time (e.g., up to 30 seconds) until the specimen ignites.
-
Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain duration or extent of burn is reached.
-
Based on the result, adjust the oxygen concentration up or down and repeat the test with a new specimen.
-
Continue this iterative process until the minimum oxygen concentration required to sustain combustion is determined.
-
-
Calculation:
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
-
Protocol 3: Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material when exposed to a controlled level of radiant heat.
Standard: Based on ASTM E1354 / ISO 5660.
Materials and Equipment:
-
Cone calorimeter
-
Test specimens (typically 100 mm x 100 mm plaques of a specified thickness, e.g., 3 mm)
-
Specimen holder and retainer frame
-
Spark igniter
Procedure:
-
Specimen Conditioning:
-
Condition the specimens to a constant mass at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Instrument Calibration and Setup:
-
Calibrate the gas analyzers and the load cell according to the manufacturer's instructions.
-
Set the radiant heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
-
Test Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the specimen on the load cell under the conical heater.
-
Start the data acquisition and position the spark igniter over the specimen.
-
Record the time to sustained ignition.
-
Continue the test until flaming ceases and for a predetermined period thereafter.
-
-
Data Analysis:
-
From the collected data, determine key parameters such as:
-
Time to ignition (TTI)
-
Peak Heat Release Rate (pHRR)
-
Total Heat Release (THR)
-
Effective Heat of Combustion (EHC)
-
Mass loss rate
-
Smoke production rate
-
-
Visualizations
Synergistic Flame Retardant Mechanism
Caption: Synergistic flame retardant mechanism of this compound.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for evaluating thermoplastic thermal stability.
Impact of this compound on Thermal Properties
Caption: Effects of this compound on thermal properties.
References
- 1. This compound as Fiber Flame Retardants [um-material.com]
- 2. Sodium Pyroantimonate: A High-Performance Alternative to Antimony Trioxide [titanos.com]
- 3. Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Antimonate as a Dopant in Electroceramics and Varistors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a versatile inorganic compound that serves as a crucial dopant in the fabrication of advanced electroceramics and varistors. Its incorporation into ceramic matrices can significantly modify their electrical, dielectric, and microstructural properties. In electroceramics such as titanates (e.g., BaTiO₃ and PZT), sodium antimonate can be used to tailor the dielectric constant, reduce dielectric loss, and control grain size, which are critical parameters for capacitor and piezoelectric applications. In the context of varistors, typically zinc oxide (ZnO)-based, antimony species play a pivotal role in enhancing their non-linear current-voltage characteristics, which is essential for overvoltage protection in electronic circuits.[1] Antimony oxide, a closely related compound, is widely documented to inhibit ZnO grain growth, leading to a higher breakdown voltage per unit thickness.[2]
These application notes provide a comprehensive overview of the role of this compound as a dopant, detailed experimental protocols for its use in the fabrication of electroceramics and varistors, and a summary of its effects on their key properties.
Mechanism of Action
The primary role of antimony, introduced as this compound or antimony oxide, in electroceramics and varistors is to control the microstructure and the electrical properties of the grain boundaries.
In ZnO varistors , antimony oxide (formed from the decomposition of this compound at high sintering temperatures) reacts with ZnO and other additives to form spinel phases, such as Zn₇Sb₂O₁₂.[2] These spinel particles pin the grain boundaries of ZnO during sintering, effectively inhibiting grain growth.[3] A smaller grain size results in a larger number of grain boundaries per unit volume, and since the varistor effect originates at these boundaries, a higher breakdown voltage can be achieved.
In ferroelectric ceramics like BaTiO₃ and PZT, antimony ions (Sb³⁺ or Sb⁵⁺) can substitute for the B-site cations (e.g., Ti⁴⁺ or Zr⁴⁺). This substitution can have several effects:
-
Grain Growth Inhibition: Similar to its role in varistors, antimony can segregate at the grain boundaries and hinder their movement during sintering, leading to a finer grain structure.[4]
-
Modification of Dielectric Properties: The introduction of antimony ions with a different valence state compared to the host cation creates charge imbalances that must be compensated by the formation of vacancies. These defects can influence the domain wall motion and the dielectric response of the material. For instance, in BaTiO₃, the addition of Sb₂O₃ has been shown to decrease the dielectric loss by about 50% compared to the pure ceramic.[4]
-
Shifting the Curie Temperature: The Curie temperature (Tc), at which the material transitions from a ferroelectric to a paraelectric state, can be shifted by the incorporation of dopants. This is a crucial parameter for designing capacitors with specific temperature characteristics.
Experimental Protocols
The following protocols describe the fabrication of antimony-doped electroceramics and varistors using the conventional solid-state reaction method. While these protocols specifically mention antimony oxide (Sb₂O₃), this compound can be used as the antimony source, with appropriate adjustments to the stoichiometry.
Protocol 1: Fabrication of Antimony-Doped Zinc Oxide (ZnO) Varistors
This protocol is adapted from the standard solid-state reaction method for ZnO varistors.[5]
1. Raw Materials and Composition:
- High-purity (≥99.9%) powders of ZnO, Bi₂O₃, Sb₂O₃ (or NaSbO₃), Co₃O₄, MnO₂, and Cr₂O₃.
- A typical composition is (96.2-x) mol% ZnO, 1.3 mol% Bi₂O₃, 1.5 mol% Sb₂O₃, 0.6 mol% Co₃O₄, 0.4 mol% Ni₂O₃, and x mol% of other dopants.[5]
2. Milling and Mixing:
- Weigh the raw materials according to the desired stoichiometry.
- Place the powders in a polyethylene (B3416737) bottle with zirconia milling media.
- Mill the mixture for 12-24 hours in a ball mill to ensure homogeneity.[5]
- Dry the milled slurry at approximately 80°C.[5]
3. Granulation:
- Add a binder, such as polyvinyl alcohol (PVA), to the dried powder to facilitate pressing.[6]
- Granulate the mixture by passing it through a sieve.
4. Pressing:
- Press the granulated powder into pellets of the desired dimensions (e.g., 11.5 mm diameter, 2.5 mm thickness) using a hydraulic press at a pressure of 10-50 MPa.[5][6]
5. Binder Burnout and Sintering:
- Pre-sinter the pellets at 600°C to burn out the organic binder.[5]
- Sinter the pellets in a furnace at a temperature between 1050°C and 1350°C for 1-5 hours.[1][5] The heating and cooling rates are typically controlled between 50-200°C/h.[1]
6. Characterization:
- Apply silver paste to the parallel surfaces of the sintered pellets to form electrodes and fire at a lower temperature (e.g., 610°C for 10 min) to ensure good electrical contact.[7]
- Measure the current-voltage (I-V) characteristics to determine the breakdown voltage (Eb), nonlinear coefficient (α), and leakage current (IL).
- Analyze the microstructure using Scanning Electron Microscopy (SEM).
Protocol 2: Fabrication of Antimony-Doped Barium Titanate (BaTiO₃) Ceramics
This protocol describes a typical solid-state synthesis for doped BaTiO₃ ceramics.[4]
1. Raw Materials and Composition:
- High-purity (≥99.5%) powders of BaCO₃, TiO₂, and Sb₂O₃ (or NaSbO₃).
- Example compositions: BaTiO₃ doped with 0 to 2 wt% Sb₂O₃.[4]
2. Mixing and Calcination:
- Weigh the starting materials according to the desired stoichiometry.
- Mix the powders in a ball mill for several hours to achieve a homogeneous mixture.
- Calcine the mixed powder at 1200°C for 4 hours to form the BaTiO₃ phase.[4]
3. Pelletizing and Sintering:
- Add a binder (e.g., 5 wt% PVA) to the calcined powder and press into pellets.[7]
- Sinter the pellets at 1250°C for 4 hours in air.[4]
4. Characterization:
- Apply silver paste electrodes to the sintered pellets.
- Measure the dielectric properties (dielectric constant and dielectric loss) as a function of temperature and frequency using an LCR meter.
- Characterize the crystal structure using X-ray Diffraction (XRD) and the microstructure using SEM.
Data Presentation
The following tables summarize the quantitative effects of antimony oxide doping on the properties of BaTiO₃ ceramics and ZnO varistors.
Table 1: Effect of Sb₂O₃ Doping on the Properties of BaTiO₃ Ceramics [4]
| Sb₂O₃ (wt%) | Density (g/cm³) | Grain Size (µm) | Dielectric Constant (@ 10 kHz, Tc) | Dielectric Loss (@ 10 kHz, Tc) | Curie Temperature (Tc) (°C) |
| 0 | - | 1.40 | ~3500 | ~0.04 | ~120 |
| 0.4 | 5.10 | - | 4271 | ~0.02 | 112 |
| >0.4 | - | Reduced | Decreased and flattened peak | - | - |
Table 2: Effect of Antimony and Other Dopants on ZnO Varistor Properties
| Varistor Composition | Sintering Temp. (°C) | Average Grain Size (µm) | Breakdown Field (E₁ₘₐ) (V/mm) | Nonlinear Coefficient (α) | Leakage Current (Iₗ) (µA/cm²) | Reference |
| ZnO-Bi₂O₃-Sb₂O₃ | Flash Sintered | - | - | 34.4 | Higher than conventional | [8] |
| ZnO-Bi₂O₃-Sb₂O₃ | Conventionally Sintered | - | - | 41.5 | Lower than flash | [8] |
| ZnO-Bi₂O₃-Sb₂O₃-CaCO₃ (4 mol%) | 1000 | 2.89 | 533 | 9.16 | 0.45 | [9] |
| ZnO-Bi₂O₃-Sb₂O₃-Cr₂O₃-Co₃O₄-MnO₂ | 950 | - | 2113 | 184.6 | 0.4 | [10] |
| ZnO-Cr₂O₃-CaCO₃-Co₃O₄-Sb₂O₃ | - | - | up to 925 | up to 219 | < 0.2 | [11] |
Visualizations
Experimental Workflow for Solid-State Synthesis of Doped Ceramics
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sb2O3 Addition on Properties of BaTiO3 Ceramics (2022) | Sutatip Thonglem | 1 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. lsp.global [lsp.global]
- 7. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 8. Comparison of electrical properties of ZnO-Bi2O3-Sb2O3 varistor ceramics prepared by conventional and flash sintering methods [metalleng.ir]
- 9. journal.iem.pub.ro [journal.iem.pub.ro]
- 10. researchgate.net [researchgate.net]
- 11. Novel Ultrahigh-Performance ZnO-Based Varistor Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrometallurgical Preparation of Sodium Antimonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrometallurgical preparation of sodium antimonate (B1203111). The methodologies outlined below are based on established research and are intended to guide laboratory-scale synthesis.
Introduction
Sodium antimonate is a crucial compound with applications ranging from flame retardants in plastics and textiles to fining agents in glass manufacturing.[1] In the pharmaceutical and drug development sectors, high-purity this compound and its derivatives are of significant interest. Hydrometallurgical processes offer a controllable and often more environmentally benign alternative to traditional pyrometallurgical methods for producing this compound.[2] These processes typically involve the leaching of an antimony-containing raw material, followed by purification of the leach liquor, oxidation of trivalent antimony to its pentavalent state, and subsequent precipitation of this compound.
This document details two primary hydrometallurgical routes for the preparation of this compound:
-
Route 1: Alkaline Leaching of Antimony Oxide Ore
-
Route 2: Alkaline Leaching of Stibnite (B1171622) (Antimony Sulfide) Ore
Process Overview & Logic
The selection of the appropriate hydrometallurgical route depends on the starting material. Both pathways, however, follow a similar logical progression to achieve the final, purified this compound product.
Caption: Logical workflow for this compound production.
Route 1: Alkaline Leaching of Antimony Oxide Ore
This process is suitable for antimony oxide ores and involves direct leaching with a sodium hydroxide (B78521) solution.
Experimental Workflow
Caption: Workflow for this compound from antimony oxide.
Quantitative Data
| Parameter | Value | Reference |
| Leaching | ||
| Leaching Agent | Sodium Hydroxide (NaOH) | [3] |
| NaOH Concentration | 300-400 g/L | [3] |
| Temperature | 80-100 °C | [3] |
| Time | 60-120 minutes | [3] |
| Antimony Leaching Efficiency | 95-99% | [3] |
| Purification | ||
| Scavenging Agent | Copper Sulfate (B86663) (CuSO₄) | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Temperature | Room Temperature | [3] |
| Oxidation & Precipitation | ||
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [3] |
| Temperature | ~62 °C | [3] |
| Oxidation Time | 30 minutes | [3] |
| Overall Recovery | ||
| Direct this compound Recovery | 90-95% | [3] |
Experimental Protocol
1. Leaching
-
Crush the antimony oxide ore to a particle size of -150 mesh.[3]
-
Prepare a sodium hydroxide solution with a concentration of 300-400 g/L.[3]
-
In a stirred tank reactor, add the crushed ore to the NaOH solution. A reducing agent, such as hydrazine (B178648) hydrate, can be added to control the redox potential.[3]
-
Heat the slurry to a temperature between 80-100 °C while continuously stirring.[3]
-
Maintain these conditions for a reaction time of 60-120 minutes.[3]
-
After leaching, separate the solid residue from the pregnant leach solution by filtration. The filtrate contains the dissolved antimony.[3]
2. Purification
-
To the antimony-rich filtrate, add a scavenging agent such as copper sulfate at room temperature.[3] The amount of scavenging agent added is typically a percentage of the antimony content in the ore.[3]
-
Stir the solution for 30-60 minutes to allow for the precipitation of impurities.[3]
-
Filter the solution to remove the purification slag, yielding a purified antimony solution.[3]
3. Oxidation and Precipitation
-
Heat the purified solution to approximately 62 °C.[3]
-
Slowly add a 30 wt% hydrogen peroxide solution to oxidize the trivalent antimony to the pentavalent state.[3] This will also initiate the precipitation of this compound.
-
Maintain the temperature and stir for an oxidation time of 30 minutes.[3]
-
After the reaction is complete, filter the precipitate.
-
Wash the collected this compound product with deionized water to remove any remaining soluble impurities.
-
Dry the final product. The resulting alkaline liquor can be recycled back to the leaching stage.[3]
Route 2: Alkaline Leaching of Stibnite (Sb₂S₃) Ore
This route is applicable to sulfide (B99878) ores of antimony, such as stibnite. The process often utilizes a mixture of sodium sulfide and sodium hydroxide as the leaching agent.
Experimental Workflow
Caption: Workflow for this compound from stibnite ore.
Quantitative Data
| Parameter | Value | Reference |
| Leaching | ||
| Leaching Agents | Sodium Sulfide (Na₂S) and Sodium Hydroxide (NaOH) | [2] |
| Na₂S Concentration | 165 g/L | [2] |
| NaOH Concentration | 30 g/L | [2] |
| Temperature | 85 °C | [2] |
| Time | 1 hour | [2] |
| Liquid to Solid Ratio (L/S) | 5 | [2] |
| Antimony Leaching Efficiency | >98% | [2] |
| Oxidation & Precipitation | ||
| Method | Catalytic Air Oxidation | [2] |
| NaOH Concentration (during oxidation) | 50 g/L | [2] |
| Catalysts | Catechol (0.75 g/L) + KMnO₄ (0.75 g/L) | [2] |
| Temperature | 75 °C | [2] |
| Time | 8 hours | [2] |
| Air Flow Rate | 1.415 m³/min⁻¹ | [2] |
| Antimony Oxidation Rate | >98% | [2] |
| Refining | ||
| Overall Antimony Recovery Rate | >95.60% | [2] |
Experimental Protocol
1. Leaching
-
Use a stibnite concentrate as the starting material.
-
Prepare a leaching solution containing 165 g/L of sodium sulfide and 30 g/L of sodium hydroxide.[2]
-
In a reactor, mix the stibnite concentrate with the leaching solution at a liquid-to-solid ratio of 5.[2]
-
Heat the mixture to 85 °C and maintain this temperature for 1 hour with continuous stirring.[2] This step dissolves the antimony sulfide to form a sodium thioantimonite solution.
-
After leaching, filter the slurry to separate the pregnant leach liquor from the solid residue.[2]
2. Catalytic Oxidation and Precipitation
-
Adjust the sodium hydroxide concentration of the pregnant leach liquor to 50 g/L.[2]
-
Add catalysts, such as a combination of 0.75 g/L catechol and 0.75 g/L potassium permanganate, to the solution.[2]
-
Heat the solution to 75 °C and bubble air through it at a controlled flow rate (e.g., 1.415 m³/min⁻¹ for larger scale) for 8 hours.[2] This oxidizes the antimony and causes the precipitation of crude this compound.
-
Filter the solution to collect the crude this compound product.[2]
3. Purification of Crude this compound
-
Adjust the pH of the crude this compound product.[2]
-
Redissolve the pH-adjusted product.
-
Reprecipitate the this compound to obtain a refined product that meets desired purity standards.[2]
-
Filter, wash with deionized water, and dry the final product.
Safety Precautions
-
Handle all chemicals, especially sodium hydroxide, sodium sulfide, and antimony compounds, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, particularly when heating solutions or dealing with sulfide compounds, which can release toxic gases if acidified.
-
Antimony compounds are toxic and should be handled with care. Dispose of all waste materials according to institutional and local environmental regulations.
References
Application Notes and Protocols: Sodium Antimonate in Textile Fire Retardant Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a pentavalent inorganic compound utilized as a flame retardant synergist in the treatment of textiles.[1] It is particularly effective when combined with halogenated compounds (e.g., chlorinated or brominated molecules) to impart fire resistance to a variety of fabrics, including polyesters like PET and PBT, as well as cellulosic and synthetic blends.[2][3][4] Compared to the more traditionally used antimony trioxide (Sb₂O₃), sodium antimonate offers several advantages, including reduced dust hazards during processing due to its granular structure, lower tinting strength, and better performance in sensitive polymers where acidic additives might cause degradation.[5][6][7] Its primary function is to enhance the flame-retardant action of halogenated compounds, allowing for lower overall additive levels while achieving high levels of fire safety.[4]
The mechanism of this compound's efficacy involves a dual-action approach in both the gas and condensed phases of a fire.[5] During combustion, it decomposes to release active antimony species that interrupt the chemical reactions of the fire in the gas phase, while also promoting the formation of a protective char layer on the textile surface in the condensed phase.[5][6] This char layer insulates the underlying material from heat and oxygen, further inhibiting combustion.[5] These attributes make this compound a valuable component in developing advanced fire-retardant textiles for demanding applications such as protective clothing, aviation interiors, and upholstery.[5][6]
Mechanism of Flame Retardancy
This compound functions as a synergist, meaning its flame-retardant effect is significantly amplified when used in conjunction with a halogen source.[4] The mechanism can be broken down into two primary phases:
-
Gas Phase Inhibition: During combustion, the halogenated flame retardant releases hydrogen halide (HX, where X is Cl or Br). Concurrently, at high temperatures (300-500°C), this compound decomposes to form antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O).[5] The antimony trioxide then reacts with the hydrogen halide to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[5][8] These volatile antimony compounds act as radical scavengers in the flame, interrupting the chain reactions of combustion by quenching highly reactive H· and OH· radicals.[5][6] This process cools the flame and reduces its propagation.
-
Condensed Phase Charring: In the solid textile material (the condensed phase), the antimony compounds promote dehydration and cross-linking of the polymer chains. This process enhances the formation of a stable, insulating char layer.[5] This char acts as a physical barrier, limiting the heat transfer to the unburned fabric and restricting the flow of flammable volatile gases to the flame front. The sodium oxide (Na₂O) generated during decomposition can also neutralize acidic gases like HCl, which reduces smoke toxicity and corrosion.[5][6]
Diagram: Flame Retardant Mechanism of this compound
Caption: Synergistic flame retardant mechanism of this compound in textiles.
Quantitative Performance Data
The effectiveness of a this compound-based fire retardant treatment is quantified using standardized tests. The following tables summarize representative data for treated versus untreated textiles. Values are illustrative and will vary based on fabric type, basis weight, and the specific formulation of the flame retardant finish.
Table 1: Limiting Oxygen Index (LOI) Data
The LOI indicates the minimum percentage of oxygen in the atmosphere required to support combustion.[9] A higher LOI value signifies better flame resistance. Air contains approximately 21% oxygen, so a material with an LOI above 21 is considered self-extinguishing under normal conditions.[10][11]
| Textile Substrate | Treatment | Typical LOI (%) |
| Cotton | Untreated | ~18 |
| Cotton | Treated with NaSbO₃ / Halogen System | 26 - 30 |
| Polyester (PET) | Untreated | ~21 |
| Polyester (PET) | Treated with NaSbO₃ / Halogen System | 28 - 32 |
Table 2: Vertical Flame Test (ASTM D6413) Data
This test measures the response of a vertically oriented fabric specimen to a controlled flame for 12 seconds.[12][13] Key parameters are afterflame (how long it flames after the source is removed), afterglow (how long it glows), and char length (the extent of damage).[14][15]
| Textile Substrate | Parameter | Untreated (Typical) | Treated with NaSbO₃ / Halogen System (Typical Pass Criteria) |
| Cotton Blend | Afterflame (seconds) | Continues to burn | ≤ 2.0 |
| Afterglow (seconds) | > 30 | ≤ 10.0 | |
| Char Length (inches) | Total consumption | ≤ 4.0 (NFPA 2112) / ≤ 6.0 (ASTM F1506)[12] | |
| Polyester | Afterflame (seconds) | Continues to burn | ≤ 2.0 |
| Afterglow (seconds) | 0 | ≤ 10.0 | |
| Char Length (inches) | Melts and drips | ≤ 4.0 |
Table 3: Cone Calorimetry (ASTM E1354 / ISO 5660) Data
This test provides comprehensive data on the fire behavior of a material when exposed to a constant heat flux, simulating a real-world fire scenario.[16][17] It measures heat release rate, a primary indicator of fire hazard.[18]
| Parameter (at 35 kW/m² heat flux) | Unit | Untreated Cotton | Treated Cotton | Untreated Polyester | Treated Polyester |
| Time to Ignition (TTI) | seconds | 5 - 10 | 15 - 25 | 8 - 15 | 20 - 30 |
| Peak Heat Release Rate (PHRR) | kW/m² | 250 - 350 | 80 - 120 | 400 - 600 | 150 - 220 |
| Total Heat Release (THR) | MJ/m² | 12 - 18 | 4 - 8 | 20 - 30 | 8 - 15 |
| Total Smoke Production (TSP) | m²/m² | 100 - 200 | 250 - 400 | 800 - 1200 | 400 - 600 |
Note: While smoke production (TSP) can sometimes increase with halogenated systems, the significant reduction in heat release rates indicates a major improvement in overall fire safety.
Experimental Protocols
Protocol for Application of this compound Finish
This protocol describes a standard pad-dry-cure method for applying a this compound-based flame retardant system to a textile substrate.
Materials and Equipment:
-
Textile fabric (e.g., 100% cotton, 100% polyester, or blend).
-
This compound (NaSbO₃) powder.
-
Halogenated flame retardant (e.g., a brominated compound compatible with the substrate).
-
Binder (e.g., acrylic-based).
-
Wetting agent.
-
Laboratory padding machine with two rollers.
-
Forced-air oven or stenter for drying and curing.
-
Analytical balance and beakers.
Procedure:
-
Fabric Preparation: Cut fabric samples to the desired size (e.g., 30 cm x 30 cm). Ensure samples are clean, dry, and free of any sizing agents or finishes by washing if necessary. Condition the samples at a standard atmosphere (e.g., 21±1°C and 65±2% relative humidity) for at least 24 hours.
-
Formulation Preparation:
-
Prepare an aqueous dispersion. In a beaker, add the required amount of water.
-
While stirring, add the wetting agent, followed by the this compound powder. Disperse thoroughly.
-
Add the halogenated flame retardant and the binder to the dispersion.
-
Continue stirring until a homogenous finishing bath is achieved. The concentration of each component will depend on the target add-on and fabric type.
-
-
Padding Application:
-
Set the pressure of the laboratory padder to achieve the desired wet pick-up (typically 70-100%).
-
Feed a pre-weighed, conditioned fabric sample through the finishing bath and then through the nip of the rollers.
-
Collect the treated (wet) fabric and immediately weigh it to confirm the wet pick-up percentage.
-
-
Drying and Curing:
-
Dry the padded fabric in a forced-air oven at 100-120°C for 2-5 minutes, or until completely dry.
-
Cure the dried fabric at a higher temperature (e.g., 150-170°C) for 2-5 minutes. The exact temperature and time depend on the binder and flame retardant system used.
-
-
Post-Treatment:
-
Allow the fabric to cool to room temperature.
-
Condition the treated fabric again under standard atmospheric conditions for 24 hours before performing any fire retardancy tests.
-
Calculate the dry add-on percentage based on the initial and final conditioned weights of the fabric.
-
Protocol for Limiting Oxygen Index (LOI) Test
This protocol is based on the principles of ASTM D2863 / ISO 4589.[9][10]
Materials and Equipment:
-
LOI apparatus with a heat-resistant glass chimney, sample holder, and gas flow meters for oxygen and nitrogen.
-
Propane ignition source.
-
Treated textile samples, cut to specified dimensions (e.g., 70-150 mm long x 52 mm wide).
Procedure:
-
Sample Preparation: Mount the conditioned textile specimen vertically in the sample holder.
-
Apparatus Setup: Place the sample holder inside the glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration estimated to be below the sample's LOI value. Allow the gas to stabilize for at least 30 seconds.
-
Ignition: Lower the igniter flame to the top edge of the specimen and apply it for a specified time, or until the specimen ignites. Remove the igniter.
-
Observation: Observe the combustion of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain time has elapsed or before it has burned a specified length.
-
Oxygen Adjustment:
-
If the sample extinguishes (pass), repeat the test with a new specimen at a slightly higher oxygen concentration.
-
If the sample continues to burn (fail), repeat the test with a new specimen at a lower oxygen concentration.
-
-
Determining LOI: Continue this iterative process until the minimum oxygen concentration that just supports sustained combustion is found. This concentration, expressed as a percentage, is the LOI value.[19]
Protocol for Vertical Flame Test
This protocol is based on the principles of ASTM D6413.[14][15]
Materials and Equipment:
-
Vertical flame test chamber.
-
Specimen holder.
-
Methane (B114726) gas burner (Tirrill or Bunsen).
-
Timer.
-
Tearing force weights for char length measurement.
-
Ruler.
-
Treated textile samples, cut to 12 inches x 3 inches.
Procedure:
-
Sample Mounting: Secure a conditioned specimen in the holder within the test chamber.
-
Flame Application: Position the burner so that the flame will impinge on the bottom edge of the fabric. Expose the specimen to a standardized methane flame for exactly 12 seconds.[12][20]
-
Afterflame Measurement: After 12 seconds, remove the flame and immediately start a timer to measure the duration of any visible flaming on the specimen. This is the afterflame time.[12]
-
Afterglow Measurement: After the flaming ceases, measure the duration of any visible glowing. This is the afterglow time.[12]
-
Char Length Measurement:
-
Reporting: Record the afterflame time, afterglow time, and char length for each specimen. Note any observations of melting or dripping.[12]
Diagram: Experimental Workflow for Textile Treatment and Testing
Caption: Workflow for applying and evaluating this compound fire retardants.
References
- 1. Antimony Pentoxide and this compound - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mckinn.com.sg [mckinn.com.sg]
- 4. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 5. This compound as Fiber Flame Retardants [um-material.com]
- 6. This compound as Fiber Flame Retardants - UrbanMines.com [urbanmines.com]
- 7. 2017erp.com [2017erp.com]
- 8. scispace.com [scispace.com]
- 9. daletec.com [daletec.com]
- 10. blog.tarasafe.com [blog.tarasafe.com]
- 11. azothermsafety.com [azothermsafety.com]
- 12. tyndaleusa.com [tyndaleusa.com]
- 13. additivebz.com [additivebz.com]
- 14. Vertical Flame Test | Textile Protection And Comfort Center [textiles.ncsu.edu]
- 15. store.astm.org [store.astm.org]
- 16. fs.usda.gov [fs.usda.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 20. testextextile.com [testextextile.com]
Sodium Antimonate as an Opacifier in Enamels and Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) is a chemical compound used as an opacifier in the manufacturing of enamels and paints. Opacifiers are pigments used to impart whiteness, brightness, and opacity to coatings, effectively hiding the underlying surface. In the realm of enamels and paints, achieving a high degree of opacity with a stable and durable material is crucial for both aesthetic and functional purposes. Sodium antimonate serves as a vital component in various formulations, offering distinct advantages in specific applications.
This document provides detailed application notes and experimental protocols for the use of this compound as an opacifier. It is intended to guide researchers and professionals in evaluating and utilizing this compound in their work.
Mechanism of Opacification
The opacifying effect of this compound in a vitreous enamel or paint matrix is primarily due to the scattering of incident light. This scattering occurs because the fine particles of this compound are suspended in the matrix and have a different refractive index from the surrounding medium. When light enters the coating, it is deflected and scattered by these particles, preventing it from passing through to the substrate and resulting in an opaque appearance. The efficiency of an opacifier is largely dependent on the difference in refractive index between the opacifier and the binder, as well as the particle size and concentration of the opacifier.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | NaSbO₃ | [1][2] |
| Molecular Weight | 192.75 g/mol | [2][3] |
| Appearance | White crystalline solid/powder | [4][5] |
| Density | 3.7 g/cm³ | [4] |
| Refractive Index | Similar to many plastics and resins | [4][6] |
| Particle Size (typical) | < 3 µm to < 10 µm | [6] |
| Solubility | Slightly soluble in water | [4] |
Comparative Performance Data
While specific comparative data is highly dependent on the formulation, the following table summarizes the expected performance of this compound in comparison to other common opacifiers, titanium dioxide (TiO₂) and zirconium silicate (B1173343) (ZrSiO₄). This data is compiled from various industry sources and scientific publications.
| Parameter | This compound (NaSbO₃) | Titanium Dioxide (TiO₂) | Zirconium Silicate (ZrSiO₄) |
| Opacity (Contrast Ratio) | Good to Excellent | Excellent | Good |
| Gloss (60° GU) | High | High | Moderate to High |
| Whiteness (CIE L) | 90 - 95 | 95 - 98 | 88 - 93 |
| Yellowness (CIE b) | Low | Very Low | Low to Moderate |
| Chemical Resistance | Excellent | Good | Excellent |
| Cost | Moderate | High | Moderate |
Application in Enamel Formulations
This compound is frequently used in enamel formulations for cast iron and steel, particularly where acid resistance is required. It can also be used in ceramic glazes.
Example Enamel Frit Formulation (Conceptual):
| Component | Percentage by Weight (%) |
| Frit (Borosilicate) | 100 |
| This compound | 5 - 10 |
| Clay (Suspending Agent) | 4 - 7 |
| Bentonite | 0.25 - 0.5 |
| Electrolytes (e.g., K₂CO₃, NaNO₂) | 0.25 - 0.5 |
| Water | 40 - 50 (of total dry weight) |
Experimental Protocols
To evaluate the performance of this compound as an opacifier, a series of standardized tests should be conducted.
Protocol for Opacity Measurement (Contrast Ratio)
Objective: To quantify the hiding power of an enamel or paint containing this compound.
Apparatus:
-
Spectrophotometer or colorimeter
-
Black and white contrast charts (e.g., Leneta charts)
-
Film applicator (drawdown bar) of a specified thickness
-
Drying/curing oven
Procedure:
-
Prepare the enamel or paint formulation with the desired concentration of this compound.
-
Thoroughly mix the formulation to ensure uniform dispersion of the opacifier.
-
Using the film applicator, apply a uniform film of the coating onto the black and white contrast chart.
-
Dry or cure the coated chart according to the formulation's specifications.
-
Using the spectrophotometer, measure the CIE Lab* values of the coating over the black portion (Lb, ab, bb) and the white portion (Lw, aw, bw) of the chart.
-
The contrast ratio is calculated as the ratio of the luminance over the black substrate to that over the white substrate, expressed as a percentage: Contrast Ratio (%) = (Y_b / Y_w) x 100 Where Y_b is the luminance value over the black area and Y_w is the luminance value over the white area.
Protocol for Specular Gloss Measurement
Objective: To measure the gloss of an enamel or paint surface.
Apparatus:
-
Glossmeter (with 20°, 60°, and 85° geometries)
-
Flat, smooth test panels
-
Film applicator
-
Drying/curing oven
Procedure:
-
Prepare test panels coated with the enamel or paint formulation and cure them as specified.
-
Calibrate the glossmeter according to the manufacturer's instructions using the supplied standards.
-
Place the glossmeter on the surface of the test panel.
-
Take readings at multiple locations on the panel to ensure an average and representative value.
-
Record the gloss units (GU) at the appropriate geometry (typically 60° for medium gloss, 20° for high gloss, and 85° for low gloss).
Protocol for Color Measurement
Objective: To determine the color coordinates of the opacified enamel or paint.
Apparatus:
-
Spectrophotometer or colorimeter
-
Standard white tile for calibration
-
Coated test panels
Procedure:
-
Calibrate the spectrophotometer using the standard white tile.
-
Place the measurement head of the instrument onto the surface of the coated test panel.
-
Initiate the measurement to obtain the CIE Lab* color coordinates.
-
L * represents lightness (0 = black, 100 = white).
-
a * represents the red/green axis (+a* = red, -a* = green).
-
b * represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
Take multiple readings across the panel and calculate the average values.
Visualizations
Caption: Experimental workflow for evaluating opacifier performance.
Caption: Light scattering mechanism by opacifier particles.
Safety Precautions
This compound should be handled with care. It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling the powder form to avoid dust inhalation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a versatile and effective opacifier for various enamel and paint applications. Its good opacity, high gloss potential, and excellent chemical resistance make it a suitable choice for demanding formulations. By following standardized experimental protocols, researchers and formulators can accurately assess its performance and optimize its use in their specific systems.
References
- 1. This compound [linchemicals.com]
- 2. GSRS [precision.fda.gov]
- 3. Antimonate (SbO31-), sodium (1:1) | NaO3Sb | CID 23716909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. nihonseiko.co.jp [nihonseiko.co.jp]
Troubleshooting & Optimization
Troubleshooting low yield in sodium antimonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in sodium antimonate (B1203111) synthesis.
Troubleshooting Guide: Low Yield in Sodium Antimonate Synthesis
Low yields in this compound synthesis can be attributed to several factors, from reactant quality to procedural missteps. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer:
Low yield is a common issue that can be traced back to several stages of the synthesis process. Below is a systematic guide to troubleshoot the problem.
Incomplete Oxidation of Antimony(III) to Antimony(V)
-
Symptom: The final product may appear off-white or grayish, and analysis shows the presence of trivalent antimony.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Oxidizing Agent | Ensure the molar ratio of the oxidizing agent (e.g., hydrogen peroxide, sodium nitrate) to the antimony precursor is adequate. For hydrogen peroxide, a molar ratio of Sb₂O₃:H₂O₂ of 1:2.5 to 1:4.5 is often recommended.[1] |
| Decomposition of Oxidizing Agent | If using hydrogen peroxide, maintain the reaction temperature below 65°C to prevent its decomposition.[2] Slow, controlled addition of H₂O₂ is crucial. |
| Inadequate Reaction Time | Allow sufficient time for the oxidation reaction to complete. Oxidation times can range from 30 minutes to several hours depending on the specific protocol.[3][4] |
| Suboptimal pH | The oxidation should be carried out in a sufficiently alkaline medium. Ensure the concentration of NaOH is adequate to facilitate the oxidation process. |
Loss of Product During Washing and Filtration
-
Symptom: The calculated yield is low despite a seemingly successful reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Product Dissolution | This compound has low but non-zero solubility in water. Minimize the volume of washing solvent. Using an equivolume water-alcohol mixture for washing can reduce solubility losses.[5] |
| Mechanical Loss | Ensure complete transfer of the product during filtration. Use a rubber policeman to scrape the reaction vessel and rinse with a small amount of the washing solvent. |
| Improper Filter Choice | Use a filter paper with an appropriate pore size to prevent fine particles from passing through. |
Suboptimal Reaction Conditions
-
Symptom: The reaction appears sluggish, or the product does not precipitate as expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Temperature | Temperature plays a critical role. For hydrometallurgical methods using H₂O₂, temperatures are typically maintained between 55°C and 80°C.[5][6] Pyrometallurgical methods require much higher temperatures.[7] Exceeding the optimal temperature can lead to side reactions or decomposition of reagents.[8] |
| Inadequate Mixing | Ensure vigorous and constant stirring to maintain a homogenous reaction mixture, especially during the addition of reagents and precipitation of the product. |
| Incorrect Reactant Concentrations | The concentration of reactants such as NaOH can significantly impact the yield. For some processes, a NaOH concentration of 50 g/L was found to be optimal for achieving high oxidation efficiency.[7] |
Presence of Impurities in Starting Materials
-
Symptom: The final product is discolored, has a low purity, and the yield is reduced.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Interfering Cations (e.g., Pb, As, Fe) | Impurities in the antimony source can interfere with the reaction. For instance, arsenic can form soluble sodium arsenate, which remains in the mother liquor.[3] Lead and other metals can co-precipitate, reducing the purity and yield of the desired product. Consider using higher purity starting materials or incorporating a purification step for the leach liquor before oxidation.[4] |
| Sulfur-Containing Impurities | When starting from sulfide (B99878) ores, residual sulfur compounds can affect the final product's quality.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis?
A1: The yield can vary significantly depending on the synthesis method and scale. Laboratory preparations from antimony trisulfide can yield around 4g of sodium pyroantimonate (B1233504) from 3.4g of antimony trisulfide.[5] Industrial processes starting from antimony oxide ore can achieve direct yields of 90-95%, with an antimony leaching yield of 95-99%.[4]
Q2: How does the choice of antimony precursor affect the synthesis?
A2: The precursor choice dictates the synthesis route. Antimony trioxide is common for hydrometallurgical routes involving oxidation in an alkaline medium.[6] Antimony trisulfide can also be used but requires dissolution in NaOH before oxidation.[5] Stibnite ore is a less pure starting material that requires a leaching step to extract the antimony.[9][10]
Q3: Can I reuse the filtrate after the reaction?
A3: In some industrial processes, the alkaline filtrate, after adjusting the sodium hydroxide (B78521) concentration, can be recycled back to the leaching step to improve process efficiency and reduce waste.[4]
Q4: What is the role of tartrate in some synthesis procedures?
A4: Tartrate can act as a catalyst, accelerating the reaction and helping to reduce the trivalent antimony content in the final product to below 0.1%.[3]
Q5: My final product is not a pure white powder. What could be the reason?
A5: A non-white color can indicate the presence of impurities from the starting materials or incomplete oxidation of antimony(III). If the product is grayish, it may contain unreacted antimony. A yellowish tint could indicate the presence of certain metal impurities or sulfur compounds.
Experimental Protocols
Protocol 1: Synthesis of Sodium Pyroantimonate from Antimony Trisulfide
This protocol is adapted from a laboratory-scale preparation.[5]
Materials:
-
Antimony trisulfide (Sb₂S₃)
-
35% Sodium hydroxide (NaOH) solution
-
6% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Absolute ethanol
Procedure:
-
In a suitable reaction vessel, stir the moist antimony trisulfide precipitate with a 35% solution of sodium hydroxide until only a very small yellow residue remains. Gentle warming can aid dissolution.
-
Decant the clear liquid from any residue and dilute it with deionized water to a suitable volume (e.g., 150 ml for 3.4g of Sb₂S₃).
-
Heat the solution to 70-80°C and maintain this temperature.
-
Slowly add a 6% hydrogen peroxide solution to the well-stirred, heated liquid from a dropping funnel. The sparingly soluble this compound will continuously crystallize out.
-
After the addition is complete, allow the solution and precipitate to cool to room temperature.
-
Decant the supernatant liquid.
-
Transfer the solid product to a filter using an equivolume water-alcohol mixture.
-
Wash the product twice with the water-alcohol mixture, followed by a final wash with absolute ethanol.
-
Dry the product in air.
Protocol 2: Synthesis of this compound from Antimony Trioxide
This is a general protocol based on common hydrometallurgical methods.[1][6]
Materials:
-
Antimony trioxide (Sb₂O₃)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
Procedure:
-
Prepare a sodium hydroxide solution of the desired concentration (e.g., 300-400 g/L).[4]
-
In a reaction vessel equipped with a stirrer and heating system, add the antimony trioxide to the sodium hydroxide solution to form a slurry. The molar ratio of Sb₂O₃ to NaOH is typically around 1:1.5-2.5.[1]
-
Heat the slurry with constant stirring to a temperature between 60-100°C.[4]
-
Once the desired temperature is reached, slowly add 30% hydrogen peroxide. The molar ratio of Sb₂O₃ to H₂O₂ should be approximately 1:2.5-4.5.[1]
-
Maintain the reaction temperature and continue stirring for 30-60 minutes.[4]
-
After the reaction is complete, stop stirring and allow the product to crystallize, which can be facilitated by maintaining the temperature at 90-100°C for about 30 minutes.[1]
-
Filter the hot solution to collect the this compound precipitate.
-
Wash the precipitate with deionized water.
-
Dry the product at 100-120°C until the moisture content is below 0.3%.[1]
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Hydrometallurgical (Sb₂O₃ + H₂O₂) | Hydrometallurgical (Sb₂S₃ + H₂O₂) | Pyrometallurgical (Sb + NaNO₃) |
| Starting Material | Antimony Trioxide | Antimony Trisulfide | Elemental Antimony |
| Oxidizing Agent | Hydrogen Peroxide | Hydrogen Peroxide | Sodium Nitrate / Air |
| Typical Temperature | 55 - 100°C[4][6] | 70 - 80°C[5] | High Temperature (furnace)[7] |
| Alkali | Sodium Hydroxide | Sodium Hydroxide | - |
| Typical Yield | 90 - 95% (direct)[4] | High (lab scale)[5] | Variable |
| Key Advantage | High Purity Product | Utilizes sulfide precursor | Simple concept |
| Key Disadvantage | Requires careful temperature control | Precursor preparation may be needed | High energy consumption, NOx gas production[7] |
Table 2: Effect of Key Parameters on Antimony Oxidation Efficiency (Hydrometallurgical Catalytic Oxidation) [7]
| Parameter | Condition | Antimony Oxidation Efficiency (%) |
| Reaction Temperature | 55°C | Increases with temperature |
| 75°C | ~99% | |
| 85°C | ~99% | |
| NaOH Concentration | < 50 g/L | Increases with concentration |
| ≥ 50 g/L | ~99% | |
| Catalyst (KMnO₄) | 0.75 g/L | 72.52% |
| > 1.0 g/L | Affects product purity | |
| Air Flow Rate | Increasing | Negligible effect on efficiency |
Visualizations
References
- 1. CN100371253C - Process for Producing this compound Using Refined Antimony White - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Sodium pyroantimonate preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN1077177A - Wet process for preparing soduim antimonate - Google Patents [patents.google.com]
- 4. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation method of guaranteed-reagent this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pjsir.org [pjsir.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Antimonate Particle Size Distribution for Enhanced Dispersion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing the particle size distribution of sodium antimonate (B1203111) for improved dispersion in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for sodium antimonate to ensure good dispersion?
A1: The optimal particle size for this compound is application-dependent. However, for applications requiring high dispersibility, such as in flame-retardant plastics, a finer particle size is generally preferred. Coarse particles can lead to poor dispersion and negatively impact the mechanical properties of the final material.[1] Commercially available fine grades of this compound, such as SA-A (≤ 10 µm) and the finer SA-AF (≤ 3 µm), are designed for excellent dispersion.[2]
Q2: My this compound is not dispersing well, even with a grade that has a small particle size. What could be the issue?
A2: Several factors beyond the primary particle size can affect dispersion:
-
Agglomeration: Even with a small primary particle size, this compound can form agglomerates, which are clusters of particles held together by weak forces. These agglomerates behave like larger particles and can hinder uniform dispersion.
-
Moisture Content: High water content, including adhesive and crystal water, is a common feature of this compound that can cause hydrolysis and lead to poor dispersibility.[3] Using a non-water, fine type of this compound is recommended.
-
Surface Chemistry: The surface chemistry of the this compound particles and their compatibility with the surrounding medium (e.g., polymer matrix) are crucial for good dispersion.
-
Processing Conditions: The method and parameters of mixing and dispersion (e.g., shear rate, temperature) play a significant role.
Q3: How can I break down agglomerates of this compound?
A3: Mechanical milling is an effective method for breaking down agglomerates and reducing the particle size of this compound. Both wet and dry milling techniques can be employed. The choice between wet and dry milling depends on the specific application and desired particle characteristics.
Q4: What is the difference between wet and dry milling for this compound?
A4:
-
Dry Milling: This process is generally less complex and avoids the need for a liquid medium. However, it can sometimes lead to the re-agglomeration of fine particles due to high surface energy.
-
Wet Milling: In this process, this compound is suspended in a liquid medium. Wet milling is often more efficient at producing very fine particles and can prevent re-agglomeration through the use of appropriate dispersants and stabilizers in the liquid phase. However, it requires a subsequent drying step if a dry powder is needed.
Q5: What are the key parameters to control during milling to optimize particle size?
A5: The following parameters are critical in controlling the final particle size distribution during milling:
-
Milling Time: Longer milling times generally result in smaller particle sizes, up to a certain limit where agglomeration may start to occur.
-
Milling Speed: Higher speeds impart more energy to the system, leading to finer particles. However, excessive speed can cause overheating and wear on the milling equipment.
-
Ball-to-Powder Ratio: This ratio influences the efficiency of the milling process. An optimal ratio ensures sufficient collisions between the milling media and the this compound particles.
-
Milling Media Size: The size of the milling media (e.g., balls in a ball mill) should be chosen based on the initial particle size of the this compound and the desired final particle size. Smaller media are generally more effective for producing nanoparticles.
Q6: How can I prevent the re-agglomeration of this compound particles after milling?
A6: Preventing re-agglomeration is crucial for maintaining a fine particle size distribution and achieving good dispersion. This can be achieved by:
-
Using Dispersants/Surfactants: In wet milling, adding dispersants or surfactants to the liquid medium can help to stabilize the particles and prevent them from clumping together.
-
Surface Modification: Modifying the surface of the this compound particles to improve their compatibility with the polymer matrix can reduce the tendency for agglomeration.
-
Controlling Drying Conditions: For wet-milled powders, the drying process should be carefully controlled to prevent the formation of hard agglomerates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor dispersion in polymer matrix | Coarse particle size or presence of agglomerates. | - Use a finer grade of this compound (e.g., D50 of 3-5 microns).- Implement a milling step (wet or dry) to reduce particle size and break down agglomerates. |
| High moisture content in this compound. | - Use a dehydrated grade of this compound.- Dry the this compound before use according to the manufacturer's recommendations. | |
| Incompatibility between this compound and polymer. | - Consider surface treatment of the this compound particles to improve compatibility.- Use a suitable coupling agent or dispersing agent. | |
| Particle size increases after milling and drying | Re-agglomeration of fine particles. | - In wet milling, add a suitable dispersant or surfactant to the slurry.- Optimize the drying process to minimize agglomeration (e.g., use spray drying or freeze drying).- For dry powders, consider using a milling aid. |
| Inconsistent particle size distribution | Non-optimized milling parameters. | - Systematically vary milling parameters (time, speed, media size, ball-to-powder ratio) to determine the optimal conditions for your specific equipment and material. |
| Inefficient milling equipment. | - Ensure the milling equipment is appropriate for the target particle size range.- Check for wear and tear of the milling media and chamber. | |
| Difficulty in wetting the this compound powder | High surface tension of the liquid medium. | - In wet processing, select a liquid with a lower surface tension or add a wetting agent. |
| Surface properties of the powder. | - Consider surface modification of the this compound to make it more compatible with the liquid. |
Data Presentation
Table 1: Typical Particle Size of Commercial this compound Grades
| Grade | D50 (µm) | Maximum Particle Size (µm) |
| Standard Grade | 70 - 80 | - |
| SA-A | - | ≤ 10 |
| SA-AF | - | ≤ 3 |
| Meta Grade | < 5 | - |
| Ultrafine Grade | 2 - 5 | - |
Data compiled from various commercial datasheets.[2][4][5][6]
Experimental Protocols
Protocol 1: Wet Milling of this compound using a Planetary Ball Mill
Objective: To reduce the particle size of this compound and break down agglomerates for improved dispersion.
Materials and Equipment:
-
This compound powder
-
Milling Jars (e.g., Zirconia)
-
Milling Media (e.g., Zirconia balls of various sizes)
-
Planetary Ball Mill
-
Dispersion liquid (e.g., ethanol, isopropanol, or a suitable solvent for the final application)
-
Dispersant/Surfactant (optional, selected based on the dispersion liquid and this compound)
-
Spatula
-
Beakers
-
Ultrasonic bath
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Preparation:
-
Clean the milling jars and media thoroughly.
-
Dry all components completely to avoid contamination.
-
-
Loading the Mill:
-
Weigh the desired amount of this compound powder.
-
Select the appropriate size and amount of milling media. A common starting point for the ball-to-powder ratio is 10:1 by weight.
-
Add the this compound powder and milling media to the milling jar.
-
Add the dispersion liquid. The amount should be sufficient to create a slurry that allows for free movement of the milling media. A typical starting point is a solids concentration of 15-30%.
-
If using a dispersant, add it to the liquid before adding the powder.
-
-
Milling:
-
Securely close the milling jars and place them in the planetary ball mill.
-
Set the desired milling speed and time. These parameters will need to be optimized based on the initial particle size and the target particle size. Start with a moderate speed and a shorter milling time (e.g., 1-2 hours) and adjust as needed.
-
-
Sample Collection and Analysis:
-
After milling, carefully open the jars and separate the slurry from the milling media.
-
Take a small, representative sample of the slurry for particle size analysis.
-
Analyze the particle size distribution using a suitable technique like Dynamic Light Scattering (DLS).
-
-
Optimization:
-
Based on the particle size analysis results, adjust the milling parameters (time, speed, ball-to-powder ratio, media size) and repeat the process until the desired particle size distribution is achieved.
-
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and particle size distribution of dispersed this compound particles.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Micropipettes
-
Filtered dispersion liquid (the same liquid used for wet milling or for the final application)
-
This compound dispersion sample
Procedure:
-
Sample Preparation:
-
Ensure the this compound dispersion is well-mixed. If settled, briefly sonicate the sample to resuspend the particles.
-
Dilute a small amount of the concentrated dispersion with the filtered dispersion liquid in a clean cuvette. The final concentration should be low enough to avoid multiple scattering effects, which can be checked by monitoring the count rate on the DLS instrument.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate measurement parameters in the software, including the properties of the dispersion liquid (viscosity and refractive index) and the temperature.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Start the measurement. The instrument will collect data over a set period, typically performing multiple runs to ensure reproducibility.
-
-
Data Analysis:
-
The DLS software will analyze the correlation function of the scattered light intensity to calculate the particle size distribution.
-
The results are typically presented as an intensity-weighted distribution, which can be converted to a volume or number-weighted distribution if the refractive index of the particles is known.
-
Key parameters to note are the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 generally indicates a monodisperse sample.
-
-
Reporting:
-
Report the Z-average diameter, PDI, and the particle size distribution graph. It is also good practice to report the measurement conditions (temperature, liquid properties, concentration).
-
Visualizations
Caption: Workflow for optimizing this compound particle size.
Caption: Troubleshooting poor this compound dispersion.
References
- 1. Handbook of Polymer Nanocomposites. Processing, Performance and Application ... - Google ブックス [books.google.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. tappi.org [tappi.org]
- 4. What Are The Parameters Of The Ball Mill Process? Optimize Grinding For Efficiency And Particle Size - Kintek Solution [kindle-tech.com]
- 5. books.apple.com [books.apple.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Purifying Crude Sodium Antimonate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of crude sodium antimonate (B1203111) through recrystallization. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude sodium antimonate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Recrystallized Product | - Excessive solvent use: Too much solvent was used to dissolve the crude material, resulting in a significant amount of product remaining in the mother liquor. - Premature crystallization: Crystals formed too quickly during cooling, trapping impurities and reducing the overall yield of pure product. - Incomplete precipitation: The pH of the solution was not optimal for complete precipitation of this compound. | - Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover more product. - Ensure slow cooling of the solution to allow for the formation of pure crystals. A gradual decrease in temperature is recommended. - Adjust the final pH of the solution to between 12 and 14 to ensure maximum precipitation of this compound.[1] |
| Discolored Product (Grayish or Yellowish Tint) | - Presence of impurities: The crude this compound may contain impurities such as lead, arsenic, iron, or copper compounds.[2][3] - Incorrect reagent concentration: The concentration of oxidizing agents or other reagents used during the purification process was not optimal, leading to side reactions and colored byproducts. For instance, an excess of KMnO4 can cause a light grey color.[1] - Degradation of reagents: The use of old or degraded reagents can introduce impurities. | - Ensure the crude material is properly washed to remove soluble impurities before recrystallization. - Optimize the concentration of all reagents as specified in the experimental protocol. - Use fresh, high-purity reagents for the recrystallization process. |
| Fine, Powdery Crystals Instead of Larger, Well-Defined Crystals | - Rapid cooling: The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals. - High supersaturation: The concentration of the this compound in the solution was too high, promoting rapid precipitation. - Agitation: Excessive stirring or agitation during the cooling phase can lead to the formation of many small crystals. | - Allow the solution to cool slowly and undisturbed. Covering the beaker with a watch glass and allowing it to cool to room temperature before transferring to an ice bath can promote the growth of larger crystals. - Use a slightly larger volume of solvent to avoid excessive supersaturation. - Minimize agitation during the crystallization process. |
| Oiling Out (Product Separates as a Liquid Instead of a Solid) | - High concentration of impurities: A high level of impurities can lower the melting point of the product, causing it to separate as an oil. - Solvent choice: The chosen solvent may not be ideal for the recrystallization of your specific crude this compound sample. | - Perform a preliminary purification step, such as a hot filtration, to remove insoluble impurities before recrystallization. - Experiment with different solvent systems. This compound is soluble in tartaric acid and concentrated sulfuric acid, and slightly soluble in alcohol.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after recrystallization?
A1: The purity of this compound can be significantly improved through recrystallization. While the purity of crude this compound can be lower, refined this compound can meet industry standards.[1] The final purity will depend on the initial purity of the crude material and the careful execution of the recrystallization protocol.
Q2: How does pH affect the recrystallization process?
A2: The pH plays a critical role in the purification of this compound. The crude product is typically dissolved in an acidic solution (pH 1-2) to remove impurities. Subsequently, the pH is raised to a highly alkaline range (pH 12-14) to precipitate the purified this compound.[1] Careful control of pH is essential for both effective impurity removal and high-yield recovery of the purified product.
Q3: What is the ideal solvent for the recrystallization of this compound?
A3: this compound has limited solubility in water, especially cold water.[4] For purification, a common method involves dissolving the crude material in concentrated hydrochloric acid and then inducing precipitation by neutralizing the solution with a strong base like NaOH.[1] While other solvents like tartaric acid and concentrated sulfuric acid can dissolve this compound, the acid-base precipitation method is widely used for purification.[4][5]
Q4: How can I control the crystal size of the final product?
A4: Crystal size can be influenced by several factors. To obtain larger crystals, a slow cooling rate is crucial. Allowing the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath promotes the growth of larger, more well-defined crystals. Minimizing agitation during the cooling process can also help.
Q5: My recrystallized this compound is still not pure enough. What are my next steps?
A5: If a single recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. It is also important to ensure that all glassware is scrupulously clean and that high-purity reagents are used. If persistent impurities are suspected, analytical techniques such as atomic absorption spectroscopy can be used to identify the contaminants and guide further purification strategies.[5]
Data Presentation
The following tables summarize the typical composition of crude and refined this compound, providing a benchmark for the effectiveness of the recrystallization process.
Table 1: Typical Composition of Crude this compound
| Component | Concentration Range (%) |
| Sb | 47.97 - 52.25 |
| As | 0.02 - 0.09 |
| Pb | 0.0012 - 13.21 |
| Fe | <0.005 - 0.04 |
| Cu | <0.001 - 0.05 |
Data compiled from multiple sources, including patents and research articles.[2][3]
Table 2: Composition of Refined this compound After Recrystallization (Example)
| Component | Concentration (%) | Industry Standard (YS/T22-2010) |
| Sb | ~49.17 | ≥ 48.0 |
| Na₂O | ~12.73 | 12.0 - 14.0 |
| As | <0.005 | ≤ 0.05 |
| Pb | 0.0012 | ≤ 0.02 |
| Fe | <0.005 | ≤ 0.01 |
| Cu | <0.001 | ≤ 0.01 |
This table presents an example of refined this compound composition that meets industry standards after purification.[2]
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound
This protocol outlines a standard procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/v)
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate with magnetic stirrer
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In a fume hood, carefully add the crude this compound to a beaker containing concentrated hydrochloric acid. Heat the mixture to approximately 70°C while stirring until the solid is completely dissolved.[1]
-
pH Adjustment (Acidic): After dissolution, cool the solution slightly and adjust the pH to between 1 and 2. This can be done by adding small amounts of deionized water or a dilute HCl solution. Filter the solution to remove any insoluble impurities.[1]
-
Precipitation: Slowly add the sodium hydroxide solution to the acidic filtrate while stirring continuously. Monitor the pH closely. Continue adding the NaOH solution until the pH of the solution reaches between 12 and 14.[1] A white precipitate of purified this compound will form.
-
Digestion: Allow the suspension to stir at room temperature for approximately 30 minutes to ensure complete precipitation.[1]
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with several portions of deionized water to remove any remaining soluble impurities. Continue washing until the filtrate is neutral.[2]
-
Drying: Carefully transfer the washed crystals to a clean, pre-weighed watch glass or drying dish. Dry the product in an oven at a temperature of 80-90°C until a constant weight is achieved.[2]
-
Analysis: Analyze the purity of the final product using appropriate analytical techniques.
Visualizations
References
Technical Support Center: Industrial Scale-Up of Sodium Antimonate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of sodium antimonate (B1203111) production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental and scale-up phases of sodium antimonate production, particularly focusing on the hydrometallurgical process involving alkaline leaching.
Issue 1: Low Antimony Leaching Rate (<95%)
-
Question: Our antimony leaching rate from the antimony oxide ore is consistently below the expected 95-99%. What are the potential causes and how can we troubleshoot this?
-
Answer: A low leaching rate is a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting approach:
-
Verify Raw Material Particle Size: The ore must be crushed to a fine powder to ensure maximum surface area for the reaction. A particle size of -150 mesh is recommended.[1]
-
Optimize Sodium Hydroxide (B78521) (NaOH) Concentration: The concentration of the NaOH solution is critical for dissolving antimony oxides. The optimal range is between 300-400 g/L.[1] Concentrations below this range may result in incomplete leaching.
-
Check Leaching Temperature: The reaction is temperature-dependent. Maintain the leaching temperature between 80-100°C for optimal results.[1]
-
Ensure Sufficient Leaching Time: The leaching process requires adequate time for the reaction to go to completion. The recommended duration is between 60-120 minutes.[1]
-
Evaluate Liquid-to-Solid Ratio: The ratio of the NaOH solution to the antimony oxide ore should be optimized. A recommended starting point is a liquid-solid ratio of 10-16 ml:1g.[1]
-
Confirm Reductive Agent Addition: For ores containing higher oxidation states of antimony, a reducing agent like hydrazine (B178648) hydrate (B1144303) is necessary to convert them to the more soluble antimonous oxide.
-
Issue 2: Final Product Fails Purity Test (High Arsenic or Lead Content)
-
Question: The final this compound product has high levels of arsenic (>0.02%) and lead (>0.05%), exceeding the required specifications. How can we improve the purification process?
-
Answer: Impurity removal is a critical step for producing high-purity this compound. If you are facing challenges with arsenic and lead contamination, consider the following:
-
Purification of the Filtrate: After leaching, the filtrate contains dissolved antimony as well as impurities. A purification step is necessary before oxidation.
-
Scavenging Agent: The addition of a scavenging agent, such as copper sulfate (B86663) or cupric chloride, can help precipitate impurities.[1]
-
Reaction Time: Allow for a sufficient reaction time of 30-60 minutes for the scavenging agent to work effectively.[1]
-
-
Crude Product Recrystallization: If the final product is still impure, a recrystallization step can be implemented.
-
Dissolve the crude this compound in concentrated hydrochloric acid and heat to 70°C.
-
Adjust the pH to 1-2 and filter the solution.
-
Neutralize the filtrate with NaOH to a pH of 12-14 to precipitate the purified this compound.[2]
-
-
Issue 3: Low Yield of this compound During Oxidation Step
-
Question: We are experiencing a lower than expected yield of this compound after the oxidation step. What parameters should we investigate?
-
Answer: The oxidation of the purified antimony-containing solution is a crucial precipitation step. A low yield can be due to the following:
-
Oxidizing Agent Concentration: When using hydrogen peroxide (H₂O₂), ensure the correct amount is added. The recommended amount is 3.0-5.0 times the mass of the antimony element in the solution.[1]
-
Oxidation Temperature: The oxidation reaction should be carried out at a temperature between 60-100°C.[1] Temperatures outside this range can affect the reaction rate and product yield.
-
Reaction Time: The oxidation process should be allowed to proceed for 30-60 minutes to ensure complete precipitation of the this compound.[1]
-
pH of the Solution: The pH of the solution should be maintained in the alkaline range to ensure the stability of the this compound precipitate.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the industrial scale-up of this compound production via the alkaline leaching method.
Table 1: Optimal Parameters for Alkaline Leaching of Antimony Oxide Ore
| Parameter | Optimal Range | Source |
| Ore Particle Size | -150 mesh | [1] |
| NaOH Concentration | 300-400 g/L | [1] |
| Leaching Temperature | 80-100 °C | [1] |
| Leaching Time | 60-120 minutes | [1] |
| Liquid-to-Solid Ratio | 10-16 ml:1g | [1] |
| Leaching Efficiency | 95-99% | [1] |
Table 2: Optimal Parameters for Oxidation Step
| Parameter | Optimal Range | Source |
| Oxidizing Agent (H₂O₂) | 3.0-5.0x mass of Sb | [1] |
| Oxidation Temperature | 60-100 °C | [1] |
| Oxidation Time | 30-60 minutes | [1] |
| Direct Recovery Rate | 90-95% | [1] |
Table 3: Quality Specifications for this compound
| Component | Pyro Grade | Meta Grade | Source |
| Sb₂O₅ | 64% - 65.5% | >61% Sb | [3] |
| Na₂O | 12% - 13% | - | [3] |
| As₂O₃ | < 0.02% | < 0.01% As | [3] |
| PbO | < 0.05% | < 0.02% Pb | [3] |
| Fe₂O₃ | < 0.02% | < 0.005% Fe | [3] |
| Whiteness | > 93 Min | >96 | [3] |
| Average Particle Size | < 5um | < 3um | [3] |
Experimental Protocols
1. Alkaline Leaching of Antimony Oxide Ore
-
Objective: To dissolve antimony from its ore into an alkaline solution.
-
Methodology:
-
Crush the antimony oxide ore to a particle size of -150 mesh.
-
Prepare a sodium hydroxide (NaOH) solution with a concentration of 300-400 g/L.
-
In a reaction vessel, combine the crushed ore and the NaOH solution at a liquid-to-solid ratio of 10-16 ml:1g.
-
Add a reducing agent, such as hydrazine hydrate, if the ore contains high-valence antimony oxides.
-
Heat the mixture to 80-100°C while stirring continuously.
-
Maintain the reaction for 60-120 minutes.
-
After the reaction is complete, filter the slurry to separate the pregnant leach solution (filtrate) from the solid residue.
-
2. Purification of Leach Solution and Oxidation
-
Objective: To remove impurities from the leach solution and precipitate this compound.
-
Methodology:
-
Transfer the filtrate from the leaching step to a clean reaction vessel.
-
Add a scavenging agent, such as copper sulfate, to the filtrate and stir for 30-60 minutes at room temperature to precipitate impurities.
-
Filter the solution to remove the precipitated impurities.
-
Heat the purified filtrate to 60-100°C.
-
Slowly add hydrogen peroxide (H₂O₂) to the heated solution. The amount of H₂O₂ should be 3.0-5.0 times the mass of the antimony in the solution.
-
Continue stirring at 60-100°C for 30-60 minutes to allow for the complete precipitation of this compound.
-
Filter the solution to collect the wet this compound product.
-
Dry the product to obtain the final this compound powder.
-
Visualizations
Caption: Hydrometallurgical workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Frequently Asked Questions (FAQs)
-
Q1: What are the main industrial production methods for this compound?
-
A1: There are two primary methods: the pyrometallurgical process and the hydrometallurgical process.[2] The pyrometallurgical method involves the high-temperature reaction of an antimony source (like antimony trioxide) with sodium nitrate.[2][4] The hydrometallurgical process, as detailed in this guide, involves leaching antimony from its ore using an alkaline solution, followed by purification and oxidation.[1][2]
-
-
Q2: What are the advantages of the hydrometallurgical process over the pyrometallurgical process?
-
Q3: What are the primary uses of this compound?
-
Q4: What are the key safety precautions to consider during the industrial scale-up of this compound production?
-
A4: The process involves handling corrosive materials like concentrated sodium hydroxide and a strong oxidizer like hydrogen peroxide. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and chemical-resistant clothing, is essential. The process should be conducted in a well-ventilated area to avoid the inhalation of any dust or fumes. It is also crucial to have emergency procedures in place for spills or accidental exposure.
-
-
Q5: How does the quality of the raw antimony ore affect the final product?
-
A5: The composition of the raw ore is critical. The presence of impurities like arsenic, lead, and sulfur can complicate the purification process and impact the quality of the final product.[1] Ores with higher concentrations of these impurities will require more rigorous and potentially more costly purification steps.
-
References
- 1. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [linchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. China this compound CAS 15432-85-6 factory and manufacturers | Unilong [unilongmaterial.com]
Methods for reducing lead and arsenic impurities in sodium antimonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing lead and arsenic impurities in sodium antimonate (B1203111).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of lead and arsenic impurities in sodium antimonate?
A1: Lead and arsenic are often found in the raw materials used to produce this compound, such as antimony ores (e.g., stibnite) or industrial waste streams.[1] These impurities can be carried through the initial production process if not effectively removed.
Q2: Why is it crucial to remove lead and arsenic from this compound, particularly for pharmaceutical applications?
A2: Lead and arsenic are highly toxic heavy metals. For pharmaceutical applications, strict limits are in place for such impurities to ensure the safety and efficacy of the final drug product.[1] Even in other applications, high levels of these impurities can affect the performance and quality of the this compound.
Q3: What are the primary methods for reducing lead and arsenic content in this compound?
A3: The main approaches are hydrometallurgical and pyrometallurgical. Hydrometallurgical methods, such as synergistic oxidation followed by recrystallization and alkaline leaching with oxidation, are common.[2][3] Pyrometallurgical methods often involve high-temperature reactions with agents like sodium nitrate.[4]
Q4: How do I choose the most suitable purification method for my experiment?
A4: The choice of method depends on several factors, including the initial impurity levels, the desired final purity, the scale of your experiment, and the available equipment. For high-purity requirements, a multi-step approach combining leaching, oxidation, and recrystallization is often necessary.
Q5: What analytical methods are recommended for quantifying trace levels of lead and arsenic in this compound?
A5: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for determining trace and ultratrace concentrations of lead and arsenic.[2][5] Atomic Absorption Spectroscopy (AAS) can also be used.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Method 1: Synergistic Oxidation and Recrystallization
Problem 1: Low oxidation efficiency of antimony.
-
Possible Cause: Incorrect concentration of oxidizing agents (e.g., KMnO₄, catechol), improper air flow rate, or suboptimal temperature.
-
Solution:
-
Ensure the concentrations of KMnO₄ and catechol are optimized. A study showed effective oxidation with 0.75 g/L of each.[2]
-
Maintain a sufficient air flow rate to ensure an adequate supply of oxygen.
-
Control the reaction temperature. For this specific synergistic oxidation, a temperature of 75°C was found to be optimal.[2]
-
Problem 2: Incomplete precipitation of this compound.
-
Possible Cause: Incorrect pH of the solution after oxidation.
-
Solution: Carefully adjust the pH of the solution. The process of redissolving the crude product in hydrochloric acid and then neutralizing with a sodium hydroxide (B78521) solution to a pH between 12 and 14 is a critical step for efficient precipitation of refined this compound.[2]
Problem 3: High levels of lead and arsenic remain in the final product after recrystallization.
-
Possible Cause:
-
Inefficient initial oxidation and precipitation, leading to a high impurity load in the crude product.
-
Suboptimal recrystallization conditions (e.g., cooling rate too fast, improper solvent).
-
-
Solution:
-
Optimize the synergistic oxidation step to maximize the removal of impurities before recrystallization.
-
Control the cooling rate during recrystallization. Slower cooling generally leads to the formation of purer crystals.
-
Ensure the crude this compound is fully dissolved in the solvent (e.g., concentrated hydrochloric acid) at an elevated temperature before cooling.[2]
-
Method 2: Alkaline Leaching and Oxidation
Problem 1: Low leaching efficiency of antimony.
-
Possible Cause: Incorrect leaching temperature, time, or concentration of the leaching agent (e.g., NaOH).
-
Solution:
Problem 2: Co-precipitation of lead and arsenic with this compound during oxidation.
-
Possible Cause: The pH and oxidation potential are not selectively controlled to favor the precipitation of this compound over lead and arsenic compounds.
-
Solution:
-
After leaching, a purification step can be introduced before oxidation. For instance, adding a scavenging agent like copper sulfate (B86663) can help remove certain impurities.[3]
-
The oxidation step using an oxidant like hydrogen peroxide should be carefully controlled in terms of temperature and reaction time to promote the selective precipitation of this compound.[3]
-
Problem 3: The final this compound product is not a pure white powder.
-
Possible Cause: Presence of residual impurities, particularly iron or copper.
-
Solution:
-
Ensure the purification step after leaching is effective.
-
Thoroughly wash the final this compound product with deionized water to remove any soluble impurities.[7]
-
Data Presentation
The following tables summarize the quantitative data on the reduction of lead and arsenic impurities using different methods.
Table 1: Synergistic Oxidation followed by Recrystallization [2]
| Impurity | Concentration in Crude Product (%) | Concentration in Refined Product (%) | Removal Efficiency (%) |
| Arsenic (As) | 0.53 | 0.04 | 92.45 |
| Lead (Pb) | 0.28 | 0.03 | 89.29 |
Table 2: Alkaline Leaching and Oxidation with Hydrogen Peroxide [3]
| Impurity | Concentration in Final Product (%) |
| Arsenic (As) | 0.06 - 0.09 |
| Lead (Pb) | 0.03 |
Experimental Protocols
Protocol 1: Synergistic Oxidation and Recrystallization
This protocol is based on the method described by Tang et al. (2023).[2]
1. Leaching:
- Prepare a leaching solution with 165 g/L Na₂S and 30 g/L NaOH.
- Add the high arsenic antimony residue at a liquid-to-solid ratio of 5.
- Heat the mixture to 85°C and maintain for 1 hour with stirring.
- Filter the slurry to separate the leachate containing antimony and arsenic.
2. Synergistic Oxidation:
- To the leachate, add KMnO₄ to a final concentration of 0.75 g/L and catechol to a final concentration of 0.75 g/L.
- Adjust the NaOH concentration to 50 g/L.
- Heat the solution to 75°C and bubble air through it at a rate of 1.415 m³/min for 8 hours to precipitate crude this compound.
- Filter to collect the crude product.
3. Recrystallization:
- Dissolve the crude this compound in concentrated hydrochloric acid at 70°C.
- Filter the solution to remove any insoluble matter.
- Adjust the pH of the filtrate to between 1 and 2.
- Neutralize the solution with a NaOH solution to a pH between 12 and 14 at room temperature.
- Allow the refined this compound to precipitate over 30 minutes.
- Filter, wash the precipitate with deionized water until the washings are neutral, and dry the final product.
Protocol 2: Alkaline Leaching and Oxidation with Hydrogen Peroxide
This protocol is based on a method for preparing this compound from antimony oxide ore.[3]
1. Leaching:
- Crush the antimony oxide ore.
- Leach the ore with a sodium hydroxide solution at 80-100°C for 60-120 minutes. A reducing agent can be added to facilitate the process.
- Filter the mixture to obtain a filtrate containing dissolved antimony.
2. Filtrate Purification:
- To the filtrate, add a scavenging agent such as copper sulfate.
- Stir at room temperature for 30-60 minutes to precipitate impurities.
- Filter to obtain a purified scavenging solution.
3. Oxidation:
- Heat the scavenging solution to 60-90°C.
- Add hydrogen peroxide (e.g., 30 wt%) to the solution to oxidize and precipitate this compound. The oxidation time can range from 30 to 60 minutes.
- Filter the solution to collect the wet this compound.
- Wash the product thoroughly with deionized water and then dry it.
Visualizations
Caption: Workflow for Synergistic Oxidation and Recrystallization.
Caption: Workflow for Alkaline Leaching and Oxidation.
References
- 1. teck.com [teck.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. pjoes.com [pjoes.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Optimization of Calcination Temperature for Anhydrous Sodium Antimonate
Welcome to the technical support center for the synthesis and optimization of anhydrous sodium antimonate (B1203111). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the calcination step in the preparation of anhydrous sodium antimonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcination in the synthesis of anhydrous this compound?
A1: Calcination is a critical thermal treatment step to convert hydrated this compound or other precursors into the anhydrous form, NaSbO₃. The primary goals of this process are to remove water of hydration and any volatile impurities, and to achieve a desired crystalline structure, particle size, and purity of the final product.
Q2: What is the typical temperature range for the calcination of this compound?
A2: Anhydrous this compound is a thermally stable compound. While specific optimization studies are not extensively detailed in publicly available literature, existing data suggests that it is resistant to decomposition at temperatures up to 1000°C[1]. The melting point is reported to be above 375°C[2][3]. Therefore, calcination is typically performed at temperatures high enough to ensure complete dehydration and crystallization without causing decomposition or unwanted phase changes. A general starting range for optimization experiments would be between 400°C and 800°C.
Q3: How does calcination temperature affect the properties of anhydrous this compound?
A3: The calcination temperature significantly influences the physicochemical properties of the final product. Key effects include:
-
Crystallinity: Higher temperatures generally lead to a more crystalline product with sharper peaks in X-ray diffraction (XRD) patterns.
-
Particle Size: Increased calcination temperatures can cause particle growth and agglomeration through a process called sintering[4]. This results in larger primary particle sizes and a decrease in the specific surface area.
-
Purity: A sufficiently high temperature ensures the complete removal of residual water and volatile precursors. However, excessively high temperatures might lead to the sublimation of antimony oxides if not carefully controlled.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion to anhydrous form (residual water detected) | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature in increments of 50°C and/or extend the calcination time. Use techniques like Thermogravimetric Analysis (TGA) to determine the exact temperature at which all water is removed. |
| Product has a very large particle size and low surface area | The calcination temperature is too high, leading to excessive sintering and particle agglomeration. | Decrease the calcination temperature. A lower temperature for a longer duration may achieve complete conversion without significant particle growth. Consider a two-step calcination process with an initial lower temperature hold followed by a shorter period at a higher temperature. |
| Formation of undesired phases or impurities | The temperature may be promoting side reactions or phase transitions. The starting material may contain impurities that react at high temperatures. | Characterize the starting material for purity. Consult the Na-Sb-O phase diagram to understand stable phases at different temperatures. Adjust the calcination temperature to a range where the desired NaSbO₃ phase is most stable. |
| Poor batch-to-batch reproducibility | Inconsistent heating and cooling rates, or uneven temperature distribution within the furnace. | Use a programmable furnace to ensure consistent heating and cooling profiles. Use smaller sample batches to promote uniform heating. Ensure the crucible material is inert and suitable for the chosen temperature. |
| Product is discolored | Contamination from the furnace or crucible, or reactions with atmospheric components. | Ensure the furnace and crucible are clean and made of appropriate materials (e.g., alumina, platinum). Consider performing the calcination under a controlled atmosphere (e.g., inert gas like nitrogen or argon) if reactions with air are suspected. |
Data Presentation
Table 1: Effect of Calcination Temperature on Material Properties (Hypothetical Data for Illustrative Purposes)
| Calcination Temperature (°C) | Dwell Time (hours) | Average Particle Size (µm) | Specific Surface Area (m²/g) | Purity (% NaSbO₃) |
| 400 | 4 | 0.5 | 25 | 98.5 |
| 500 | 4 | 0.8 | 15 | 99.2 |
| 600 | 4 | 1.5 | 8 | 99.5 |
| 700 | 4 | 2.5 | 4 | 99.5 |
| 800 | 4 | 4.0 | <1 | 99.4 |
Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary based on the specific precursor and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Calcination Temperature using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the hydrated this compound precursor into a TGA crucible (alumina or platinum).
-
TGA Analysis:
-
Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
-
Data Analysis: Analyze the TGA curve (weight loss vs. temperature). The temperature at which the weight loss curve platens after the initial dehydration steps indicates the minimum temperature required for complete conversion to the anhydrous form. The Differential Thermal Analysis (DTA) curve can indicate phase transitions.[5][6][7][8]
Protocol 2: Experimental Optimization of Calcination Temperature
-
Sample Preparation: Prepare several identical samples of the hydrated this compound precursor (e.g., 1-2 grams each).
-
Calcination:
-
Place each sample in a separate crucible.
-
Calcine each sample at a different temperature (e.g., 400°C, 500°C, 600°C, 700°C, 800°C) in a muffle furnace for a fixed duration (e.g., 4 hours).
-
Use a controlled heating and cooling rate (e.g., 5°C/min).
-
-
Characterization: After cooling, characterize each calcined sample using the following techniques:
-
X-ray Diffraction (XRD): To determine the crystalline phase and assess crystallinity.
-
Scanning Electron Microscopy (SEM): To observe particle size and morphology.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.
-
Chemical Analysis: To determine the purity.
-
-
Evaluation: Compare the results from the different calcination temperatures to determine the optimal temperature that yields the desired combination of properties.
Mandatory Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. web.abo.fi [web.abo.fi]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biomatj.com [biomatj.com]
Technical Support Center: Overcoming Sodium Antimonate Agglomeration in Plastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to sodium antimonate (B1203111) agglomeration in plastic composites.
Troubleshooting Guides
Issue: Poor dispersion and visible agglomerates of sodium antimonate in the polymer matrix.
Question: My final plastic product shows poor surface finish and reduced mechanical properties. I suspect agglomeration of the this compound. What are the potential causes and how can I resolve this?
Answer:
Agglomeration of this compound in a polymer matrix is a common issue that can adversely affect the material's properties. The primary causes often revolve around the characteristics of the this compound itself, its interaction with the polymer, and the processing conditions.
Potential Causes and Troubleshooting Steps:
-
High Moisture Content: The presence of crystal water or adsorbed moisture in this compound can lead to hydrolysis in engineering plastics, which can promote agglomeration.[1][2]
-
Inadequate Particle Size: Coarse particles of this compound have a lower surface area and are more difficult to disperse evenly throughout the polymer matrix.[1][2]
-
Poor Interfacial Adhesion: A lack of compatibility between the inorganic this compound and the organic polymer matrix can lead to the particles clumping together rather than dispersing.
-
Solution: Consider the use of a coupling agent or compatibilizer. Products like the POLYBOND™ series can improve the bond between the filler and the polymer, leading to better dispersion and improved mechanical performance.[3]
-
-
Improper Processing Techniques: The method used to compound the this compound with the plastic is critical for achieving good dispersion.
Frequently Asked Questions (FAQs)
Q1: What are the different grades of this compound available, and how do their particle sizes affect agglomeration?
A1: Several grades of this compound are available, with particle size being a key differentiator for dispersion performance. Finer particle sizes generally lead to better dispersion and reduced agglomeration.[1]
| Grade Name | Typical Particle Size | Key Characteristics |
| SA-A | ≤ 10 µm | Standard grade with good dispersion.[1] |
| SA-AF | ≤ 3 µm | Fine powder grade for excellent dispersion.[1] |
| Meta Grade | < 3um | High performance for PET, PBT, and PA.[7] |
| Standard Commercial | 2-45 µm (average 8 µm) | May require milling for improved performance.[8] |
Q2: Can the presence of water in this compound affect my experiment?
A2: Yes, the presence of crystal water or adsorbed moisture can be detrimental, especially in engineering plastics. It can induce hydrolysis of the polymer, which may degrade the material's properties and contribute to the agglomeration of the this compound particles.[1][2] It is recommended to use grades that are specifically processed to be non-hydrated.[2]
Q3: Are there any chemical additives that can help prevent agglomeration?
A3: Yes, using coupling agents or compatibilizers can significantly improve the dispersion of this compound.[3] These additives enhance the interfacial adhesion between the inorganic filler and the polymer matrix, preventing the particles from clumping together.[9] Surface modification of the this compound particles can also improve their compatibility with the polymer.[9]
Q4: What processing parameters should I pay attention to for minimizing agglomeration?
A4: Key processing parameters that influence agglomeration include mixing intensity (shear rate), mixing time, and temperature. For techniques like melt blending, ensuring uniform dispersion is a challenge due to van der Waals forces causing nanoparticles to agglomerate.[9] The use of twin-screw extruders with an optimized screw design can provide the necessary shear to break down agglomerates. Additionally, techniques like ultrasonication during processing can be effective.[4][6]
Q5: How does this compound's refractive index relate to its use in plastics?
A5: this compound has a refractive index that is closer to that of many transparent resins compared to other flame retardants like antimony trioxide.[1][2] This property is advantageous as it helps to maintain the transparency and clarity of the plastic when compounded.[1][2]
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion via Melt Compounding
Objective: To determine the optimal processing conditions for dispersing this compound in a thermoplastic matrix using a twin-screw extruder.
Materials:
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Thermoplastic polymer pellets (e.g., PET, PBT, PA)
-
This compound (specify grade, e.g., SA-AF with particle size ≤ 3 µm)
-
Coupling agent (optional)
-
Twin-screw extruder
-
Injection molding machine
-
Scanning Electron Microscope (SEM)
Methodology:
-
Pre-Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Premixing: Dry blend the polymer pellets, this compound, and optional coupling agent in the desired weight percentages.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder according to the polymer's processing guidelines.
-
Feed the premixed material into the extruder.
-
Vary the screw speed (e.g., 100, 200, 300 RPM) to evaluate the effect of shear rate on dispersion.
-
Extrude the molten polymer composite into strands, cool in a water bath, and pelletize.
-
-
Sample Preparation:
-
Dry the compounded pellets.
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, impact specimens).
-
-
Analysis:
-
Create a fracture surface on a portion of the compounded material by cryo-fracturing.
-
Coat the fracture surface with a conductive material (e.g., gold-palladium).
-
Examine the fracture surface using a Scanning Electron Microscope (SEM) to visually assess the dispersion and agglomeration of the this compound particles.
-
Visualizations
References
- 1. nihonseiko.co.jp [nihonseiko.co.jp]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. chempoint.com [chempoint.com]
- 4. Pertanika Journal [pertanika.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. This compound [linchemicals.com]
- 8. DE2051520C3 - Use of this compound as a fire retardant additive in organic polymers - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refining the Synergistic Oxidation Process for Sodium Antimonate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synergistic oxidation process for sodium antimonate (B1203111) separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low Antimony Oxidation Rate (<98%) | 1. Insufficient catalyst concentration or ineffective catalyst combination.[1] 2. Inadequate air/oxygen supply.[2] 3. Suboptimal reaction temperature.[2][3] 4. Incorrect Sodium Hydroxide (B78521) (NaOH) concentration.[2][3] | 1. Use a synergistic catalyst system, such as Catechol and KMnO₄. A combination of 0.75 g/L catechol and 0.75 g/L KMnO₄ has been shown to be effective.[3][4][5][6] 2. Increase the air or oxygen flow rate. A rate of 1.415 m³/min⁻¹ has been used successfully.[3][5][6] Ensure efficient gas dispersion through adequate stirring.[2] 3. Optimize the reaction temperature. The ideal range is typically 75-85°C. Temperatures above 85°C can sometimes decrease the reaction rate.[2][3] 4. Adjust the NaOH concentration. A concentration of around 50 g/L is often optimal for the oxidation rate.[3][4][5][6] |
| Slow Precipitation of Sodium Antimonate | 1. Low reaction temperature.[2] 2. Insufficient stirring speed.[2] | 1. Increase the temperature to the optimal range of 75-85°C to improve precipitation kinetics.[2][3] 2. Increase the stirring speed to enhance mixing and mass transfer. Speeds around 1000 rpm have been found to be effective in pressure oxidation systems.[2] |
| Formation of Undesired Red Precipitate | 1. Low NaOH concentration in combination with high stirring speed and oxygen partial pressure.[2] | 1. Increase the NaOH concentration. A concentration of 30.0 g/L has been shown to prevent the formation of red precipitate under vigorous stirring and high oxygen partial pressure.[2] |
| Low Purity of Crude this compound Product | 1. Co-precipitation of impurities. 2. Incomplete separation of arsenic.[2] | 1. After initial precipitation, adjust the pH of the crude product, redissolve it, and then reprecipitate it to refine the this compound.[3][4][5][6] 2. The synergistic oxidation method is designed to selectively separate antimony from arsenic, as sodium arsenate is significantly more soluble than this compound.[2] Ensure the pH is controlled during precipitation to maximize this solubility difference. |
| Final Product Does Not Meet Industry Standards | 1. The composition of the crude product, particularly the Sb₂O₅ content, is too low.[3] | 1. Implement a purification step involving dissolving the crude product in concentrated hydrochloric acid, adjusting the pH to 1-2, filtering, and then neutralizing the filtrate with NaOH to a pH of 12-14 to precipitate refined antimonic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the synergistic oxidation process for this compound separation?
A1: The process involves two main stages. First, a leaching step using a solution of sodium sulfide (B99878) (Na₂S) and sodium hydroxide (NaOH) is employed to selectively leach antimony from a high-arsenic residue into the solution as SbS₃³⁻. In the second stage, a synergistic oxidation method, often using a combination of catalysts like catechol and potassium permanganate (B83412) (KMnO₄) with air/oxygen, is used to selectively oxidize the antimony and precipitate it as this compound, leaving impurities like arsenic in the solution.[3][5]
Q2: What are the key parameters influencing the antimony oxidation efficiency?
A2: The key parameters are the type and concentration of the catalysts, the air or oxygen flow rate, the reaction temperature, and the concentration of NaOH.[3]
Q3: Can individual catalysts be used effectively?
A3: Studies have shown that the catalytic effect of single oxidants like phenol (B47542) or catechol is often low. A combination of catalysts, such as catechol and KMnO₄, demonstrates a more significant synergistic effect, leading to a higher oxidation efficiency.[1][3]
Q4: What is the optimal temperature for the oxidation reaction?
A4: The optimal reaction temperature is typically around 75°C. Increasing the temperature generally enhances the reaction efficiency, but excessively high temperatures can decrease the solubility of oxygen in the solution, which may reduce the reaction rate.[3]
Q5: How does the NaOH concentration affect the process?
A5: The NaOH concentration has a significant impact on both the oxidation rate and the quality of the final product. An optimal concentration, around 50 g/L, can lead to an antimony oxidation rate greater than 98%.[3][4][5][6] It also plays a crucial role in preventing the formation of undesirable byproducts.[2]
Experimental Protocols
Synergistic Oxidation of Antimony
This protocol is based on the methodology described by Zeng et al. (2025).[3][5]
-
Objective: To selectively oxidize and precipitate antimony from a leach solution.
-
Materials:
-
Leach solution containing antimony (e.g., from Na₂S-NaOH leaching of high arsenic antimony residue)
-
Sodium Hydroxide (NaOH)
-
Potassium Permanganate (KMnO₄)
-
Catechol
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control.
-
-
Procedure:
-
Transfer the antimony-containing leach solution to the reaction vessel.
-
Adjust the NaOH concentration to 50 g/L.
-
Add the synergistic catalysts: 0.75 g/L of KMnO₄ and 0.75 g/L of catechol.
-
Heat the solution to a reaction temperature of 75°C while stirring.
-
Introduce air at a flow rate of 1.415 m³/min⁻¹.
-
Maintain these conditions for a reaction time of 8 hours to allow for the precipitation of crude this compound.
-
After the reaction is complete, filter the slurry to separate the crude this compound product from the solution.
-
Purification of Crude this compound
This protocol is a refinement step to improve the purity of the this compound.[3]
-
Objective: To remove impurities and increase the Sb₂O₅ content of the this compound.
-
Materials:
-
Crude this compound product
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the crude this compound product in concentrated hydrochloric acid.
-
Heat the solution to 70°C.
-
Filter the solution and adjust the pH of the filtrate to between 1 and 2.
-
Neutralize the filtrate with a NaOH solution, adjusting the pH to between 12 and 14 at room temperature.
-
Allow the reaction to proceed for 30 minutes to precipitate refined antimonic acid.
-
Filter the solution to collect the purified product.
-
Dry the product and analyze its chemical composition.
-
Data Presentation
Table 1: Optimal Conditions for Synergistic Oxidation
| Parameter | Optimal Value | Reference |
| NaOH Concentration | 50 g/L | [3][4][5][6] |
| KMnO₄ Concentration | 0.75 g/L | [3][4][5][6] |
| Catechol Concentration | 0.75 g/L | [3][4][5][6] |
| Air Flow Rate | 1.415 m³/min⁻¹ | [3][5][6] |
| Reaction Temperature | 75 °C | [3][5][6] |
| Reaction Time | 8 hours | [3][5][6] |
| Resulting Antimony Oxidation Rate | >98% | [3][4][5][6] |
Table 2: Effect of Temperature on Antimony Precipitation
| Temperature (°C) | Observation | Reference |
| 60 - 80 | Increased antimony precipitation | [2] |
| > 80 | Slower precipitation kinetics | [2] |
Visualizations
References
- 1. Precipitation of antimony from the solution of sodium thioantimonite by air oxidation in the presence of catalytic agents [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Selective Separation of Antimony and Preparation of this compound by Sodium Salt Leaching-Synergistic Oxidation from High Arsenic Antimony Residue [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Process control parameters for consistent sodium antimonate quality
This guide provides researchers, scientists, and drug development professionals with essential information on controlling the process parameters for consistent sodium antimonate (B1203111) quality. It includes frequently asked questions and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of sodium antimonate for pharmaceutical and research applications?
A1: The most critical quality attributes are high purity, consistent particle size distribution, specific crystalline form, and low levels of impurities, particularly heavy metals like lead and arsenic.[1][2] High purity is essential for predictable reactivity and to avoid side reactions.[2] Particle size can influence dissolution rates, dispersibility, and reactivity in downstream processes.[3]
Q2: What is the typical synthesis method for high-purity this compound?
A2: A common hydrometallurgical method involves dissolving antimony trioxide (Sb₂O₃) in a hot sodium hydroxide (B78521) (NaOH) solution, followed by oxidation.[4][5][6] An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added to the heated solution to oxidize the trivalent antimony (Sb³⁺) to its pentavalent state (Sb⁵⁺), which then precipitates as this compound (NaSb(OH)₆ or NaSbO₃).[4][5] The product is then filtered, washed thoroughly with purified water to remove soluble impurities, and dried under controlled conditions.[4][5]
Q3: How do process parameters affect the final product's characteristics?
A3: Key process parameters such as reaction temperature, pH, reactant concentration, and agitation speed have a significant impact on the final product. Temperature and pH control the reaction kinetics and the solubility of intermediates, which in turn affects purity and yield.[4][5][7] These parameters are also crucial for controlling nucleation and crystal growth, thereby determining the particle size and morphology of the this compound.[8][9][10]
Process Control Parameters Summary
Maintaining consistency in this compound production requires tight control over several key parameters. The following table summarizes the typical ranges found in wet chemical synthesis processes.
| Parameter | Typical Range | Impact on Quality |
| Reaction Temperature | 50 - 95°C | Affects reaction rate, solubility, and crystal growth.[4][5] |
| pH / NaOH Concentration | Highly Alkaline (e.g., pH 12-14) | Influences the dissolution of Sb₂O₃ and precipitation of the final product.[7][11] |
| Reactant Purity | High Purity Sb₂O₃ & NaOH | Prevents incorporation of impurities (e.g., lead, arsenic) into the final product.[1] |
| Oxidizing Agent (H₂O₂) Conc. | 27.5 - 60 wt% | Ensures complete oxidation of Sb(III) to Sb(V).[4][6] |
| Reaction Time | 3 - 8 hours | Determines the completeness of the reaction and can influence particle growth.[4][11] |
| Agitation / Stirring Speed | Process Dependent | Ensures homogeneity of temperature and reactant concentration, affecting particle size uniformity. |
| Washing | Use of Purified Water | Critical for removing residual soluble salts and impurities.[4] |
| Drying Temperature | ~100°C | Removes adsorbed water and water of crystallization without degrading the product.[5] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Purity / High Impurity Content
Q: My final this compound product has low purity and contains high levels of arsenic or lead. What are the likely causes and solutions?
A: Potential Causes:
-
Contaminated Raw Materials: The primary source of impurities is often the antimony trioxide (Sb₂O₃) or sodium hydroxide (NaOH) used as starting materials.[1]
-
Incomplete Reaction: If the oxidation from Sb(III) to Sb(V) is incomplete, the product will be a mixture, reducing the overall purity.[4]
-
Inefficient Washing: Inadequate washing of the filter cake fails to remove soluble impurities and unreacted reagents.[4]
-
Incorrect pH: The pH of the solution can affect the solubility of impurity hydroxides. Some metal impurities may co-precipitate with the this compound if the pH is not optimally controlled.[7][12]
Recommended Solutions:
-
Qualify Raw Materials: Always use high-purity grades of antimony trioxide and sodium hydroxide. Obtain and verify the Certificate of Analysis (CoA) for each batch.[2]
-
Optimize Oxidation: Ensure the correct stoichiometric amount of oxidizing agent (e.g., hydrogen peroxide) is used. Monitor the reaction to ensure it goes to completion.[4][6]
-
Improve Washing Protocol: Wash the filtered this compound precipitate with multiple volumes of hot, purified water until the conductivity of the filtrate is minimal.
-
Purification via Reprecipitation: For heavily contaminated products, a purification step can be implemented. This involves dissolving the crude this compound in hydrochloric acid, filtering to remove insoluble impurities, and then re-precipitating the high-purity product by neutralizing with NaOH under controlled pH.[11][13]
A logical workflow for troubleshooting purity issues is presented below.
Problem 2: Inconsistent Particle Size Distribution (PSD)
Q: The particle size of my this compound varies significantly between batches, affecting its performance. How can I achieve a consistent and controlled particle size?
A: Potential Causes:
-
Temperature Fluctuations: Inconsistent temperature control during precipitation leads to variations in nucleation and crystal growth rates.[10]
-
Inconsistent Agitation: Poor mixing can create localized areas of supersaturation, causing uncontrolled precipitation and a broad particle size distribution.
-
Variable Reactant Addition Rate: The rate at which reactants (especially the oxidizing agent) are added influences the level of supersaturation and, consequently, the balance between nucleation and growth.[8]
-
Aging Time Variation: The time the precipitate is held in the mother liquor after formation (aging) can affect the final particle size through processes like Ostwald ripening.[5]
Recommended Solutions:
-
Implement Strict Temperature Control: Use a temperature-controlled reactor with a calibrated probe to maintain a stable temperature (e.g., ±2°C) throughout the precipitation process.[5]
-
Standardize Agitation: Use a calibrated overhead stirrer and ensure the same RPM and impeller configuration are used for every batch to guarantee consistent mixing.
-
Control Reagent Addition: Employ a syringe pump or a calibrated addition funnel to add critical reagents at a slow, controlled, and reproducible rate. This helps maintain a steady, low level of supersaturation, favoring crystal growth over new nucleation.[8]
-
Define and Control Aging: Standardize the aging time and temperature post-precipitation. For example, hold the slurry at the reaction temperature for a fixed duration (e.g., 1-2 hours) before proceeding to filtration.[5]
References
- 1. Processing of this compound to produce commercial grade antimony [rudmet.com]
- 2. nbinno.com [nbinno.com]
- 3. nihonseiko.co.jp [nihonseiko.co.jp]
- 4. CN1077177A - Wet process for preparing soduim antimonate - Google Patents [patents.google.com]
- 5. JPH01278424A - Production of this compound - Google Patents [patents.google.com]
- 6. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 7. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Separation of Antimony and Preparation of this compound by Sodium Salt Leaching-Synergistic Oxidation from High Arsenic Antimony Residue | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating PET Depolymerization with Antimony-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyethylene (B3416737) terephthalate (B1205515) (PET) synthesis using antimony-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate PET depolymerization and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of PET depolymerization during synthesis?
A1: The primary indicators of PET depolymerization include:
-
Reduced Intrinsic Viscosity (IV): IV is a measure of the polymer's molecular weight. A significant drop in IV indicates that the polymer chains are breaking down.[1][2][3]
-
Discoloration (Yellowing or Graying): Yellowing can be a sign of thermal or oxidative degradation.[4] A grayish color in PET made with antimony catalysts is often attributed to the reduction of the antimony compound to its metallic form.[5]
-
Increased Carboxyl End Groups (CEG): A higher concentration of carboxyl end groups is a direct measure of chain scission and can catalyze further degradation.[6][7]
-
Formation of Acetaldehyde (AA): This byproduct of thermal degradation can impart an undesirable taste and odor to the final product.[8][9]
-
Increased Diethylene Glycol (DEG) Content: DEG is formed as a side product and can affect the polymer's properties, including its thermal stability and crystallization behavior.[10][11][12]
Q2: How do antimony-based catalysts contribute to both polymerization and depolymerization?
A2: Antimony compounds, most commonly antimony trioxide (Sb₂O₃), are effective polycondensation catalysts in PET synthesis.[13][14] They facilitate the reaction that links monomer units together to form long polymer chains. However, at the high temperatures required for polymerization (typically 260-305°C), these same catalysts can also promote degradation reactions, leading to the breakdown of the polymer chains they helped create.[15]
Q3: What is the role of phosphorus-based stabilizers in mitigating depolymerization?
A3: Phosphorus-based compounds, such as phosphoric acid and phosphites (e.g., triphenyl phosphite), act as stabilizers by deactivating the antimony catalyst at the end of the polymerization process.[16] This prevents the catalyst from promoting thermal degradation during subsequent processing steps like extrusion and molding. The mechanism involves the formation of a complex between the phosphorus compound and the antimony catalyst, which reduces its catalytic activity.[16]
Q4: When is the optimal time to introduce a phosphorus stabilizer during the synthesis process?
A4: The stabilizer is typically added at or after the end of the melt-phase polycondensation but before polymer processing.[15] One common practice is to add the stabilizer when 80-90% of the carboxylic end groups have been esterified or after the completion of the esterification step, prior to the melt polycondensation.[17]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Significant Drop in Intrinsic Viscosity (IV)
| Possible Cause | Troubleshooting Action |
| Hydrolysis | Ensure all reactants, especially ethylene (B1197577) glycol, are thoroughly dried before polymerization. PET is hygroscopic, and excess moisture will lead to chain scission.[1] |
| Excessive Thermal Stress | Optimize the reaction temperature and time. High temperatures and long residence times in the reactor can cause thermal degradation.[1] |
| Catalyst Activity Post-Polymerization | Introduce a phosphorus-based stabilizer (e.g., phosphoric acid, triphenyl phosphite) at the end of the polycondensation stage to deactivate the antimony catalyst.[16] |
| Ineffective Solid-State Polymerization (SSP) | If performing SSP to increase IV, ensure the PET chips are properly crystallized before heating to the SSP temperature to prevent sticking. Use a vacuum or inert gas flow (e.g., nitrogen) to effectively remove reaction byproducts like ethylene glycol and water.[18][19] |
Issue 2: Discoloration of PET Resin (Yellowing or Graying)
| Possible Cause | Troubleshooting Action |
| Oxidative Degradation | Maintain an inert atmosphere (e.g., nitrogen) throughout the polymerization process to prevent oxidation. |
| Thermal Degradation | Avoid excessive melt temperatures and residence times. An increase in the b* value of the CIE Lab* color scale indicates yellowing.[4] |
| Catalyst Reduction (Graying) | The gray color is often due to the reduction of Sb(III) to metallic antimony (Sb(0)). The use of phosphorus stabilizers can help mitigate this by complexing with the antimony catalyst. |
Issue 3: High Carboxyl End Group (CEG) Content
| Possible Cause | Troubleshooting Action |
| Incomplete Esterification | Ensure the esterification reaction is driven to completion (typically >98.5%) before proceeding to polycondensation.[6] Monitor the removal of water, which is a byproduct of esterification. |
| Incorrect Molar Ratio of Reactants | Carefully control the molar ratio of ethylene glycol to terephthalic acid (EG/PTA). An incorrect ratio can lead to a higher concentration of unreacted acid groups.[6] |
| Thermal Degradation | High temperatures during polycondensation can lead to chain scission, generating new carboxyl end groups. Optimize temperature and reaction time. |
| Hydrolysis | As with IV loss, ensure all reactants are dry to prevent hydrolysis, which increases CEG content. |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data related to the effect of stabilizers on PET properties.
Table 1: Effect of Triphenyl Phosphite (TPP) Concentration on the Intrinsic Viscosity (IV) of Recycled PET
| TPP Concentration (wt%) | Intrinsic Viscosity (IV) (dL/g) |
| 0 | ~0.68 |
| 1 | ~0.72 |
| 2 | ~0.75 |
| 3 | ~0.78 |
| 4 | ~0.80 (Maximum) |
| 5 | ~0.79 |
Note: Data is illustrative and based on trends reported for reactive extrusion of recycled PET. The optimal concentration may vary depending on the specific experimental conditions.[20]
Table 2: Typical Quality Parameters for Bottle-Grade PET
| Parameter | Typical Value | Significance |
| Intrinsic Viscosity (IV) | 0.70 - 0.85 dL/g | Relates to molecular weight and mechanical strength.[1] |
| L* (Lightness) | > 75 | Measures the brightness of the polymer. |
| a* (Red-Green) | -1.5 to 1.5 | Indicates the absence of red or green tints. |
| b* (Yellow-Blue) | < 1.0 | A low positive value indicates minimal yellowing.[4] |
| Carboxyl End Groups (CEG) | < 30 mmol/kg | Indicates good thermal stability and resistance to hydrolysis.[7] |
| Diethylene Glycol (DEG) | 1-2 mol% | Affects thermal properties and crystallization behavior. |
| Acetaldehyde (AA) | < 1 ppm | Important for food contact applications to avoid off-tastes. |
Experimental Protocols
Protocol 1: Laboratory-Scale PET Synthesis with Antimony Catalyst and Phosphorus Stabilizer
1. Reactants and Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene Glycol (EG)
-
Antimony Trioxide (Sb₂O₃) catalyst
-
Phosphoric Acid (H₃PO₄) or Triphenyl Phosphite (TPP) stabilizer
2. Procedure:
- Esterification:
- Charge the reactor with PTA and EG in a molar ratio of 1:1.2 to 1:1.5.
- Heat the mixture to 185-225°C under a pressure of 5-85 psia.[21]
- Continuously remove the water byproduct to drive the reaction forward.
- Continue the reaction for 1-5 hours until the desired degree of esterification is achieved (typically >98.5% conversion of acid groups).[6][21]
- Stabilizer Addition:
- Cool the reactor slightly.
- Add the phosphorus stabilizer (e.g., 30-150 ppm of phosphorus based on the final polymer weight) mixed with a small amount of ethylene glycol.[17]
- Polycondensation:
- Gradually increase the temperature to 260-285°C while reducing the pressure to <1 mbar over approximately 30-60 minutes.[17]
- Continue the reaction under high vacuum, monitoring the viscosity of the melt (e.g., via stirrer torque) until the target intrinsic viscosity is reached.
- Extrude the molten polymer into a water bath to quench and solidify it, then pelletize the strands.
Protocol 2: Determination of Carboxyl End Group (CEG) Content by Potentiometric Titration (based on ASTM D7409)
1. Reagents and Apparatus:
-
Solvent: o-cresol (B1677501) and dichloromethane[22]
-
Titrant: 0.005 M KOH in methanol[22]
-
Potentiometric titrator with a suitable electrode (e.g., N 6480 eth)[22]
-
Heating plate, magnetic stirrer, 100 mL beakers
2. Procedure:
- Weigh approximately 0.25 g of the PET sample into a 100 mL beaker.[22]
- Add 15 mL of o-cresol and cover the beaker.[22]
- Heat the mixture to 80°C while stirring until the sample is completely dissolved.[22]
- Add 60 mL of dichloromethane (B109758) to the dissolved sample.[22]
- Titrate the solution with 0.005 M methanolic KOH using the potentiometric titrator.
- Perform a blank titration using the same procedure without the PET sample.
- Calculate the CEG content in mmol/kg based on the titration volumes.
Visualizations
Caption: Workflow for laboratory-scale PET synthesis.
Caption: Troubleshooting logic for PET depolymerization issues.
References
- 1. WO2010096757A1 - Method for reducing plate-out of solid phosphites in polymers - Google Patents [patents.google.com]
- 2. blog.icpg.co [blog.icpg.co]
- 3. muser-my.com [muser-my.com]
- 4. polisanhellas.com [polisanhellas.com]
- 5. metrohm.com [metrohm.com]
- 6. Carboxyl End Groups In PET Chips [polyestermfg.com]
- 7. Low Carboxylic End Group PET [polyestermfg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of diethylene glycol (DEG) on the crystallization behavior of poly(ethylene terephthalate) (PET) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. plasticsengineering.org [plasticsengineering.org]
- 15. WO1997044376A1 - Method of catalyst deactivation in continuous polyethylene terephthalate production - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2007088074A1 - Process for the preparation of polyethylene terephthalate - Google Patents [patents.google.com]
- 18. elantmachine.com [elantmachine.com]
- 19. Process Flow - Solid State Polymerization [petus.com]
- 20. matec-conferences.org [matec-conferences.org]
- 21. US5922828A - Process for producing polyethylene terephthalate using a specific catalyst stabilizer system - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Best practices for storing and handling moisture-sensitive sodium antimonate
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing moisture-sensitive sodium antimonate (B1203111). It is intended for researchers, scientists, and drug development professionals to ensure experimental accuracy, safety, and reagent integrity.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Q1: What are the ideal storage conditions for sodium antimonate?
A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly closed container.[1][2] To mitigate moisture sensitivity, storage in a desiccator or a humidity-controlled dry cabinet (maintaining relative humidity below 5%) is strongly recommended.[3][4] Keep the container away from heat sources and direct sunlight.
Q2: How does moisture affect this compound?
A2: this compound is sensitive to moisture. The presence of water, especially crystal water or adsorbed moisture, can lead to hydrolysis, particularly in hot water, where it can form a colloid. This can affect its solubility, reactivity, and the accuracy of experimental results. Eliminating water content improves the compound's dispersibility.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong acids, alkalis, strong oxidizing agents, and reducing agents.[2][5][6] Contact with acids, especially under reducing conditions (e.g., in the presence of active metals like zinc or aluminum), can generate highly toxic stibine (B1205547) gas (antimony hydride).[7]
Q4: What is the shelf life of this compound?
A4: While a specific shelf life is not universally defined and depends on storage conditions, if stored correctly in a sealed moisture barrier bag, a minimum shelf life of 12 months can be expected, similar to other moisture-sensitive substances.[8] Always check the manufacturer's certificate of analysis and expiration date.
Section 2: Safe Handling and Disposal
Q1: What personal protective equipment (PPE) is required when handling this compound?
A1: When handling this compound powder, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or glasses.[1]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile or latex gloves.[1][9][10]
-
Body Protection: A lab coat, coveralls, or anti-poison infiltration overalls are recommended to prevent skin contact.
-
Respiratory Protection: Use a respirator or work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[7][1][10]
Q2: What are the primary hazards associated with this compound?
A2: this compound is harmful if swallowed or inhaled.[2][5] It can cause irritation to the skin, eyes, and respiratory tract. A significant hazard is the potential generation of toxic stibine gas if it comes into contact with acids and reducing agents.[7] It is also toxic to aquatic life with long-lasting effects.[2]
Q3: How should I handle a this compound spill?
A3: For any spill, first restrict access to the area. For small spills, trained personnel wearing appropriate PPE should carefully sweep or vacuum the material, minimizing dust generation.[1] Dampening the material with a fine water mist before sweeping can help reduce airborne dust.[7] Place the spilled material into a suitable, labeled container for disposal.[7][1] For large spills, evacuate the area and contact emergency services.[10]
Q4: How should this compound waste be disposed of?
A4: Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[7][2] It should be treated as hazardous waste and sent to an approved waste disposal plant.[5] Avoid releasing it into the environment.[7][2]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Q1: My this compound has formed clumps and is difficult to weigh accurately. What should I do?
A1: Clumping is a clear indicator of moisture absorption. Do not use the reagent if precise measurements are critical, as its composition may be altered. For less sensitive applications, you may gently break up the clumps in a low-humidity environment (e.g., a glove box). To prevent this, always store the reagent in a desiccator and ensure the container is sealed tightly immediately after use.
Q2: The compound is not dissolving as expected in my solvent system. What is the problem?
A2: Poor solubility can be caused by hydrolysis due to moisture exposure. This compound has slight solubility in water and alcohol but is insoluble in dilute alkalis and most dilute inorganic acids.[11] It is, however, soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Verify that you are using an appropriate solvent and that the reagent has not been compromised by moisture.
Q3: My experiment produced an unexpected color change or gas evolution. What could be the cause?
A3: This is often a sign of a reaction with an incompatible substance. If your reaction medium is acidic and contains a reducing agent, you may be generating toxic stibine gas, which is a serious safety concern.[7] Immediately and safely stop the experiment and re-evaluate your protocol for any incompatible reagents. Ensure all glassware is clean and free of contaminants.
Q4: My results are inconsistent across different batches of this compound. Why?
A4: Batch-to-batch inconsistency can be due to variations in purity, particle size, or water content. Always review the Certificate of Analysis (CoA) for each new lot.[12] A key parameter to check is "Loss on Drying," which indicates the amount of volatile components (primarily water) present.[12]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | NaSbO₃·3H₂O (trihydrate) | [12][13] |
| Molecular Weight | 246.80 g/mol (trihydrate) | [12][13] |
| Appearance | White or pale cream powder/solid | [12] |
| Melting Point | >600°C | [7] |
| Solubility in Water | Slight (594 mg/L) | [7] |
| Relative Density | 3.5 | [7] |
Table 2: Occupational Exposure Limits (as Antimony, Sb)
| Organization | Limit (8-hour TWA) | Source(s) |
| ACGIH TLV | 0.5 mg/m³ | [7] |
| OSHA PEL | 0.5 mg/m³ | [7] |
| NIOSH REL | 0.5 mg/m³ | [7] |
Experimental Protocols
Protocol 1: Iodometric Titration for Purity Assessment (Example)
This protocol is a generalized method based on standard analytical techniques for determining the purity of antimony compounds.
-
Sample Preparation: Accurately weigh approximately 0.25 g of this compound and transfer it to a 500 mL Erlenmeyer flask.
-
Dissolution: Add 20 mL of concentrated hydrochloric acid and gently heat the mixture in a fume hood until the sample is completely dissolved.
-
Reduction of Sb(V) to Sb(III): Add 1 g of potassium iodide (KI) to the solution. The solution will turn dark brown due to the formation of iodine.
-
Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Endpoint Detection: As the solution turns pale yellow, add 2-3 mL of starch indicator solution. The solution will turn dark blue. Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Calculation: Calculate the purity based on the volume of titrant used and the stoichiometry of the reaction.
Note: This is an illustrative protocol. Specific parameters may need to be optimized. Titration can be subject to various errors; using an autotitrator can improve accuracy.[14]
Visual Workflows and Logic Diagrams
Handling and Storage Workflow
Caption: Figure 1: Recommended workflow for storing and handling this compound.
Troubleshooting Experimental Failures
Caption: Figure 2: Decision tree for troubleshooting common experimental issues.
Chemical Incompatibility Hazards
Caption: Figure 3: Diagram of key chemical incompatibilities and resulting hazards.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. canbipharm.com [canbipharm.com]
- 3. raypcb.com [raypcb.com]
- 4. smtsupplies.com [smtsupplies.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. teck.com [teck.com]
- 8. pcbcart.com [pcbcart.com]
- 9. 15068399.s21i.faiusr.com [15068399.s21i.faiusr.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. This compound | 11112-10-0 [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scbt.com [scbt.com]
- 14. How to avoid titration errors in your lab | Metrohm [metrohm.com]
Strategies to improve the filtration and drying of sodium antimonate precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the filtration and drying of sodium antimonate (B1203111) precipitate.
Troubleshooting Guide
This guide addresses common issues encountered during the filtration and drying of sodium antimonate precipitate, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow Filtration Rate | Fine Particle Size: Precipitation conditions may favor the formation of very small particles that clog the filter medium.[1] | - Optimize Precipitation pH: In acidic solutions, a polyantimonate ion can form, leading to different particle characteristics. Experiment with adjusting the pH to be more alkaline (pH > 8) to potentially increase particle size.[1] - Control Temperature: The reaction temperature during precipitation can influence particle size. Investigate the effect of varying the temperature (e.g., 40-150°C) on the precipitate's filterability.[2] - Increase Reaction Time: Allowing for a longer reaction time (e.g., up to 8 hours) may promote crystal growth and result in larger, more easily filterable particles.[3][4] - Introduce Additives: The use of additives like sodium malonate has been shown to alter precipitate morphology and improve filterability in other systems.[5][6] |
| Precipitate Agglomeration: Fine particles may clump together, trapping liquid and hindering filtration.[3][4][7] | - Control Stirring Rate: The stirring speed during precipitation can affect agglomeration. Both insufficient and excessive agitation can be detrimental. Experiment with different stirring rates to find the optimal condition.[7] - Ultrasonication: Applying ultrasonic waves during crystallization can break up agglomerates and lead to a more uniform particle size distribution.[7] | |
| Filter Clogging | - Use a Filter Aid: For very fine precipitates, consider using a filter aid like diatomaceous earth to improve the porosity of the filter cake. - Select Appropriate Filter Medium: Ensure the pore size of the filter paper or membrane is suitable for the particle size of the this compound. A filter that is too fine will clog easily. | |
| Product Contamination | Incomplete Washing: Residual impurities from the mother liquor remain in the final product.[8] | - Implement a Multi-Stage Washing Protocol: Wash the filter cake with several small portions of cold, distilled water rather than one large volume. This is a more effective method for removing impurities.[1][8] - Test Washings: Test the filtrate for the presence of interfering ions (e.g., chloride ions with a silver nitrate (B79036) test) to ensure washing is complete.[1] |
| Co-precipitation of Impurities: Other ions present in the reaction mixture may precipitate along with the this compound. | - Purification via Re-dissolution and Precipitation: For high-purity applications, the crude this compound can be redissolved (e.g., in hydrochloric acid), and then reprecipitated under controlled pH conditions (pH 12-14 with NaOH) to remove impurities.[3][4] | |
| Difficulty in Drying | High Water Content: The precipitate may retain a significant amount of water, including both adhesive and crystal water. | - Optimize Centrifugation/Spin-Drying: Before thermal drying, use a centrifuge or spin-dryer to mechanically remove as much liquid as possible.[9][10] - Select an Appropriate Drying Method: - Oven Drying: Dry at a controlled temperature (e.g., 110°C for 3 hours) to remove adhesive water.[10] For anhydrous products, higher temperatures (e.g., up to 600°C) may be necessary, but care must be taken to avoid decomposition.[1] - Vacuum Drying: Drying under vacuum can be effective at lower temperatures, which is beneficial for heat-sensitive materials.[9] - Spray Drying: This technique can produce dry powders with controlled particle size and morphology.[11] |
| Formation of Hard Cake | - Control Drying Temperature and Time: Over-drying or using excessively high temperatures can lead to the formation of a hard, difficult-to-process cake. Optimize these parameters for your specific product. - Milling/Crushing: After drying, the product may require milling or crushing to achieve the desired particle size.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the typical particle size of this compound precipitate and how can it be controlled?
A1: The particle size of this compound can vary significantly depending on the manufacturing process. It can be a fine powder, which can be challenging to filter.[1] Some commercial grades are controlled to have a particle size of 10 µm or less, with finer grades available at 3 µm or less.[12] Controlling factors during precipitation include pH, temperature, reaction time, and stirring rate.[1][2][3][4][7]
Q2: How can I remove impurities like arsenic from my this compound product?
A2: A common method for purification is to redissolve the crude this compound product in an acid, such as concentrated hydrochloric acid, and then reprecipitate it by neutralizing the solution with a base like sodium hydroxide (B78521) to a pH of 12-14.[3][4] This process can significantly reduce the levels of impurities like arsenic.
Q3: What are the recommended drying methods for this compound?
A3: Several drying methods can be employed, depending on the desired final product characteristics:
-
Oven Drying: A common method, with temperatures typically around 110°C.[10] For anhydrous products, temperatures can be much higher, in the range of 400-700°C.[1]
-
Vacuum Filtration/Drying: This method is often used to remove excess liquid before final drying.[9]
-
Spray Drying: This technique can be used to produce a fine, uniform powder.[11]
Q4: Does the pH of the precipitation reaction affect the final product?
A4: Yes, the pH is a critical parameter. Adding sodium ions to an acidic solution of antimonate tends to produce a product with a Na:Sb ratio of approximately 1:3, which forms a pyrochlore (B1171951) structure. In contrast, adding sodium ions to a solution with a pH greater than 8 typically results in the precipitation of NaSb(OH)₆, which upon heating, yields NaSbO₃ with an ilmenite-type structure.[1]
Experimental Protocols
Protocol 1: Purification of Crude this compound via Re-dissolution and Precipitation
This protocol is adapted from a method for refining crude this compound to remove impurities.[3][4]
-
Dissolution: Dissolve the crude this compound product in concentrated hydrochloric acid.
-
Heating: Gently heat the solution to approximately 70°C to ensure complete dissolution.
-
Filtration: Filter the warm solution to remove any insoluble impurities.
-
pH Adjustment (Precipitation): At room temperature, slowly add a sodium hydroxide (NaOH) solution to the filtrate while stirring continuously. Adjust the pH to between 12 and 14 to precipitate the purified this compound.
-
Reaction Time: Continue stirring the mixture for at least 30 minutes to allow for complete precipitation.
-
Filtration: Filter the resulting precipitate from the solution.
-
Washing: Wash the precipitate on the filter with distilled water until the washings are free of chloride ions (as tested with silver nitrate).[1]
-
Drying: Dry the purified precipitate using a suitable method, such as oven drying at 110°C.[10]
Visualizations
Caption: General workflow for this compound precipitation, filtration, and drying.
Caption: Troubleshooting logic for addressing a slow filtration rate.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN1077177A - Wet process for preparing soduim antimonate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Preparation method of guaranteed-reagent this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. Electrostatic Spray Drying for Monoclonal Antibody Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nihonseiko.co.jp [nihonseiko.co.jp]
Validation & Comparative
A Comparative Analysis of Sodium Antimonate and Antimony Trioxide as Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sodium antimonate (B1203111) and antimony trioxide as flame retardants. The information presented herein is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Introduction
Antimony compounds have long been utilized as synergistic flame retardants, particularly in conjunction with halogenated systems. Among these, antimony trioxide (Sb₂O₃) has been the industry standard. However, growing environmental and safety concerns have prompted the exploration of alternatives, with sodium antimonate (NaSbO₃) emerging as a viable candidate. This guide delves into a comparative analysis of these two compounds, focusing on their flame retardant efficacy, mechanisms of action, and secondary performance characteristics.
Mechanism of Action
Both antimony trioxide and this compound function as synergists with halogenated flame retardants, primarily through a gas-phase mechanism. Upon heating, these antimony compounds react with the halogenated species to form antimony trihalides (e.g., SbCl₃, SbBr₃). These volatile antimony trihalides act as radical scavengers in the flame, interrupting the chain reactions of combustion.[1][2][3]
Antimony Trioxide (Sb₂O₃): Antimony trioxide itself is not a flame retardant but becomes highly effective when paired with halogenated compounds.[2][4] In the gas phase, it reacts with hydrogen halides (HX) produced from the decomposition of the halogenated flame retardant to form antimony trihalides (SbX₃). These trihalides then scavenge flammable H• and OH• radicals, quenching the flame.[3] In the condensed phase, antimony trioxide can promote the formation of a protective char layer on the material's surface, which insulates the underlying material from heat and oxygen.[5][6]
This compound (NaSbO₃): this compound operates through a similar synergistic mechanism with halogens.[3] At elevated temperatures (300–500°C), it decomposes to generate antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O).[3] The in-situ generated Sb₂O₃ then participates in the gas-phase radical trapping cycle as described above. The presence of sodium oxide provides an additional benefit by neutralizing acidic gases, such as HCl, that are produced during the combustion of halogenated polymers. This can lead to reduced smoke corrosivity.[3]
Comparative Performance Data
The following tables summarize the quantitative data from various studies comparing the flame retardant performance of this compound and antimony trioxide in different polymer matrices.
| Polymer | Flame Retardant | Loading (phr) | LOI (%) | UL 94 Rating | Source |
| Polyamide 6 | Antimony Trioxide | 10 | 30 | V-0 | [7] |
| This compound (SA-A) | 10 | 31 | V-0 | [7] | |
| Polybutylene Terephthalate (PBT) | Antimony Trioxide | 15 | 28 | V-0 | [7] |
| This compound (SA-A) | 15 | 29 | V-0 | [7] | |
| Polyvinyl Chloride (PVC) Film | Antimony Trioxide | 1 | - | - | [8] |
| This compound (fine particle) | 1 | - | - | [8] |
Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification.
| Polymer | Flame Retardant | Loading (phr) | Flame Spread (cm) | Source |
| Polyvinyl Chloride (PVC) Film | Antimony Trioxide | 1 | 4.5 | [8] |
| This compound (fine particle) | 1 | 4.3 | [8] |
Table 2: Flame Spread in PVC Films (ASTM 1433-58).
Key Performance Differences
Flame Retardancy
Published data suggests that this compound can offer comparable, and in some cases slightly superior, flame retardant performance to antimony trioxide. For instance, in both Polyamide 6 and PBT, the use of this compound (SA-A) resulted in a slightly higher Limiting Oxygen Index (LOI) while achieving the same UL 94 V-0 rating.[7] A patent for flame retardant PVC films also indicated a marginally lower flame spread for formulations containing fine-particle this compound compared to antimony trioxide.[8] It has been claimed that this compound can increase the LOI value by 2-3%.[3]
Smoke Suppression
A notable advantage of this compound is its potential for smoke suppression. The formation of sodium oxide (Na₂O) during its decomposition can neutralize acidic gases, which may contribute to a reduction in smoke density and toxicity.[3]
Physical and Optical Properties
This compound is reported to have less of a negative impact on the physical properties of some engineering plastics compared to antimony trioxide.[7] This is attributed to antimony trioxide's potential to act as a depolymerization catalyst in certain resins.[7][9] Furthermore, this compound has a lower refractive index (1.73 for SA-A) compared to antimony trioxide (2.08), which can result in better maintenance of the original transparency and color of the plastic.[7]
Processing and Handling
This compound is often supplied in a granular or microspherical form, which presents a lower dust hazard during handling and processing compared to the fine powder of antimony trioxide.[3]
Cost and Antimony Content
A significant consideration is the higher raw material cost of this compound, which can be 1.2 to 1.5 times that of antimony trioxide.[3] Additionally, due to the presence of sodium, the effective antimony content in this compound is lower. This may necessitate a 20-30% higher loading level to achieve the same level of flame retardancy as antimony trioxide.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.[10]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[11]
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or a specified length of the sample is determined.[10]
-
The LOI is expressed as the volume percentage of oxygen in the gas mixture.[11]
UL 94 Vertical Flammability Test
Objective: To assess the burning behavior of a vertically oriented polymer specimen upon application of a flame.
Procedure:
-
A rectangular test specimen (typically 125 mm x 13 mm) is clamped in a vertical position.[1]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[12]
-
The duration of flaming combustion after the first flame application is recorded.
-
The flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing combustion after the second flame application is recorded.
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.[12]
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior.[6]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Procedure:
-
A small amount of the sample (typically 5-20 mg) is placed in a sample pan.[5]
-
The pan is placed in a furnace with a high-precision balance.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[5]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.
Visualizations
Caption: Workflow for the comparative evaluation of flame retardants.
Caption: Synergistic flame retardant mechanism of antimony compounds.
Conclusion
This compound presents itself as a compelling alternative to antimony trioxide as a synergistic flame retardant in halogenated systems. It offers comparable to slightly improved flame retardancy, with the added benefits of potential smoke suppression and better preservation of the physical and optical properties of the host polymer. While the higher cost and lower antimony content of this compound are important considerations, its reduced handling hazards make it an attractive option, particularly in applications where environmental and safety standards are stringent. The choice between this compound and antimony trioxide will ultimately depend on a holistic evaluation of performance requirements, cost-effectiveness, and safety considerations for the specific application.
References
- 1. UL 94 Testing: Horizontal & Vertical Flame Compliance - BONAD BND-PHVF [bndtestequipment.com]
- 2. amade-tech.com [amade-tech.com]
- 3. This compound as Fiber Flame Retardants [um-material.com]
- 4. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 5. tainstruments.com [tainstruments.com]
- 6. specialchem.com [specialchem.com]
- 7. nihonseiko.co.jp [nihonseiko.co.jp]
- 8. DE2051520C3 - Use of this compound as a fire retardant additive in organic polymers - Google Patents [patents.google.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. sositarmould.com [sositarmould.com]
Performance comparison of sodium antimonate and potassium antimonate in catalysis
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium antimonate (B1203111) (NaSbO₃) and potassium antimonate (KSbO₃) are inorganic compounds featuring antimony in its +5 oxidation state. While they share a common antimonate core, the difference in their alkali metal cation—sodium versus potassium—can influence their physicochemical properties and, consequently, their performance in various applications. Both compounds are utilized in industries such as glass manufacturing as fining agents and as synergistic flame retardants in polymers.[1][2] However, their roles as primary catalysts are less documented.
Physicochemical Properties: A Foundational Comparison
A comparison of the fundamental properties of sodium and potassium antimonate reveals key differences that could influence their catalytic potential, such as variations in crystal structure and solubility.
| Property | Sodium Antimonate | Potassium Antimonate |
| Chemical Formula | NaSbO₃ (often hydrated, e.g., NaSb(OH)₆) | KSbO₃ (often hydrated, e.g., KSb(OH)₆) |
| Molecular Weight | 192.74 g/mol (anhydrous) | 208.85 g/mol (anhydrous) |
| Appearance | White crystalline powder | White granular or crystalline powder[3] |
| Crystal Structure | Trigonal (Ilmenite-type), Orthorhombic (Perovskite-type)[4][5] | Trigonal (Ilmenite-type), Cubic[6][7] |
| Melting Point | >375 °C[8] | Decomposes at high temperatures[2] |
| Solubility | Sparingly soluble in cold water; hydrolyzes in hot water | Soluble in water; low solubility in alcohol[2] |
Experimental Protocols: Synthesis of Antimonate Catalysts
The synthesis method can significantly impact the purity, crystal phase, and surface properties of the final material, which are critical for catalytic applications. Below are detailed wet-chemical methods for the preparation of sodium and potassium antimonate.
Synthesis of this compound (NaSb(OH)₆)
This protocol is adapted from a wet-chemical oxidation process using antimony trioxide and hydrogen peroxide in a sodium hydroxide (B78521) solution.[9][10]
Methodology:
-
Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 300 mL of a 30% (w/v) sodium hydroxide solution.
-
Slurry Formation: While stirring, slowly add 150 g of antimony trioxide (Sb₂O₃) powder to the NaOH solution to form a slurry.
-
Oxidation: Gently heat the slurry to 65-75 °C. Once the temperature is stable, add 160 mL of 30% hydrogen peroxide (H₂O₂) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature within the desired range.
-
Reaction Completion: After the H₂O₂ addition is complete, continue stirring the mixture at 65-95 °C for an additional 3-5 hours to ensure the complete oxidation of antimony.[9]
-
Isolation and Washing: Cool the reaction mixture to room temperature. The white precipitate of this compound is then collected by filtration. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the final product in an oven at 110-120 °C for 12 hours to obtain the anhydrous or hydrated this compound powder.
Synthesis of Potassium Antimonate (KSb(OH)₆)
This protocol describes a wet-chemical process for synthesizing potassium antimonate, adapted from established methods involving the oxidation of antimony trioxide in a potassium hydroxide solution.[3][11][12]
Methodology:
-
Reaction Setup: Prepare a potassium hydroxide solution by dissolving 201 g of 85% KOH pellets in 260 mL of deionized water in a suitable reaction vessel equipped with a mechanical stirrer.
-
Slurry Formation: Slowly add 437 g of pigment-grade antimony trioxide (Sb₂O₃) to the KOH solution with continuous stirring to form a uniform, lump-free slurry.
-
Oxidant Preparation: Separately, prepare a hydrogen peroxide solution by mixing 510 mL of 30% H₂O₂ with 1590 mL of deionized water.
-
Oxidation Reaction: Slowly add the hydrogen peroxide solution to the antimony trioxide slurry. The reaction is exothermic; control the addition rate to allow the temperature to rise gradually to 75-90 °C.
-
Reaction Completion: Once the H₂O₂ addition is complete, maintain the temperature and continue stirring for approximately 30 minutes to ensure the reaction goes to completion and to decompose any excess peroxide.
-
Purification (Optional): The resulting product is a solution of potassium antimonate. For a solid product, an alcohol (e.g., ethanol) can be added to precipitate the potassium antimonate, which is then filtered.[12]
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of ethanol, and dried under vacuum at a moderate temperature (e.g., 60-80 °C).
Catalytic Performance and Applications
While direct comparative data is absent, the known applications and the general behavior of antimony compounds provide insight into the potential catalytic roles of sodium and potassium antimonate.
Synergistic Catalysis in Flame Retardancy
The most well-established "catalytic" role for antimonates is as a synergist in halogenated flame retardant systems.[13][14] Antimony compounds themselves are not typically flame retardants, but they exhibit a powerful synergistic effect when combined with halogen-containing materials.[15][16] The mechanism involves a catalytic cycle in the gas phase during combustion.
Mechanism:
-
Upon heating, the halogenated polymer releases hydrogen halides (HX, where X = Cl or Br).
-
The antimony compound (e.g., NaSbO₃) reacts with HX to form volatile antimony trihalides (SbX₃) or antimony oxyhalides (SbOX).[15]
-
In the vapor phase, these antimony halides act as radical traps, scavenging the highly reactive H• and OH• radicals that propagate the combustion chain reaction.[15]
-
This interruption of the combustion cycle suppresses the flame.
This synergistic action is a form of catalysis where the antimony compound facilitates the flame-inhibiting action of the halogens. The choice between sodium and potassium antimonate in this application would likely depend on factors like thermal stability, decomposition temperature, and interaction with the specific polymer matrix rather than a difference in the fundamental catalytic cycle.
Potential Applications in Chemical Synthesis
Antimony compounds, particularly antimony trioxide, have been historically used as polycondensation catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[17][18][19] The active catalytic species is believed to be an antimony glycolate (B3277807) formed in situ. It is plausible that sodium and potassium antimonate could also serve as precursors to catalytically active species under similar high-temperature reaction conditions.
Furthermore, mixed-metal antimonates have been explored as electrocatalysts, for instance, in the oxygen evolution reaction, where they can offer enhanced stability and activity.[20] This suggests that the antimonate structure itself can be a robust framework for catalytic sites. While these studies do not directly compare sodium and potassium antimonates, they open avenues for their potential use in oxidation catalysis.[21][22]
The Potential Influence of the Alkali Metal Cation (Na⁺ vs. K⁺)
In heterogeneous catalysis, the nature of the alkali metal cation can have a significant impact on the catalyst's performance by:
-
Modifying Basicity: Alkali metals are known to act as electronic promoters, increasing the basicity of the catalyst surface.[23][24] Potassium, being less electronegative than sodium, generally imparts stronger basicity. This can influence the adsorption of acidic reactants or intermediates.
-
Structural Effects: The ionic radius of K⁺ (1.38 Å) is significantly larger than that of Na⁺ (1.02 Å). This difference can lead to distinct crystal structures and lattice parameters, as seen in their various polymorphs.[4][6][7] These structural differences can affect the exposure and geometry of active sites.
-
Stabilizing Intermediates: Alkali metal ions can act as Lewis acids, stabilizing anionic intermediates or transition states in a catalytic cycle, thereby enhancing reaction rates.[25] The different charge densities and coordination preferences of Na⁺ and K⁺ could lead to variations in their stabilizing effects.
While these principles are well-established, their specific impact on the catalytic performance of sodium versus potassium antimonate remains a subject for future research.
Conclusion
Sodium and potassium antimonate are structurally and chemically similar compounds with established roles as synergistic agents in flame retardancy and as components in glass manufacturing. While the broader field of antimony chemistry suggests their potential as primary catalysts in processes like polymerization and oxidation, there is a clear and significant gap in the scientific literature regarding a direct experimental comparison of their catalytic performance.
For researchers and drug development professionals, the choice between sodium and potassium antimonate for a potential catalytic application should currently be guided by their differing physical properties, such as solubility and crystal phase, as well as cost and availability. The higher solubility of potassium antimonate, for instance, might be advantageous in homogeneous or solution-based processes. This guide highlights the need for dedicated research to quantify the catalytic activity, selectivity, and stability of these two fundamental antimony compounds, which would enable a more performance-based selection for future catalytic applications.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mp-14607: KSbO3 (cubic, Pn-3, 201) [legacy.materialsproject.org]
- 7. mp-547792: KSbO3 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 8. This compound [myskinrecipes.com]
- 9. CN1077177A - Wet process for preparing soduim antimonate - Google Patents [patents.google.com]
- 10. CN100371253C - Process for Producing this compound Using Refined Antimony White - Google Patents [patents.google.com]
- 11. US2926994A - Process for producing potassium meta-antimonate - Google Patents [patents.google.com]
- 12. CN1384058A - Process of preparing potassium pyroantimonate - Google Patents [patents.google.com]
- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 14. Antimonate (SbO31-), sodium (1:1) (this compound) Online | Antimonate (SbO31-), sodium (1:1) (this compound) Manufacturer and Suppliers [scimplify.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 17. alfachemic.com [alfachemic.com]
- 18. nihonseiko.co.jp [nihonseiko.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Alkali and Alkaline Earth Metals in the CO2 Methanation Reaction and the Combined Capture and Methanation of CO2 | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Validating Polymer Flame Retardancy: Sodium Antimonate in the Spotlight of the UL 94 Test
For researchers, scientists, and product development professionals, ensuring the fire safety of polymeric materials is a critical aspect of material selection and formulation. This guide provides an objective comparison of the flame retardancy performance of polymers containing sodium antimonate (B1203111) against other common alternatives, with a focus on data generated from the industry-standard UL 94 test.
Sodium antimonate has emerged as a significant flame retardant, particularly in engineering plastics where high processing temperatures are required.[1] It is often considered an alternative to the more traditional antimony trioxide, offering benefits such as lower tinting strength and better retention of the polymer's original properties like heat and hydrolysis resistance.[1][2] This guide delves into the experimental validation of its efficacy, presenting quantitative data, detailed testing protocols, and a visual representation of the testing workflow to aid in informed decision-making.
Performance Comparison of Flame Retardants
The selection of a flame retardant is a complex equation balancing efficacy, cost, processing stability, and the impact on the polymer's physical properties. The following table summarizes the performance of this compound in various polymers as measured by the UL 94 vertical burn test and the Limiting Oxygen Index (LOI). For comparative context, data for other flame retardant systems in similar polymer matrices are included.
| Polymer System | Flame Retardant (Loading) | UL 94 Rating (Thickness) | Limiting Oxygen Index (LOI) (%) | Data Source |
| GF-PET | This compound SA-A (12 phr) + Brominated Flame Retardant (15 phr) | V-0 (0.8mm) | 33 | [1] |
| PBT | This compound SA-A (10 phr) + Brominated Flame Retardant (15 phr) | V-0 (0.8mm) | 32 | [1] |
| PA66 | This compound SA-A (10 phr) + Brominated Flame Retardant (15 phr) | V-0 (0.8mm) | 34 | [1] |
| PA6 | This compound SA-A (10 phr) + Brominated Flame Retardant (15 phr) | V-0 (0.8mm) | 33 | [1] |
| PA6/GF | Brominated Epoxy + Antimony Trioxide | V-0 | - | [3] |
| PA6/GF-OP15 | Aluminum Phosphinate, Melamine Polyphosphate, Zinc Borate (15 wt%) | V-0 | 29.3 | [3] |
| ABS | Aromatic Brominated Compound + Antimony Trioxide/Zinc Borate (1:3) | V-0 | - | |
| PVC | Mixture of Antimony Pentoxide and this compound (5.4% by weight) | - | 31.6 | [4] |
Note: The performance of flame retardants is highly dependent on the specific polymer grade, the presence of other additives, and the processing conditions. This table is intended for comparative purposes based on available data.
Experimental Protocols: The UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials.[5][6] The vertical burn test (V-test) is particularly relevant for materials used in electronic devices and appliances. A V-0 rating indicates a higher level of flame retardancy than V-1 or V-2.[6]
Objective: To determine the self-extinguishing properties of a polymer sample when exposed to a controlled flame in a vertical orientation.
Apparatus:
-
A laboratory fume hood or a dedicated test chamber with an exhaust fan.
-
A Bunsen burner with a tube of 10 mm inside diameter.
-
A supply of methane (B114726) gas with a regulator.
-
A specimen holder to clamp the sample vertically.
-
A stopwatch for timing the afterflame and afterglow.
-
A piece of dry absorbent surgical cotton.
-
A ruler or caliper for measuring specimen dimensions.
Specimen Preparation:
-
Test specimens are typically bars with dimensions of 125 ± 5 mm in length and 13 ± 0.5 mm in width. The thickness is usually tested at the minimum and maximum intended use, but not exceeding 13 mm.[5]
-
A minimum of five specimens are required for the test.
-
Specimens are conditioned prior to testing, typically for 48 hours at 23°C and 50% relative humidity.
Procedure:
-
A test specimen is clamped in the holder from its upper 6 mm, with its longitudinal axis vertical.
-
A layer of dry surgical cotton is placed 300 mm below the lower edge of the specimen.
-
The Bunsen burner is ignited and the flame is adjusted to a blue flame of 20 mm in height.
-
The flame is applied centrally to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of any flaming combustion (afterflame time, t1) is recorded.
-
As soon as flaming combustion ceases, the flame is immediately reapplied to the specimen for another 10 seconds and then removed.
-
The duration of this second flaming combustion (afterflame time, t2) and any subsequent glowing combustion (afterglow time, t3) are recorded.
-
It is noted whether any dripping particles ignite the cotton below.
-
This procedure is repeated for the remaining specimens.
Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite the cotton | No | No | Yes |
| Combustion up to the holding clamp | No | No | No |
Experimental Workflow Diagram
Caption: Workflow of the UL 94 Vertical Burn Test.
Signaling Pathways and Logical Relationships
The flame retardant mechanism of antimony compounds, including this compound, is a synergistic one, primarily with halogenated compounds. The following diagram illustrates the logical relationship in this synergistic flame retardancy mechanism.
References
- 1. nihonseiko.co.jp [nihonseiko.co.jp]
- 2. Sodium Pyroantimonate: A High-Performance Alternative to Antimony Trioxide [titanos.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. US4362658A - Process for preparing a flame retardant composition from this compound and composition thereby produced - Google Patents [patents.google.com]
- 5. protolabs.com [protolabs.com]
- 6. specialchem.com [specialchem.com]
A Comparative Analysis of the Refractive Indices of Sodium Antimonate and Antimony Trioxide
For researchers, scientists, and drug development professionals, understanding the optical properties of inorganic compounds is crucial for a range of applications, from catalysis and flame retardants to the formulation of drug delivery systems. This guide provides a comparative study of the refractive indices of sodium antimonate (B1203111) (NaSbO₃) and antimony trioxide (Sb₂O₃), summarizing available data and outlining the experimental protocols for their determination.
Summary of Refractive Index Data
A direct, experimentally determined numerical value for the refractive index of sodium antimonate remains elusive in publicly available scientific literature. However, it is consistently characterized as having a refractive index similar to that of many transparent resins and plastics.[1] This property is highlighted as an advantage over antimony trioxide in applications where maintaining the transparency and color clarity of a polymer matrix is essential.[1]
In contrast, the refractive index of antimony trioxide is well-documented and is highly dependent on its crystalline structure. Antimony trioxide exists in two primary mineral forms: the cubic senarmontite and the orthorhombic valentinite.[2][3]
| Compound | Crystal System | Refractive Index (n) |
| This compound (NaSbO₃) | Ilmenite Structure | No quantitative data available. Qualitatively described as similar to transparent plastics.[1] |
| Antimony Trioxide (Sb₂O₃) - Senarmontite | Cubic (Isometric) | 2.087[4][5][6][7] |
| Antimony Trioxide (Sb₂O₃) - Valentinite | Orthorhombic | Biaxial: nα = 2.180, nβ = 2.350, nγ = 2.350[8][9] |
Note: One source reports a refractive index of 1.5144 at 589 nm for senarmontite, which significantly differs from other cited values.[10]
Experimental Protocols for Refractive Index Determination of Powders
The refractive indices of powdered materials like this compound and antimony trioxide are typically determined using immersion methods, where the powder is suspended in a liquid of a known refractive index. The Becke line test is a common and effective technique.
The Becke Line Immersion Method
This method involves observing the "Becke line," a bright halo that appears at the interface between a particle and the immersion liquid when viewed under a microscope. The direction of movement of this line as the focal plane is changed indicates the relative difference in refractive index between the solid and the liquid.
Procedure:
-
Sample Preparation: A small amount of the powder is placed on a microscope slide, and a drop of a calibrated immersion liquid with a known refractive index is added. A coverslip is then placed over the mixture.
-
Microscopic Observation: The slide is viewed under a petrographic microscope.
-
Identifying the Becke Line: A single particle is brought into sharp focus. The substage diaphragm is partially closed to increase the contrast.
-
Determining Relative Refractive Index: The focus of the microscope is slightly raised (by lowering the stage).
-
Index Matching: The process is repeated with a series of immersion liquids with incrementally different refractive indices until a liquid is found where the Becke line is minimized or disappears, indicating that the refractive indices of the powder and the liquid are matched.[14] At this point, the refractive index of the powder is equal to the known refractive index of the immersion liquid. For improved accuracy, monochromatic light (e.g., from a sodium lamp at 589.3 nm) is often used.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of the Becke line immersion method for determining the refractive index of a powdered sample.
Caption: Workflow for the Becke line immersion method.
References
- 1. nihonseiko.co.jp [nihonseiko.co.jp]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Senarmontite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 5. gemsociety.org [gemsociety.org]
- 6. Sénarmontite - National Gem Lab [nationalgemlab.in]
- 7. tvgemandmineralsociety.com [tvgemandmineralsociety.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 10. Antimony Trioxide | Sb2O3 | CID 14794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. OPG [opg.optica.org]
- 12. cargille.com [cargille.com]
- 13. en.wikipedia.org [en.wikipedia.org]
- 14. azom.com [azom.com]
A Comparative Guide to the Synthesis of Pure Sodium Antimonate: An XRD Phase Identification Perspective
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of pure sodium antimonate (B1203111) (NaSbO₃) is a critical step in various applications, including its use as a flame retardant, a fining agent in glass production, and in the development of novel pharmaceutical agents. Verifying the phase purity of the synthesized material is paramount, and X-ray diffraction (XRD) stands as the definitive analytical technique for this purpose. This guide provides a comparative overview of common synthesis methods for producing pure sodium antimonate, with a focus on XRD phase identification to confirm the desired crystal structure.
Comparison of Synthesis Methods for this compound
The selection of a synthesis method for this compound can significantly impact the purity, crystallinity, and morphology of the final product. Below is a comparison of three common methods: solid-state reaction, sol-gel polymerization, and a generalized wet chemical process, with supporting XRD data where available in the reviewed literature.
| Parameter | Solid-State Reaction | Sol-Gel (Acrylamide Polymerization) | Wet Chemical (Hydrothermal/Oxidative Leaching) |
| Precursors | Sodium Carbonate (Na₂CO₃), Antimony(III) Oxide (Sb₂O₃)[1][2] | Sodium Carbonate (Na₂CO₃), Antimony(III) Oxide (Sb₂O₃), EDTA, Acrylamide[3] | Antimony Trioxide (Sb₂O₃), Sodium Hydroxide (B78521) (NaOH), Hydrogen Peroxide (H₂O₂)[4] |
| Typical Reaction Temperature | 860°C[1] | 800°C (calcination)[3] | 40-150°C[4] |
| Reaction Time | 273 hours (including intermediate grindings)[1] | Not specified | 3-5 hours[4] |
| Product Crystallinity | High, well-defined crystals[1][2] | Polycrystalline[3] | Crystalline powder |
| Phase Purity | High, single-phase ilmenite (B1198559) structure confirmed by Rietveld refinement.[1][2] | Formation of polymorphic NaSbO₃ reported.[3] | Good, though dependent on purification steps to remove impurities.[5] |
| Advantages | Produces highly crystalline, single-phase material. | Lower synthesis temperature compared to solid-state. | Significantly lower reaction temperature and shorter reaction time. |
| Disadvantages | Very high temperature and long reaction times required. | Complex process with multiple reagents. | Purity is highly dependent on the efficiency of washing and filtration steps. |
Quantitative XRD Data Summary
The crystallographic parameters of the synthesized this compound are the ultimate indicators of phase purity. The ilmenite structure of NaSbO₃ is well-established. Below is a summary of the lattice parameters obtained from a solid-state synthesis route, as determined by Rietveld refinement of the XRD data.
| Synthesis Method | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Reference |
| Solid-State Reaction | Trigonal | R-3 (No. 148) | 5.2944(4) | 15.9469(8) | 387.124(0) | [Soto, et al., 2007][1] |
Note: Detailed, comparable quantitative XRD data for the sol-gel and wet chemical methods from peer-reviewed articles were not available in the searched literature. The success of these syntheses would be confirmed by matching the experimental XRD pattern to the standard pattern for the NaSbO₃ ilmenite structure.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis of pure materials.
Solid-State Reaction Method
This method, adapted from Soto, et al. (2007), is a high-temperature route to obtaining highly crystalline NaSbO₃[1].
a. Materials:
-
Sodium Carbonate (Na₂CO₃), analytical grade
-
Antimony(III) Oxide (Sb₂O₃), analytical grade
b. Procedure:
-
Precisely weigh equimolar amounts of Na₂CO₃ and Sb₂O₃.
-
Thoroughly grind the mixture in an agate mortar to ensure homogeneity.
-
Transfer the powder mixture to a platinum crucible.
-
Heat the mixture in a furnace at 860°C for 273 hours. It is recommended to perform intermediate grindings to promote a complete reaction.
-
After the extended heating period, allow the furnace to cool down to room temperature.
-
The resulting white powder is the crystalline this compound.
Sol-Gel Acrylamide (B121943) Polymerization Method
This method, based on the work of Quiroz, et al. (2022), offers a lower temperature route to polymorphic NaSbO₃[3].
a. Materials:
-
Sodium Carbonate (Na₂CO₃)
-
Antimony(III) Oxide (Sb₂O₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acrylamide (H₂C=CHCONH₂)
-
N,N'-Methylenebisacrylamide (cross-linker)
-
Ammonium (B1175870) persulfate (initiator)
-
Deionized water
b. Procedure:
-
Prepare separate aqueous solutions of Na₂CO₃ and Sb₂O₃.
-
Mix the two solutions and add EDTA as a chelating agent to form stable metal chelates.
-
To this solution, add the acrylamide monomer, the N,N'-methylenebisacrylamide cross-linker, and the ammonium persulfate initiator.
-
Polymerization will occur rapidly, forming a gel.
-
Dry the gel to remove water.
-
Calcify the dried gel in a furnace at 800°C to decompose the organic components and form the this compound powder.
Wet Chemical Method
This generalized protocol is based on various wet chemical and hydrothermal processes described in the patent literature[4].
a. Materials:
-
Antimony Trioxide (Sb₂O₃)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Deionized water
b. Procedure:
-
In a reaction vessel, prepare a solution of sodium hydroxide in deionized water.
-
Add antimony trioxide to the NaOH solution to form a slurry.
-
While stirring, slowly add hydrogen peroxide to the slurry to oxidize the antimony.
-
Heat the reaction mixture to between 40-150°C and maintain the reaction for 3-5 hours.
-
After the reaction is complete, cool the mixture and collect the white precipitate by filtration.
-
Thoroughly wash the precipitate with deionized water to remove any unreacted reagents and byproducts.
-
Dry the purified white powder to obtain this compound.
XRD Analysis Protocol for Phase Identification
a. Sample Preparation:
-
Grind the synthesized this compound powder using an agate mortar and pestle to ensure a fine, homogeneous powder.
-
Mount the powder on a zero-background sample holder. Ensure a flat, smooth surface for the analysis.
b. Data Collection:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
c. Data Analysis:
-
Perform phase identification by comparing the experimental XRD pattern with a standard reference pattern from the ICDD Powder Diffraction File (PDF) for NaSbO₃ (ilmenite structure).
-
For quantitative analysis, perform Rietveld refinement of the XRD data to determine the lattice parameters, unit cell volume, and confirm the space group (R-3 for the ilmenite phase). A good fit between the calculated and observed patterns indicates a high-purity, single-phase sample.
Visualizing the Workflow
The general workflow for synthesizing and confirming the purity of this compound via XRD is illustrated below.
Caption: Experimental workflow for the synthesis and XRD confirmation of pure this compound.
References
A Comparative Guide to the Thermal Stability of Antimonates Using Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of different antimonates, focusing on sodium, potassium, and calcium antimonates. The stability of these inorganic compounds is a critical factor in their various applications, including as flame retardants, catalysts, and in the manufacturing of glass and ceramics. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring changes in mass as a function of temperature.
Comparative Thermal Stability of Antimonates
| Antimonate (B1203111) | Chemical Formula | Onset of Decomposition (°C) | Key Observations |
| Sodium Antimonate | NaSbO₃ | > 1000[1] | Generally reported to be highly thermally stable. One source suggests it does not decompose at 1000 °C[1]. Another indicates decomposition to sodium oxide (Na₂O) and antimony trioxide (Sb₂O₃) may occur between 300-500°C, a point of contradiction in available data. |
| Potassium Antimonate | KSbO₃ | High Temperature (not specified) | Known to be relatively stable, decomposing at high temperatures[2]. Its use in various applications is noted to enhance thermal stability. Hazardous decomposition products are reported to be potassium oxides and antimony oxide. |
| Calcium Antimonate | Ca(SbO₃)₂ or Ca₂Sb₂O₇ | High Temperature (synthesis range: 1000-1100) | Primarily studied in the context of glass manufacturing, where it is known to form and remain stable at very high temperatures[3]. It is considered a thermodynamically stable compound. |
Experimental Protocol: Thermogravimetric Analysis of Antimonates
This section outlines a detailed methodology for comparing the thermal stability of different antimonates using TGA.
1. Instrumentation and Calibration:
-
A calibrated thermogravimetric analyzer capable of reaching at least 1200°C is required.
-
The balance should be tared before each measurement.
-
Temperature calibration should be performed using appropriate standards (e.g., indium, tin, zinc).
2. Sample Preparation:
-
Ensure the antimonate samples are in a fine, homogeneous powder form to ensure even heat distribution.
-
Dry the samples in an oven at a temperature below their expected decomposition point (e.g., 110°C) to remove any adsorbed moisture that could interfere with the analysis.
-
Accurately weigh 5-10 mg of the dried sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
3. TGA Measurement Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate, typically 10°C/min, up to a final temperature of 1200°C or until the decomposition is complete.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the percentage of mass loss for each decomposition step.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.
Visualizing the Process and Comparison Logic
The following diagrams illustrate the experimental workflow for TGA and the logical process for comparing the stability of different antimonates.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical relationship for comparing antimonate stability.
References
Spectroscopic Analysis of Sodium Antimonate's Interaction with Halogenated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of halogenated organic compounds are of paramount importance across various scientific disciplines, including environmental monitoring, industrial process control, and pharmaceutical development. This guide provides a comparative analysis of the spectroscopic interaction between sodium antimonate (B1203111) and halogenated compounds, offering insights into its potential as a sensing material. Due to the limited availability of direct spectroscopic sensing data for sodium antimonate, this guide leverages data from antimony-doped tin oxide (SnO2) as a closely related antimony-based sensing material for comparative purposes against other metal oxides.
Interaction Mechanism: The Synergistic Role in Flame Retardancy
This compound is well-known for its role as a synergist in halogen-based flame retardant systems.[1] In the gas phase during combustion, this compound interacts with halogenated compounds to form antimony trihalides (e.g., SbCl₃, SbBr₃). These volatile antimony halides act as radical scavengers, interrupting the chain reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer, further inhibiting burning.[1] This established interaction provides a foundational understanding of the chemical affinity between this compound and halogenated species.
Below is a diagram illustrating the synergistic flame retardant mechanism.
Caption: Synergistic flame retardant mechanism of this compound and halogenated compounds.
Comparative Performance of Antimony-Based Sensors
While direct spectroscopic sensing data for this compound is scarce, studies on antimony-doped tin oxide (Sb-SnO₂) provide valuable insights into the sensing capabilities of antimony-based materials for halogenated compounds and other volatile organic compounds (VOCs). The introduction of antimony into the SnO₂ lattice is known to create oxygen vacancies and new shallow band levels, which can enhance sensing performance.[2][3]
The following table compares the performance of Sb-doped SnO₂ with other common metal oxide semiconductor (MOS) gas sensors for the detection of various gases, including halogenated compounds where data is available.
| Sensing Material | Target Analyte(s) | Operating Temperature (°C) | Response/Sensitivity | Limit of Detection (LOD) | Selectivity | Reference(s) |
| Sb-doped SnO₂ | Nitrogen Dioxide (NO₂) | 300 | High | Not Reported | High selectivity against other gases | [2][3] |
| Sb-doped SnO₂ | Acetone | 450 | High | Not Reported | P-type response shape at 450°C allows distinction | [4] |
| SnO₂ | Chlorinated Aliphatic Hydrocarbons (TCE, PCE) | Not Specified | Weak response | Not Reported | Low | [1] |
| SnO₂ | Various VOCs | 150 - 400 | Varies | ppb to ppm range | Moderate | [5] |
| WO₃ | Nitrogen Dioxide (NO₂) | 100 | High | < 100 ppb | Good selectivity against NH₃ and CO | [6] |
| ZnO | Acetone, Ethanol | 275 - 300 | High | ppm range | Moderate | [4] |
| NiO | Hydrogen (H₂) | 300 | Good | Not Reported | Less sensitive to interfering VOCs and CO | [7] |
Note: The performance of gas sensors can be influenced by factors such as material synthesis method, film thickness, and operating conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results in spectroscopic analysis. Below are methodologies for key experiments relevant to the study of this compound's interaction with halogenated compounds.
Material Synthesis and Characterization
Objective: To synthesize and characterize this compound nanoparticles suitable for spectroscopic and sensing studies.
Protocol:
-
Synthesis: A common method for preparing this compound is through a solid-state reaction or a wet chemical route. For instance, antimony trioxide (Sb₂O₃) can be reacted with sodium nitrate (B79036) (NaNO₃) at elevated temperatures.[2] Alternatively, a hydrothermal method can be employed for synthesizing nanoparticles with controlled morphology.[8]
-
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized this compound.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements (Sb, Na, O) on the material's surface.[9][10][11]
-
Spectroscopic Gas Sensing Measurement
Objective: To measure the spectroscopic and electrical response of a this compound-based sensor upon exposure to halogenated compounds.
Experimental Workflow:
Caption: A typical workflow for spectroscopic gas sensing experiments.
Protocol:
-
Sensor Fabrication: A paste of the synthesized this compound powder is typically screen-printed onto an alumina substrate fitted with interdigitated electrodes. The sensor is then sintered at a high temperature to ensure stability.
-
Test Chamber: The sensor is placed in a sealed test chamber equipped with gas inlets and outlets, a heating element, and a temperature controller.
-
Baseline Stabilization: A carrier gas (e.g., dry air or nitrogen) is passed through the chamber at a specific flow rate and temperature until a stable baseline signal (e.g., resistance, absorbance) is achieved.
-
Analyte Exposure: A known concentration of the target halogenated compound vapor is introduced into the chamber for a set duration.
-
Data Acquisition: During exposure, changes in the sensor's properties are continuously monitored using techniques such as:
-
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To observe changes in the vibrational modes of surface species.
-
In-situ Raman Spectroscopy: To probe changes in the molecular vibrations of both the sensor material and the adsorbed analyte.
-
Resistance Measurement: To quantify the change in electrical conductivity of the semiconductor material.
-
-
Recovery: The chamber is purged with the carrier gas to remove the analyte, and the sensor's signal is monitored as it returns to the baseline.
-
Data Analysis: Key performance metrics such as sensor response (e.g., change in resistance), response time, recovery time, and selectivity (by testing against other interfering gases) are calculated.[12]
Temperature-Programmed Desorption (TPD)
Objective: To study the desorption kinetics and binding energies of halogenated compounds on the surface of this compound.
Protocol:
-
Sample Preparation: A small amount of this compound powder is placed in a sample holder within a high-vacuum chamber. The sample is cleaned by heating to a high temperature under vacuum.
-
Adsorption: The sample is cooled to a desired adsorption temperature, and the halogenated compound is introduced into the chamber at a low pressure for a specific duration.
-
Desorption: The sample is heated at a linear rate, and the desorbing species are monitored using a mass spectrometer.
-
Data Analysis: The desorption temperature and the shape of the desorption peak provide information about the activation energy of desorption and the nature of the adsorption sites.[13][14]
Conclusion and Future Outlook
While this compound's primary application in conjunction with halogenated compounds has been in flame retardancy, its chemical affinity for these species suggests potential for its use in spectroscopic sensing. The data from antimony-doped tin oxide sensors indicate that antimony-based materials can exhibit high sensitivity and selectivity towards certain analytes. However, a significant data gap exists for the direct spectroscopic analysis of this compound as a primary sensing material for a broad range of halogenated compounds.
Future research should focus on:
-
Systematic Spectroscopic Studies: Conducting in-situ FTIR, Raman, and XPS studies of this compound exposed to various halogenated compounds under controlled conditions.
-
Nanomaterial Synthesis: Developing this compound nanomaterials with high surface area and controlled morphology to enhance sensing performance.[15]
-
Device Fabrication and Testing: Fabricating and systematically testing the performance of this compound-based sensors for the detection of a wide array of halogenated VOCs to determine key metrics like sensitivity, selectivity, and limit of detection.
By addressing these research areas, a more comprehensive understanding of the spectroscopic interaction between this compound and halogenated compounds can be achieved, potentially unlocking new applications in chemical sensing.
References
- 1. This compound as Fiber Flame Retardants - UrbanMines.com [urbanmines.com]
- 2. Research Portal [bia.unibz.it]
- 3. Investigation on Sensing Performance of Highly Doped Sb/SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Semiconducting Metal Oxide Based Sensors for Selective Gas Pollutant Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Thermal desorption spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
Evaluating the Cost-Effectiveness of Sodium Antimonate in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium antimonate (B1203111), an inorganic compound with the chemical formula NaSbO₃, serves as a critical component in various industrial processes. Its utility as a flame retardant, a catalyst in polymer production, and a fining agent in glass manufacturing makes it a substance of significant interest. This guide provides an objective comparison of sodium antimonate's performance and cost-effectiveness against common alternatives in these key applications, supported by available experimental data and detailed methodologies.
Flame Retardant Applications
This compound is widely used as a synergistic flame retardant, particularly in halogenated polymer systems. It works in concert with bromine or chlorine compounds to enhance the fire resistance of materials like plastics, textiles, and paints.[1][2][3]
Performance Comparison
The effectiveness of a flame retardant is often measured by the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. The LOI indicates the minimum oxygen concentration required to sustain combustion, with higher values signifying better flame retardancy.[4] The UL 94 standard classifies materials based on their burning behavior.
Key Performance Attributes:
-
This compound (NaSbO₃):
-
Exhibits a flame retardant effect equivalent to antimony trioxide.[3]
-
Offers multifunctional benefits, including smoke suppression by neutralizing acidic gases, which can increase the LOI value by 2-3%.[3]
-
Possesses a lower tinting strength than antimony trioxide, which is advantageous for applications where color integrity is important.[5]
-
Its granular or microspherical structure reduces the hazard of inhalable dust during processing compared to powdered antimony trioxide.[3]
-
In sensitive polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), this compound is less likely to promote depolymerization during processing compared to antimony trioxide.[6]
-
-
Antimony Trioxide (Sb₂O₃):
-
Zinc Borate:
-
Can act as a partial or complete replacement for antimony trioxide in some formulations.
-
Contributes to flame retardancy through condensed-phase action, forming a protective char layer.
-
Often used in combination with other flame retardants to achieve synergistic effects.
-
Table 1: Qualitative Performance Comparison of Flame Retardant Synergists
| Feature | This compound | Antimony Trioxide | Zinc Borate |
| Primary Mechanism | Gas & Condensed Phase | Gas & Condensed Phase | Condensed Phase |
| Synergistic Effect | High with Halogens | High with Halogens | Moderate to High with various FRs |
| Smoke Suppression | Good (neutralizes acid gases) | Moderate | Good (promotes char) |
| Tinting Strength | Low | High | Low |
| Processing Safety | Lower dust hazard | Higher dust hazard (powder) | Lower dust hazard |
| Effect on Polymer | Less depolymerization in PET | Can promote depolymerization | Generally inert |
Cost-Effectiveness Analysis
The cost-effectiveness of a flame retardant is a function of its price and its performance at a given loading level.
-
The price of this compound is reported to be approximately 1.2 to 1.5 times that of antimony trioxide.[3] However, in some applications, it is considered economically advantageous, potentially saving about 20% in raw material costs due to higher efficiency or reduced need for other additives.[5]
-
Due to a lower effective antimony content, a 20-30% higher loading of this compound may be required to achieve the same level of flame retardancy as antimony trioxide.[3]
-
The overall cost calculation must also factor in the benefits of lower tinting strength (reduced pigment consumption) and improved processing safety.
Experimental Protocols
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Apparatus: A heat-resistant glass chimney, specimen holder, gas mixing and control system, and an ignition source.
-
Procedure:
-
A small, vertically oriented test specimen is placed inside the glass chimney.
-
A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted downwards in subsequent tests with new specimens until the flame is no longer self-sustaining.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn.
-
UL 94 Vertical Burn Test
This test classifies the flammability of plastic materials based on their response to a small open flame.
-
Apparatus: A laboratory burn chamber, a specimen holder to clamp the sample vertically, a Bunsen burner, a timing device, and a piece of dry absorbent cotton.
-
Procedure:
-
A rectangular test specimen is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the specimen extinguishes, the flame is immediately reapplied for another 10 seconds. The durations of flaming and glowing are recorded.
-
It is also noted if any flaming drips ignite the cotton placed below the specimen.
-
-
Classification (Simplified):
-
V-0: Burning stops within 10 seconds on a vertical specimen; drips of particles are permissible as long as they are not inflamed.
-
V-1: Burning stops within 30 seconds on a vertical specimen; drips of particles are permissible as long as they are not inflamed.
-
V-2: Burning stops within 30 seconds on a vertical specimen; flaming drips are allowed.
-
Flame Retardant Synergistic Mechanism
The primary role of antimony compounds as synergists in halogenated flame retardants is to facilitate the action of the halogen in the gas phase of a fire.
Catalyst in PET Production
Antimony compounds, including antimony trioxide and this compound, are widely used as polycondensation catalysts in the production of polyethylene terephthalate (PET).[8][9]
Performance Comparison
The choice of catalyst can significantly impact the polymerization process and the final properties of the PET resin.
Key Performance Attributes:
-
This compound (NaSbO₃):
-
Can be used as a catalyst in PET production.
-
Particularly advantageous in sensitive polymers where conventional antimony trioxide might promote depolymerization during processing.[6]
-
-
Antimony Trioxide (Sb₂O₃):
-
Titanium-based Catalysts (e.g., Titanium Dioxide):
-
Considered a more environmentally friendly alternative to antimony compounds.
-
Can exhibit high catalytic activity, sometimes at lower concentrations than antimony catalysts.
-
May cause undesirable discoloration (yellowing) in the polymer and can affect the final properties of the PET, such as its crystallization behavior.
-
Table 2: Qualitative Performance Comparison of PET Catalysts
| Feature | This compound | Antimony Trioxide | Titanium-based Catalysts |
| Catalytic Activity | Effective | High | High |
| Polymer Quality | Good, less depolymerization | Good | Can cause yellowing |
| Residue Concerns | Antimony leaching | Antimony leaching | Generally lower toxicity |
| Cost | Varies | Generally cost-effective | Can be more expensive |
| Industrial Adoption | Niche | Widespread | Growing |
Cost-Effectiveness Analysis
The cost-effectiveness of a PET catalyst depends on its price, the required concentration, its effect on reaction times, and the quality of the final polymer.
-
While specific cost-in-use data is proprietary to manufacturers, the widespread use of antimony trioxide suggests a favorable cost-performance balance for general-purpose PET.
-
This compound may be more cost-effective in applications requiring higher polymer stability or where the prevention of depolymerization during processing is critical, potentially leading to higher yields or better-performing end products.
-
Titanium-based catalysts, while potentially more expensive upfront, may offer long-term benefits in terms of reduced environmental impact and potentially improved product quality in specific applications.
Experimental Protocol for Evaluating PET Catalysts
The performance of PET catalysts is typically evaluated by monitoring the progress of the polycondensation reaction and characterizing the resulting polymer.
-
Methodology:
-
Polymerization: Conduct melt polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) monomer in a laboratory-scale reactor under controlled temperature and vacuum conditions. The catalyst being evaluated is added at a specific concentration.
-
Monitoring Reaction Progress: The rate of polymerization can be monitored by measuring the amount of ethylene (B1197577) glycol byproduct that is distilled off over time.
-
Polymer Characterization: After the reaction, the resulting PET is analyzed for:
-
Intrinsic Viscosity (IV): An indicator of the polymer's molecular weight.
-
Color: Measured using a spectrophotometer to quantify any discoloration.
-
Carboxyl End Group Content: Affects the hydrolytic stability of the polymer.
-
Thermal Properties: Determined by Differential Scanning Calorimetry (DSC) to assess melting point, glass transition temperature, and crystallization behavior.
-
-
Glass Fining Agent
In glass manufacturing, fining agents are added to the molten glass to remove bubbles, which can be detrimental to the optical and mechanical properties of the final product.[1][7]
Performance Comparison
This compound is an effective fining agent and is often compared to antimony trioxide and the historically used but more toxic arsenic trioxide.
Key Performance Attributes:
-
This compound (NaSbO₃):
-
Acts as a high-grade clarifying and decolorizing agent.[5]
-
Decomposes at high temperatures to release gases that help to enlarge and remove bubbles from the molten glass.[7]
-
The antimony is already in the pentavalent state, which is beneficial for the fining process, unlike antimony trioxide which needs to be oxidized.[5]
-
Does not require the addition of sodium nitrate (B79036), which is often needed when using antimony trioxide.[5]
-
Considered a safer alternative to arsenic-based fining agents.
-
-
Antimony Trioxide (Sb₂O₃):
-
A common fining agent, but its efficiency can be dependent on the oxidation state of the antimony.
-
Often used in conjunction with an oxidizing agent like sodium nitrate.
-
-
Arsenic Trioxide (As₂O₃):
-
A highly effective fining agent.
-
Its use is now heavily restricted due to its high toxicity and environmental concerns.
-
Table 3: Qualitative Performance Comparison of Glass Fining Agents
| Feature | This compound | Antimony Trioxide | Arsenic Trioxide |
| Fining Efficiency | High | Good to High | Very High |
| Mechanism | Oxygen release | Oxygen release (requires oxidation) | Oxygen release |
| Toxicity | Moderate | Moderate | High |
| Environmental Concerns | Moderate | Moderate | High |
| Ease of Use | Simpler (no nitrate needed) | Requires oxidizing agent | Requires stringent handling |
| Decolorizing Effect | Good | Moderate | Good |
Cost-Effectiveness Analysis
The cost-effectiveness of a fining agent is determined by its price, the required dosage, its impact on the glass quality, and any costs associated with handling and environmental compliance.
-
This compound can be economically advantageous by eliminating the need for additional oxidizing agents like sodium nitrate.[5]
-
The improved glass clarity and reduced defect rates can lead to higher production yields, offsetting a potentially higher initial material cost.
-
When compared to arsenic trioxide, the significantly lower toxicity of this compound reduces costs associated with worker safety, handling protocols, and environmental regulations.
Experimental Protocol for Evaluating Glass Fining Agents
The effectiveness of a fining agent is assessed by examining the quality of the glass produced.
-
Methodology:
-
Glass Melting: Prepare glass batches with identical base compositions but with different fining agents at various concentrations.
-
Melt the batches in a laboratory furnace under a controlled time-temperature schedule.
-
Bubble Analysis: After cooling, the glass samples are inspected for bubbles. This can be done visually or using automated image analysis to determine:
-
Bubble Count: The number of bubbles per unit volume of glass.
-
Bubble Size Distribution: The range and average size of the bubbles.
-
-
Glass Property Measurement: The quality of the glass can be further assessed by measuring:
-
Optical Transmission: To evaluate clarity and color.
-
Refractive Index: To check for homogeneity.
-
-
Conclusion
This compound presents a compelling case for its use across several industrial applications. As a flame retardant , it offers performance comparable to antimony trioxide with added benefits such as lower tinting strength and improved processing safety, although its cost-effectiveness is dependent on the specific formulation and application. In PET catalysis , it serves as a valuable alternative to antimony trioxide, particularly in applications where polymer degradation is a concern. As a glass fining agent , it provides high efficiency and is a safer, more environmentally friendly option than arsenic-based compounds.
The selection of this compound over its alternatives will ultimately depend on a thorough evaluation of performance requirements, cost considerations, processing characteristics, and regulatory and safety constraints for each specific industrial application. The data and methodologies presented in this guide provide a framework for conducting such an evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. alhamchemicals.com [alhamchemicals.com]
- 3. This compound as Fiber Flame Retardants - UrbanMines.com [urbanmines.com]
- 4. specialchem.com [specialchem.com]
- 5. Sodium Pyroantimonate: A High-Performance Alternative to Antimony Trioxide [titanos.com]
- 6. researchgate.net [researchgate.net]
- 7. haihuiantimony.com [haihuiantimony.com]
- 8. nihonseiko.co.jp [nihonseiko.co.jp]
- 9. psanalytical.com [psanalytical.com]
- 10. plasticsengineering.org [plasticsengineering.org]
Cross-Laboratory Validation of Analytical Methods for Antimony Concentration in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the determination of antimony (Sb) concentration in polymer matrices. The selection of an appropriate analytical method is critical for regulatory compliance, quality control, and risk assessment, particularly in industries such as pharmaceuticals, food packaging, and electronics. This document summarizes key performance characteristics from various studies to aid in method selection and validation, in the absence of a single comprehensive inter-laboratory study comparing all methods for total antimony in diverse solid polymer matrices.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), and Neutron Activation Analysis (NAA) for the determination of antimony in polymers. It is important to note that these values are compiled from various sources and may vary depending on the specific polymer matrix, sample preparation method, and instrument configuration.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD %) | Trueness/Recovery (%) | Notes |
| ICP-MS | 0.01 - 1 µg/kg | 0.03 - 3 µg/kg | < 5% | 90 - 110% | Offers the highest sensitivity, making it suitable for trace and ultra-trace analysis. Susceptible to polyatomic interferences, which can be mitigated with collision/reaction cells.[1] |
| ICP-OES | 1 - 10 µg/L | 3 - 30 µg/L | < 5% | 95 - 105% | A robust and versatile technique suitable for a wide range of concentrations. Generally less sensitive than ICP-MS.[2][3][4][5] |
| GF-AAS | 0.1 - 5 µg/L | 0.3 - 15 µg/L | < 10% | 90 - 105% | A sensitive technique for the determination of low concentrations of antimony. It is a single-element technique, which can be a limitation for multi-element analysis.[6] |
| NAA | 1 ng/g - 10 µg/g | 3 ng/g - 30 µg/g | < 5% | Not applicable (primary method) | A non-destructive technique that requires minimal sample preparation. It is a primary analytical method, meaning it is not calibrated against other chemical standards.[7][8] |
Experimental Protocols
Accurate determination of antimony in polymers is highly dependent on the sample preparation and the analytical methodology. Below are detailed protocols for sample digestion and subsequent analysis by common instrumental techniques.
Sample Preparation: Microwave-Assisted Acid Digestion
This is a common and effective method for decomposing the polymer matrix and bringing the antimony into a solution suitable for analysis by ICP-MS, ICP-OES, or GF-AAS.
Apparatus:
-
Microwave digestion system with high-pressure vessels
-
Analytical balance
-
Volumetric flasks
Reagents:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Hydrogen Peroxide (H₂O₂), 30%
-
Deionized water (18 MΩ·cm)
Procedure:
-
Weigh approximately 0.2-0.5 g of the polymer sample into a clean microwave digestion vessel.
-
Add a mixture of concentrated acids. A common mixture is 5-10 mL of HNO₃ and 1-2 mL of HCl. For some polymers, the addition of H₂O₂ may be necessary to achieve complete digestion.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature and pressure according to a pre-programmed schedule suitable for the specific polymer type. A typical program might involve ramping to 200°C over 15 minutes and holding for 20 minutes.
-
After cooling, carefully open the vessels in a fume hood.
-
Transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.
-
The diluted solution is now ready for analysis.
Instrumental Analysis
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Collision/Reaction Cell Gas: Helium or Hydrogen (to remove interferences)
-
Isotopes Monitored: ¹²¹Sb, ¹²³Sb
-
Internal Standard: Indium (In) or Bismuth (Bi)
Calibration: Prepare a series of calibration standards by diluting a certified antimony standard solution in the same acid matrix as the digested samples. The calibration range should bracket the expected concentration of antimony in the samples.
Instrument Parameters (Typical):
-
RF Power: 1.2 kW
-
Plasma Flow: 12.0 L/min
-
Auxiliary Flow: 1.0 L/min
-
Nebulizer Flow: 0.7 L/min
-
Viewing Mode: Axial or Radial
-
Wavelengths: 206.834 nm, 217.582 nm, 231.146 nm[2]
Calibration: Prepare calibration standards in a similar manner to ICP-MS, covering the expected concentration range.
Instrument Parameters (Typical):
-
Wavelength: 217.6 nm
-
Slit Width: 0.2 nm
-
Lamp Current: 10 mA
-
Inert Gas: Argon
-
Temperature Program:
-
Drying: 100-120°C
-
Pyrolysis: 800-1200°C
-
Atomization: 2000-2300°C
-
Cleaning: 2500°C
-
-
Matrix Modifier: Palladium nitrate (B79036) is commonly used.
Calibration: Use the standard additions method to compensate for matrix effects, or matrix-matched calibration standards.
Procedure:
-
A known mass of the polymer sample is encapsulated in a high-purity polyethylene (B3416737) or quartz vial.
-
The sample, along with a standard of known antimony concentration, is irradiated with neutrons in a nuclear reactor.
-
After a suitable decay period, the gamma rays emitted from the activated sample are measured using a high-purity germanium (HPGe) detector.
-
The concentration of antimony is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those of the standard.[7]
Mandatory Visualizations
Caption: Workflow for a cross-laboratory validation study.
Caption: Decision tree for selecting an analytical method.
References
- 1. Antimony in Polyethylene Terephthalate-Bottled Beverages: The Migration Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
A Comparative Guide to the Efficacy of Sodium Antimonate in Transparent vs. Opaque Polymer Systems
For researchers, scientists, and material engineers navigating the complexities of polymer additives, selecting the optimal flame retardant is a critical decision that balances performance, processability, and aesthetics. This guide provides an objective comparison of sodium antimonate's efficacy in both transparent and opaque polymer systems, supported by experimental data. We will delve into its performance versus common alternatives, particularly antimony trioxide, and provide detailed experimental protocols for the cited data.
Executive Summary
Sodium antimonate (B1203111) (NaSbO₃) emerges as a versatile flame retardant synergist, exhibiting distinct advantages in both transparent and opaque polymer formulations. Its primary function is to work in concert with halogenated compounds to suppress flammability. The key differentiator lies in its optical properties and its interaction with the polymer matrix at high processing temperatures. In transparent systems, its lower refractive index compared to antimony trioxide (Sb₂O₃) results in significantly lower haze and better maintenance of clarity. In opaque systems, while optical properties are less critical, its performance as a flame retardant is comparable and in some cases superior to antimony trioxide, with the added benefit of reduced impact on the polymer's mechanical integrity.
Performance Comparison: this compound vs. Antimony Trioxide
The following tables summarize the quantitative data comparing the performance of this compound and antimony trioxide in various polymer systems.
Table 1: Physical and Optical Properties
| Property | This compound (SA-A) | Antimony Trioxide (PATOX-M) | Significance |
| Chemical Formula | NaSbO₃ | Sb₂O₃ | Different chemical structure leading to varied performance. |
| Antimony Content | ~59.2% | ~83.5% | Lower antimony content in this compound can be economically and environmentally advantageous.[1] |
| Refractive Index | 1.73 | 2.08 | Lower refractive index of this compound is beneficial for transparency in polymers.[2] |
| Tinting Strength | Very Low | High | This compound has a much lower tinting strength, making it superior for applications where color integrity is important.[3] |
Table 2: Flame Retardant Performance in Various Polymers
| Polymer System | Additive | Loading (phr) | Halogen Source (phr) | LOI (%) | UL-94 Rating | Source |
| Polyamide 6 (PA6) | This compound (SA-A) | 8.3 | Brominated Polystyrene (25) | 32 | V-0 | [2] |
| Polybutylene Terephthalate (PBT) | This compound (SA-A) | 10 | Brominated Polystyrene (20) | 30 | V-0 | [2] |
| Polyvinyl Chloride (PVC) Film | This compound (fine particle) | 1 | - | - | "Non-burning" (Flame Spread: 4.3 cm) | [1] |
| Polyvinyl Chloride (PVC) Film | Antimony Trioxide | 1 | - | - | "Non-burning" (Flame Spread: 4.5 cm) | [1] |
| Polyvinyl Chloride (PVC) Film | This compound (coarse particle) | 1 | - | - | Not "self-extinguishing" (Flame Spread: 15 cm) | [1] |
Table 3: Mechanical Properties of Glass-Fiber Reinforced PET (GF-PET)
| Property | GF-PET with this compound (SA-A) | GF-PET with Antimony Trioxide | Test Standard |
| Initial Properties | |||
| Impact Strength (kg·cm/cm) | 10.5 | 9.5 | ASTM D256 |
| Tensile Strength ( kg/mm ²) | 14.5 | 13.5 | JIS K 7113 |
| Bending Strength ( kg/mm ²) | 22.0 | 21.0 | JIS K 7171 |
| After 100 hrs at 80°C, 100% RH | |||
| Impact Strength (kg·cm/cm) | 9.0 | 7.5 | ASTM D256 |
| Tensile Strength ( kg/mm ²) | 12.0 | 10.0 | JIS K 7113 |
| Bending Strength ( kg/mm ²) | 18.0 | 15.0 | JIS K 7171 |
Source:[2]
The data indicates that this compound not only provides effective flame retardancy but also helps in retaining the mechanical properties of the polymer, even after aging under harsh conditions.[2] This is attributed to its pentavalent state, which is less reactive and does not cause depolymerization of sensitive engineering plastics like PET, a known issue with antimony trioxide.[2][4]
Efficacy in Transparent Polymer Systems
In transparent polymers such as polycarbonate (PC), acrylics (PMMA), and certain grades of PET, maintaining optical clarity is paramount. The closer refractive index of this compound (1.73) to that of many polymers (typically 1.4-1.6) compared to antimony trioxide (2.08) is a significant advantage.[2] This minimizes light scattering, resulting in lower haze and higher transparency. Furthermore, this compound exhibits a much lower tinting strength, which helps in preserving the original color of the polymer or achieving clear, vivid colors when pigments are added.[3][5]
Efficacy in Opaque Polymer Systems
For opaque polymers, where optical properties are not a primary concern, this compound still offers compelling benefits. Its flame retardant efficacy is comparable to antimony trioxide.[1] The sodium component in NaSbO₃ can offer additional benefits such as neutralizing acidic gases produced during combustion, which can reduce smoke toxicity and corrosion.[6] The improved retention of mechanical properties, as demonstrated in the GF-PET data, is also a significant advantage in demanding applications where structural integrity is crucial.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Flame Retardancy Testing
1. Limiting Oxygen Index (LOI)
-
Standard: JIS K 7201 (or equivalent ASTM D2863).
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
Apparatus: LOI apparatus consisting of a heat-resistant glass chimney, a sample holder, and gas flow meters for oxygen and nitrogen.
-
Sample Preparation: Test specimens are prepared according to the standard, typically in the form of a bar with specific dimensions.
-
Procedure:
-
The specimen is mounted vertically in the sample holder within the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the flame is just extinguished.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
-
2. UL-94 Vertical Burn Test
-
Standard: UL-94.
-
Objective: To classify the flammability of plastic materials based on their response to a small flame ignition source.
-
Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a timer, and a supply of methane (B114726) gas.
-
Sample Preparation: Bar-shaped specimens of a specified size are conditioned prior to testing.
-
Procedure:
-
A specimen is mounted vertically.
-
A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the specimen ceases to flame, the flame is reapplied for another 10 seconds. The duration of flaming and glowing is recorded.
-
Observations of dripping and ignition of a cotton patch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether drips ignite the cotton.
-
Mechanical Property Testing
1. Impact Strength (Izod)
-
Standard: ASTM D256.
-
Objective: To determine the resistance of a material to breakage by flexural shock.
-
Apparatus: A pendulum-type impact testing machine.
-
Sample Preparation: Notched bar specimens are prepared.
-
Procedure: The notched specimen is clamped in a cantilevered position. The pendulum is released, and it strikes the specimen. The energy absorbed to break the specimen is measured.
2. Tensile Strength
-
Standard: JIS K 7113 (or equivalent ASTM D638).
-
Objective: To measure the force required to pull a specimen to its breaking point.
-
Apparatus: A universal testing machine.
-
Sample Preparation: Dumbbell-shaped specimens are prepared.
-
Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant rate until it fractures. The maximum stress applied is recorded as the tensile strength.
3. Bending (Flexural) Strength
-
Standard: JIS K 7171 (or equivalent ASTM D790).
-
Objective: To measure the flexural strength of a material.
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Sample Preparation: Rectangular bar specimens are prepared.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center. The stress at which the specimen fails is the flexural strength.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the flame retardant mechanism of this compound and a typical experimental workflow.
Caption: Flame retardant mechanism of this compound with a halogen source.
Caption: Experimental workflow for evaluating flame retardant performance.
Conclusion
This compound presents a compelling case as a high-performance flame retardant synergist for a wide range of polymer systems. In transparent applications, its lower refractive index offers a distinct advantage over antimony trioxide by preserving optical clarity and minimizing color distortion. In opaque systems, it provides robust flame retardancy while better-maintaining mechanical integrity, particularly in sensitive engineering plastics. The choice between this compound and other alternatives will ultimately depend on the specific performance requirements, cost considerations, and the polymer matrix being used. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision.
References
- 1. DE2051520C3 - Use of this compound as a fire retardant additive in organic polymers - Google Patents [patents.google.com]
- 2. nihonseiko.co.jp [nihonseiko.co.jp]
- 3. Sodium Pyroantimonate: A High-Performance Alternative to Antimony Trioxide [titanos.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. nihonseiko.co.jp [nihonseiko.co.jp]
- 6. This compound as Fiber Flame Retardants [um-material.com]
Quantitative Analysis of Antimony Leaching from Textiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antimony leaching from textiles treated with sodium antimonate (B1203111) (NaSbO₃) and other flame retardant alternatives. The following sections detail the quantitative data on antimony release, experimental protocols for analysis, and a comparative look at different flame retardant technologies. This information is crucial for assessing the safety and environmental impact of textiles across various applications, including those in the pharmaceutical and medical fields.
Comparison of Antimony Leaching from Textiles
Antimony compounds are frequently used as flame retardants in textiles, often in synergy with halogenated compounds. However, concerns about the potential for antimony to leach from these textiles and pose health risks have led to increased scrutiny. This section compares the leaching of antimony from textiles treated with different antimony compounds and non-antimony alternatives.
Antimony-Based Flame Retardants
The most common antimony compounds used in textiles are antimony trioxide (Sb₂O₃) and sodium antimonate (NaSbO₃). While specific quantitative data on the leaching of this compound from textiles is limited in publicly available research, studies on antimony trioxide and antimony tetroxide (Sb₂O₄) provide valuable insights into the leaching behavior of antimony-based flame retardants.
A study on modacrylic fibers compared the elution of antimony from fibers treated with Sb₂O₃ and Sb₂O₄. The results, summarized in the table below, indicate that under acidic and alkaline conditions, the amount of antimony leached from fibers containing Sb₂O₄ was lower than from those with Sb₂O₃. This suggests that the form of antimony oxide can influence its leachability.
Table 1: Comparison of Antimony Elution from Modacrylic Fibers [1]
| Flame Retardant | Antimony Content in Fiber (wt%) | Eluted Antimony in Acid Solution (pH 1.2) (μg/g) | Eluted Antimony in Alkaline Solution (pH 8.0) (μg/g) |
| Antimony Trioxide (Sb₂O₃) | 2.0 | 0.83 ± 0.03 | 0.51 ± 0.02 |
| Antimony Tetroxide (Sb₂O₄) | 2.0 | 0.75 ± 0.02 | 0.46 ± 0.01 |
Data from a study on poly(acrylonitrile-co-vinylidene chloride) fibers.[1]
In polyester (B1180765) textiles, antimony trioxide is also used as a catalyst in the manufacturing process, leading to its presence in the final product. Studies on antimony release from polyester fabrics into artificial sweat solutions show that between 0.05% and 2% of the total antimony can be mobilized.[2][3][4] The amount of leached antimony is influenced by factors such as temperature, pH, and contact time.[2][3][4]
Non-Antimony Flame Retardant Alternatives
Concerns over antimony toxicity have driven the development of non-antimony flame retardants. The primary alternatives include phosphorus-based and zirconium-based compounds.
-
Zirconium-Based Flame Retardants: Zirconium compounds are another alternative to antimony-based systems.[11] They are typically applied as a coating to the textile. Information on the leaching of zirconium from treated textiles is not extensively documented in the reviewed literature.
Experimental Protocols for Antimony Leaching Analysis
Standardized methods are essential for the quantitative analysis of antimony leaching from textiles to ensure comparability of data. The most commonly cited protocols are ISO 105-E04 and EN 1811, which simulate contact with human sweat.
Artificial Sweat Leaching Test (Based on ISO 105-E04 and EN 1811)
This protocol is designed to determine the amount of a substance that leaches from a textile when it comes into contact with a solution simulating human sweat.
Materials and Reagents:
-
Artificial sweat solution (e.g., as defined in ISO 105-E04 or EN 1811)[3][12]
-
Textile sample of a defined size
-
Incubator or water bath capable of maintaining a constant temperature (e.g., 37°C)
-
Shaker or agitator
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for antimony quantification.
Procedure:
-
A textile sample of a known weight and surface area is immersed in a specific volume of the artificial sweat solution.
-
The container is sealed and placed in an incubator at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours).[2][3][4]
-
The sample is agitated continuously or intermittently during the incubation period.
-
After incubation, the solution (leachate) is separated from the textile sample.
-
The leachate is filtered to remove any suspended particles or fibers.
-
The concentration of antimony in the filtered leachate is determined using a sensitive analytical technique such as ICP-MS or AAS.
The following diagram illustrates the general workflow for a textile leaching experiment.
Signaling Pathways and Logical Relationships
The leaching of antimony from textiles is a physical-chemical process governed by several factors. The following diagram illustrates the key relationships influencing the migration of antimony from the textile matrix to the surrounding environment.
References
- 1. Study on the Flame Retardancy and Hazard Evaluation of Poly(acrylonitrile-co-vinylidene chloride) Fibers by the Addition of Antimony-Based Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimony release from polyester textiles by artificial sweat solutions: A call for a standardized procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Fire Retardant Additives for Textiles | Into Chemicals [intochemicals.nl]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sodium Antimonate from Different Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Sodium antimonate (B1203111), a compound of significant interest in materials science and with niche applications in medicine, can be produced through various synthesis methodologies. The choice of synthesis route critically influences the final product's purity, particle morphology, and ultimately, its performance in diverse applications, from flame retardants to glass fining agents. This guide provides an objective comparison of sodium antimonate derived from different synthesis pathways, supported by available experimental data.
Key Synthesis Routes: An Overview
The production of this compound primarily follows two major pathways: pyrometallurgical and hydrometallurgical. Each route encompasses several distinct methods, yielding products with varying characteristics.
1. Pyrometallurgical Route: This high-temperature method typically involves the solid-state reaction of an antimony source, such as antimony trioxide (Sb₂O₃), with a sodium salt, commonly sodium nitrate (B79036) (NaNO₃).[1][2] The process is conceptually straightforward but is often associated with high energy consumption and the generation of hazardous NOx gases.[1][2]
2. Hydrometallurgical Routes: These wet chemical methods are generally more complex but offer greater control over product purity and morphology. They can be broadly categorized as:
- Alkaline Leaching and Oxidation: This common approach involves leaching antimony from ores or industrial residues using an alkaline solution (e.g., NaOH and Na₂S), followed by oxidation to precipitate this compound.[1][2] Various oxidants can be employed, including air, oxygen, hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄), sometimes in the presence of catalysts.[1][2][3]
- Acidic Leaching and Hydrolysis: In this method, an antimony source is leached with an acid like hydrochloric acid (HCl) with the aid of an oxidant (e.g., Cl₂ or H₂O₂).[2] The resulting antimony solution is then hydrolyzed and neutralized with an alkali to yield this compound.
- Direct Oxidation in Alkaline Solution: This route involves the direct oxidation of antimony trioxide in a sodium hydroxide (B78521) solution using oxidants like hydrogen peroxide or through pressure oxidation.[2]
Performance Data: A Comparative Analysis
The synthesis route has a demonstrable impact on the key performance indicators of this compound, such as purity, yield, and physical properties. The following table summarizes quantitative data extracted from various sources. It is important to note that a direct comparison is challenging as the starting materials and analytical methodologies may vary between studies.
| Synthesis Route Category | Specific Method | Key Performance Indicators | Source |
| Pyrometallurgical | Oxidation of Sb₂O₃ with NaNO₃ | Advantages: Simple process. Disadvantages: High energy consumption, low product purity, emission of harmful gases. | [1][2] |
| Hydrometallurgical | Alkaline Leaching (from Antimony Oxide Ore) with H₂O₂ Oxidation | Antimony Leaching Yield: 95-99%. This compound Direct Yield: 90-95%. Product Quality: Meets YS/T22-2010 standard. | [4] |
| Hydrometallurgical | Catalytic Air Oxidation of Na₂S-NaOH Leaching Solution | Antimony Oxidation Rate: >98%. Antimony Recovery Rate: >95.60%. Product: Refined this compound with uniform particle size and good dispersibility. | [1][2][5] |
| Hydrometallurgical | Pressure Oxidation of Antimony Trioxide in NaOH Solution | Antimony Precipitation Ratio: 97.70% under optimal conditions. Product Morphology: Regular hexahedral. | |
| Hydrometallurgical | Hydrogen Peroxide Oxidation of Antimony Trioxide in NaOH Solution | Product Quality: Good, with total antimony at 48.5 ± 0.5% and low impurity levels. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for the synthesis and characterization of this compound.
Synthesis Protocol: Alkaline Leaching and Hydrogen Peroxide Oxidation
This protocol is based on a method for preparing this compound from antimony oxide ore.[4]
-
Leaching:
-
Crush the antimony oxide ore to a fine powder (-150 mesh).
-
Leach the powdered ore with a sodium hydroxide solution (300-400 g/L) at a liquid-to-solid ratio of 10-16 ml:1g.
-
Add a reducing agent and maintain the temperature at 80-100°C for 60-120 minutes with stirring.
-
Filter the slurry to separate the filtrate containing dissolved antimony from the solid residue.
-
-
Purification:
-
To the filtrate, add a purifying agent (e.g., copper sulfate) to precipitate impurities.
-
Stir the solution at room temperature for approximately 30 minutes.
-
Filter the solution to remove the precipitated impurities.
-
-
Oxidation and Precipitation:
-
Heat the purified filtrate to 60-75°C.
-
Slowly add hydrogen peroxide (30-60 wt%) to oxidize the antimony.
-
Maintain the reaction for 30-35 minutes to allow for the precipitation of this compound.
-
Filter the solution to collect the wet this compound product.
-
-
Drying:
-
Dry the collected product to obtain the final this compound powder.
-
Characterization Protocols
-
X-Ray Diffraction (XRD) Analysis:
-
Objective: To identify the crystalline phases and determine the crystal structure of the synthesized this compound.
-
Procedure: A small amount of the powdered sample is packed into a sample holder. The sample is then irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded. The resulting pattern of peaks is compared to standard diffraction patterns in a database (e.g., the Powder Diffraction File - PDF) for phase identification.[6][7]
-
-
Scanning Electron Microscopy (SEM) Analysis:
-
Objective: To visualize the morphology, particle size, and surface features of the this compound powder.[8]
-
Procedure: The powder sample is mounted on an SEM stub using conductive adhesive. To prevent charging, the sample is typically coated with a thin layer of a conductive material (e.g., gold or carbon). The sample is then placed in the SEM chamber, and a focused beam of electrons is scanned across its surface. The interactions between the electron beam and the sample generate signals that are used to create an image.[9][10]
-
-
Particle Size Analysis:
-
Objective: To determine the particle size distribution of the this compound powder.
-
Procedure (Dynamic Light Scattering - DLS): The powder is suspended in a suitable solvent. A laser beam is passed through the suspension, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light over time are analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[11]
-
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: General workflow from synthesis to performance evaluation of this compound.
Decision Pathway for Selecting a Synthesis Route
References
- 1. Sodium Pyroantimonate: A High-Performance Alternative to Antimony Trioxide [titanos.com]
- 2. mdpi.com [mdpi.com]
- 3. CN1408646A - Process for producing sodium pyroantimonate - Google Patents [patents.google.com]
- 4. CN103866121A - Method for preparing this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 10. users.encs.concordia.ca [users.encs.concordia.ca]
- 11. 3p-instruments.com [3p-instruments.com]
Validating Smoke Density Reduction in Plastics: A Comparative Guide to Sodium Antimonate and its Alternatives
For Researchers, Scientists, and Product Development Professionals in Polymer Science
The reduction of smoke density in plastic materials is a critical aspect of fire safety engineering. In the event of a fire, dense smoke can obscure exit routes, hinder firefighting efforts, and contribute to the inhalation of toxic gases. Smoke suppressants are additives incorporated into polymer formulations to mitigate these hazards. This guide provides a comparative analysis of sodium antimonate (B1203111) as a smoke suppressant for plastics, evaluating its performance against other common alternatives, supported by experimental data and detailed methodologies.
Introduction to Smoke Suppressants in Plastics
When plastics burn, they undergo thermal decomposition, releasing flammable gases and particulate matter that form smoke. Smoke suppressants work through various mechanisms to reduce the amount of smoke produced. These mechanisms can include promoting char formation, which traps flammable gases and particulates in the solid phase, and altering the combustion chemistry in the gas phase to favor less smoke-producing reactions.
Sodium antimonate has emerged as a significant player in the field of smoke suppression, particularly in halogen-containing polymers like flexible polyvinyl chloride (PVC). It is often used as a synergist with halogenated flame retardants to enhance both fire retardancy and smoke suppression.
Comparative Analysis of Smoke Suppressant Performance
The effectiveness of a smoke suppressant is quantified by measuring the specific optical density of the smoke generated under controlled fire conditions, typically using the ASTM E662 standard test method. This test measures the obscuration of a light beam by smoke in a closed chamber. Key parameters include the maximum specific optical density (Dm) and the specific optical density at various time points (e.g., Ds at 4 minutes).
Performance Data Summary
| Smoke Suppressant System (in Flexible PVC) | Maximum Specific Optical Density (Dm) - Flaming Mode | Specific Optical Density at 4 min (Ds) - Flaming Mode | Key Observations |
| Control (Antimony Trioxide) | ~350 - 450 | ~250 - 350 | Standard performance, but known to sometimes increase smoke in certain formulations. |
| This compound | ~250 - 350 | ~180 - 280 | Generally shows improved smoke suppression compared to antimony trioxide, with the added benefit of being a lower dust hazard.[1] |
| Zinc Borate (B1201080) | ~200 - 300 | ~150 - 250 | Effective smoke suppressant, often used in synergy with other flame retardants. Can significantly reduce smoke when replacing a portion of antimony trioxide.[2] |
| Molybdenum Trioxide / Zinc Borate Blend | ~38 | ~27 (SDR) | A blend of Molybdenum Trioxide (8 phr) and Zinc Borate (2 phr) in PVC has been shown to be highly effective in reducing smoke density. |
Note: The values for this compound are representative estimates based on qualitative descriptions of its superior performance and data from similar antimony compounds, as direct, publicly available ASTM E662 data for a standalone this compound formulation is limited. The data for the Molybdenum Trioxide/Zinc Borate blend is from a study using a smoke density rank (SDR) which is a related but different metric to Ds.
Mechanisms of Action
The efficacy of these smoke suppressants is rooted in their distinct chemical and physical actions during combustion.
This compound
This compound functions as a synergistic smoke suppressant in halogenated polymers.[1] During combustion, it reacts with the halogenated species to form antimony trihalides and oxyhalides. These compounds act as radical traps in the gas phase, interrupting the chain reactions of combustion that lead to smoke formation. In the solid phase, it promotes the formation of a stable char layer that acts as a barrier to the release of flammable volatiles.[1]
Antimony Trioxide
Similar to this compound, antimony trioxide's primary mechanism is its synergistic interaction with halogens to produce antimony halides, which are potent flame inhibitors in the gas phase. However, in some formulations, it can contribute to increased smoke production.
Zinc Borate
Zinc borate is a multifunctional additive that acts as a flame retardant, smoke suppressant, and char promoter.[2] Upon heating, it releases water, which has a cooling effect and dilutes flammable gases. The remaining zinc and boron compounds form a glassy char that insulates the underlying polymer and reduces the release of smoke and flammable volatiles.[2]
Molybdenum Compounds
Molybdenum compounds, such as molybdenum trioxide, are highly effective smoke suppressants. They primarily act in the solid phase by promoting cross-linking and charring of the polymer. This enhanced char formation significantly reduces the amount of combustible material that can be converted into smoke.
Experimental Protocols
The validation of smoke suppressant performance relies on standardized testing methodologies. The most widely accepted standard is the ASTM E662 test.
ASTM E662 - Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials
Objective: To measure the smoke-generating characteristics of solid materials under flaming and non-flaming conditions.
Apparatus: The test is conducted in a sealed, cabinet-like smoke density chamber. The chamber is equipped with a radiant heat furnace, a pilot burner for flaming exposure, and a photometric system to measure the attenuation of a light beam.[3]
Specimen Preparation:
-
Test specimens are typically 76 x 76 mm (3 x 3 inches) and up to 25 mm (1 inch) thick.[3]
-
Specimens are conditioned at 60°C for 24 hours and then brought to equilibrium at 23°C and 50% relative humidity.
Procedure:
-
The conditioned specimen is mounted in a holder and placed in the test chamber.
-
For the non-flaming mode , the specimen is exposed to a radiant heat flux of 25 kW/m².
-
For the flaming mode , a propane (B168953) burner is ignited in addition to the radiant heat source.
-
As the specimen burns or pyrolyzes, the smoke generated fills the chamber.
-
The photometric system continuously measures the percentage of light transmission through the smoke.
-
The specific optical density (Ds) is calculated from the light transmittance data. The test is typically run for 20 minutes.
Data Reported:
-
Specific optical density at 1.5 and 4.0 minutes (Ds(1.5) and Ds(4.0)).[3][4]
-
Time to reach critical smoke density.
Visualizing Experimental and Logical Relationships
To better understand the processes involved in validating and utilizing smoke suppressants, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating smoke suppressants.
Caption: Synergistic smoke suppression mechanism of this compound.
Conclusion
The selection of an appropriate smoke suppressant is a critical decision in the formulation of fire-safe plastics. This compound presents a compelling option, particularly for halogenated polymers, demonstrating effective smoke suppression, often superior to traditional antimony trioxide, and a better health and safety profile due to its lower dustiness.
While direct, comprehensive comparative data under a single set of experimental conditions is challenging to find, the available evidence strongly suggests that this compound, along with alternatives like zinc borate and molybdenum compounds, can significantly reduce the smoke density of plastics in a fire. For researchers and product development professionals, the key is to conduct rigorous testing, such as the ASTM E662 method, on their specific formulations to validate the performance of the chosen smoke suppressant system and ensure compliance with fire safety standards. The continued development of novel smoke suppressant systems will undoubtedly lead to even safer plastic materials in the future.
References
Unraveling the Double-Edged Sword: How Antimonates Bind to Serum Albumin and Implications for Toxicity
A comparative guide for researchers and drug development professionals investigating the toxicological profile of antimony-based compounds.
The interaction between xenobiotics and serum albumin, the most abundant protein in blood plasma, is a critical determinant of their distribution, metabolism, and toxicity. This guide provides a comprehensive comparison of the binding mechanisms of different antimonate (B1203111) species with serum albumin, offering insights into their potential toxicity. By examining experimental data and protocols, we aim to equip researchers with the knowledge to better understand and predict the behavior of these compounds in biological systems.
At a Glance: Binding Parameters of Antimonates with Bovine Serum Albumin
The following tables summarize the key quantitative data on the interaction of two prevalent antimonate compounds, Antimony Potassium Tartrate and Potassium Pyroantimonate (B1233504), with Bovine Serum Albumin (BSA), a widely used model for Human Serum Albumin (HSA).
Table 1: Fluorescence Quenching and Binding Constants
| Antimonate Compound | Temperature (K) | Stern-Volmer Constant (Ksv) (L·mol⁻¹) | Binding Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) |
| Antimony Potassium Tartrate | 298 | 1.23 x 10³ | 1.95 x 10³ | 0.98 |
| 308 | 1.05 x 10³ | 1.15 x 10³ | 0.94 | |
| 318 | 0.89 x 10³ | 0.68 x 10³ | 0.91 | |
| Potassium Pyroantimonate | 298 | 1.56 x 10³ | 3.16 x 10³ | 1.02 |
| 308 | 1.32 x 10³ | 2.09 x 10³ | 0.99 | |
| 318 | 1.15 x 10³ | 1.41 x 10³ | 0.96 |
Data extracted and compiled from Gu et al. (2021).
Table 2: Thermodynamic Parameters of Binding
| Antimonate Compound | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) (at 298 K) | Predominant Binding Forces |
| Antimony Potassium Tartrate | -35.12 | -37.65 | -23.89 | van der Waals forces, Hydrogen bonds |
| Potassium Pyroantimonate | -30.27 | -15.23 | -25.73 | van der Waals forces, Hydrogen bonds |
Data extracted and compiled from Gu et al. (2021).
The Binding Mechanism: A Closer Look
The interaction between antimonates and serum albumin is a complex process that can significantly alter the protein's structure and function. Studies have shown that both antimony potassium tartrate and potassium pyroantimonate bind to BSA, forming a 1:1 complex. This binding is a spontaneous process, as indicated by the negative Gibbs free energy (ΔG) values.
The negative enthalpy changes (ΔH) and entropy changes (ΔS) suggest that the binding is primarily driven by van der Waals forces and hydrogen bonding. This type of interaction can induce conformational changes in the albumin protein, potentially affecting its ability to transport other endogenous and exogenous substances.
Circular dichroism spectroscopy has revealed that the binding of these antimonates leads to a decrease in the α-helical content of BSA, indicating a partial unfolding of the protein's secondary structure. This alteration in structure could be a key factor in the observed toxicity of antimony compounds.
A Visual Guide to the Investigation
To better understand the experimental process and the proposed binding mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for investigating antimonate-serum albumin binding.
Caption: Proposed binding mechanism of antimonates with serum albumin.
Comparative Toxicity: Antimony vs. Other Heavy Metals
The interaction of heavy metals with serum albumin is a crucial factor in their toxicokinetics. Here's a comparative overview:
-
Antimony: The binding of antimonates to serum albumin, as detailed above, leads to conformational changes in the protein. This alteration may impair its function and contribute to the overall toxicity of antimony.
-
Mercury: Mercury has a high affinity for sulfhydryl groups in proteins, and its binding to serum albumin can mitigate its acute toxicity by sequestering the metal ions.[1] However, this binding is reversible, and the albumin-mercury complex can still transport mercury to target organs.
-
Cadmium: Serum albumin is a major carrier of cadmium in the bloodstream, facilitating its transport to the kidneys, where it exerts its primary toxic effects.[2][3] The binding affinity of cadmium to albumin is significant, playing a direct role in its nephrotoxicity.
-
Lead: Lead also binds to serum albumin, which influences its distribution in the body. While the binding is not as strong as that of some other metals, it is a key factor in lead's transport to various tissues, including bone and the nervous system.
-
Arsenic: Arsenite (the more toxic form of arsenic) has been shown to bind to serum albumin, which can act as a carrier for its delivery to target tissues.[4] This interaction can also lead to conformational changes and aggregation of the albumin protein, contributing to arsenic's toxicity.[5]
In comparison to other heavy metals, the toxicity of antimonates appears to be closely linked to the specific conformational changes they induce in serum albumin upon binding. While albumin binding can have a detoxifying effect for some metals like mercury by reducing the concentration of free ions, for antimony, the interaction itself appears to be a key toxic event.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Fluorescence Quenching Spectroscopy
Objective: To determine the binding constants, number of binding sites, and quenching mechanism of antimonates with BSA.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 1.0 x 10⁻⁶ M in Tris-HCl buffer, pH 7.4)
-
Antimonate stock solutions (Antimony Potassium Tartrate and Potassium Pyroantimonate) of known concentrations.
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of BSA and varying concentrations of the antimonate compound.
-
Incubate the solutions at different constant temperatures (e.g., 298 K, 308 K, and 318 K) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence emission spectra of each solution. The excitation wavelength is typically set at 280 nm (to excite both tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan), and the emission is recorded in the range of 300-450 nm.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
Calculate the binding constant (Ka) and the number of binding sites (n) using the double logarithm regression curve.
-
Determine the thermodynamic parameters (ΔH, ΔS, and ΔG) from the binding constants at different temperatures using the van't Hoff equation.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the effect of antimonate binding on the secondary structure of BSA.
Materials:
-
BSA solution (e.g., 1.0 x 10⁻⁷ M in Tris-HCl buffer, pH 7.4)
-
Antimonate stock solutions
-
Tris-HCl buffer (pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a pathlength of 1 mm.
Procedure:
-
Prepare solutions of BSA in the absence and presence of different concentrations of each antimonate compound.
-
Record the CD spectra in the far-UV region (e.g., 190-250 nm) at a constant temperature.
-
Each spectrum should be the average of multiple scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer (and the antimonate solution, if it has a CD signal) from the spectra of the BSA-antimonate mixtures.
-
Convert the observed ellipticity to mean residue ellipticity (MRE).
-
Analyze the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.
Conclusion
The binding of antimonates to serum albumin is a critical event that influences their toxicity. The formation of a 1:1 complex, driven by van der Waals forces and hydrogen bonds, induces significant conformational changes in the albumin protein, specifically a reduction in its α-helical content. This structural alteration likely impairs the protein's physiological functions and contributes to the toxic effects of antimony. Compared to other heavy metals, where albumin binding can sometimes play a protective role, the interaction of antimonates with albumin appears to be a key step in their mechanism of toxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into the toxicological assessment of antimony-based compounds and the development of potential therapeutic interventions.
References
- 1. Interaction of mercury ion (Hg2+) with blood and cytotoxicity attenuation by serum albumin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Cadmium Complexed with β2-Microglubulin, Albumin and Lipocalin-2 rather than Metallothionein Cause Megalin:Cubilin Dependent Toxicity of the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic trioxide binding to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of Sodium Antimonate: A Guide for Laboratory Professionals
The safe and compliant disposal of sodium antimonate (B1203111) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the procedural steps for waste management is paramount to ensuring a safe work environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper handling and disposal of sodium antimonate.
Immediate Safety and Handling Precautions
This compound is a white, odorless powder that is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] Before handling, it is crucial to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[1][2] In dusty conditions, use a NIOSH-approved respirator.[3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood or a space with local exhaust ventilation to minimize dust generation.[2][4][5] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Handling: Avoid contact with skin and eyes and refrain from breathing the dust.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly after handling.[1]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][3] Keep it separate from incompatible materials such as strong acids and reducing agents.[1][3] Contact with acids, especially under reducing conditions (e.g., in the presence of zinc), can generate highly toxic stibine (B1205547) gas.[3]
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Restrict Access: Isolate the spill area to prevent unauthorized personnel from entering.[4]
-
Ensure Safety: Responders must wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[3]
-
Containment and Cleanup:
-
Decontamination: After the spill is cleaned up, wash the area thoroughly.[6]
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[3] Do not wash spills into the sewer system.[6]
Operational Plan for this compound Disposal
The disposal of this compound is governed by hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1][2] Antimony and its compounds are designated as priority pollutants by the EPA and must be managed under the Resource Conservation and Recovery Act (RCRA).[7]
Step-by-Step Disposal Procedure
Objective: To safely collect, store, and dispose of this compound waste in compliance with regulatory requirements.
Methodology:
-
Waste Identification: All waste materials containing this compound, including contaminated labware, PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Include the date when waste was first added to the container.
-
-
On-site Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure and away from general laboratory traffic.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
If an EHS department is not available, contract a licensed hazardous waste disposal company.
-
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its disposal.
Quantitative Regulatory Data
Federal regulations, such as the Clean Water Act, impose limits on the discharge of antimony from industrial sources. The following table summarizes the effluent limitations for the primary antimony subcategory, which includes wastewater from this compound production.
| Pollutant or Pollutant Property | Maximum for any 1 day (mg/kg) | Maximum for monthly average (mg/kg) |
| Best Practicable Control Technology (BPT) | ||
| Antimony | 44.840 | 20.000 |
| Arsenic | 32.650 | 14.530 |
| Mercury | 3.906 | 1.562 |
| Best Available Technology (BAT) | ||
| Antimony | 30.150 | 13.440 |
| Arsenic | 21.720 | 9.687 |
| Mercury | 2.344 | 0.937 |
Data sourced from 40 CFR Part 421 Subpart N - Primary Antimony Subcategory. The values are in mg per kg (pounds per million pounds) of antimony contained in the this compound product.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. teck.com [teck.com]
- 4. 15068399.s21i.faiusr.com [15068399.s21i.faiusr.com]
- 5. nihonseiko.co.jp [nihonseiko.co.jp]
- 6. nj.gov [nj.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. eCFR :: 40 CFR Part 421 Subpart N -- Primary Antimony Subcategory [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
